molecular formula C₄₃H₇₄N₁₄O₁₁ B549697 polymyxin B nonapeptide CAS No. 86408-36-8

polymyxin B nonapeptide

カタログ番号: B549697
CAS番号: 86408-36-8
分子量: 963.1 g/mol
InChIキー: PYHYGIPVYYRJHU-QWDNBKTCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Polymyxin B nonapeptide is a cyclic peptide obtained from Polymyxin B by proteolytic removal of its terminal amino acyl residue. This compound is less toxic, lacks bactericidal activity, and retains its ability to render gram-negative bacteria susceptible to several antibiotics by permeabilizing their outer membranes.

特性

IUPAC Name

(2S,3R)-2-amino-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H74N14O11/c1-22(2)20-31-40(65)52-26(10-15-44)35(60)51-29(13-18-47)39(64)57-34(24(4)59)43(68)49-19-14-30(53-36(61)28(12-17-46)54-42(67)33(48)23(3)58)38(63)50-27(11-16-45)37(62)56-32(41(66)55-31)21-25-8-6-5-7-9-25/h5-9,22-24,26-34,58-59H,10-21,44-48H2,1-4H3,(H,49,68)(H,50,63)(H,51,60)(H,52,65)(H,53,61)(H,54,67)(H,55,66)(H,56,62)(H,57,64)/t23-,24-,26+,27+,28+,29+,30+,31+,32-,33+,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHYGIPVYYRJHU-QWDNBKTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)N)C(C)O)CCN)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H74N14O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

963.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86408-36-8
Record name Polymyxin B nonapeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086408368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Polymyxin B Nonapeptide: A Technical Guide to its Discovery, Synthesis, and Application as a Gram-Negative Sensitizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polymyxin (B74138) B nonapeptide (PMBN) is a cyclic cationic peptide derived from the potent antibiotic Polymyxin B. While exhibiting significantly reduced intrinsic antibacterial activity and toxicity compared to its parent compound, PMBN has garnered substantial interest for its ability to permeabilize the outer membrane of Gram-negative bacteria. This unique property allows it to act as a sensitizing agent, or adjuvant, potentiating the efficacy of other antibiotics that would otherwise be ineffective against these challenging pathogens. This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and key experimental protocols related to PMBN, serving as a comprehensive resource for researchers in the field of antimicrobial drug development.

Discovery and Background

Polymyxin B, discovered in the 1940s, is a last-resort antibiotic against multidrug-resistant Gram-negative bacteria.[1] However, its clinical use is hampered by significant nephrotoxicity and neurotoxicity.[1][2] This led to research into less toxic derivatives. PMBN was identified as a derivative of Polymyxin B where the N-terminal fatty acyl diaminobutyric acid residue is removed, often through enzymatic cleavage.[3][4] This modification dramatically reduces its direct bactericidal activity but preserves its ability to interact with and disrupt the bacterial outer membrane.[5][6] The core discovery was that while PMBN itself is not a potent antibiotic, it can make Gram-negative bacteria susceptible to other classes of antibiotics.[4][7][8]

Mechanism of Action: Outer Membrane Permeabilization

The primary mechanism of action for PMBN involves its interaction with the lipopolysaccharide (LPS) layer of the Gram-negative outer membrane.[7][9] The polycationic nature of the peptide, owing to its five diaminobutyric acid (Dab) residues, facilitates an electrostatic interaction with the negatively charged phosphate (B84403) groups of Lipid A, a core component of LPS.[10][11] This binding displaces essential divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS structure.[9] The displacement of these cations by the bulkier PMBN molecule leads to a disorganization and permeabilization of the outer membrane, creating channels through which other molecules, including antibiotics, can pass.[9][12] Unlike Polymyxin B, the absence of the fatty acid tail in PMBN means it does not typically proceed to disrupt the inner cytoplasmic membrane, which is a key step in bacterial killing for the parent molecule and a contributor to its toxicity.[9][13]

Polymyxin_B_Nonapeptide_Mechanism_of_Action cluster_membrane Gram-Negative Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) (Negatively Charged) LipidA Lipid A Cations Mg²⁺ / Ca²⁺ (Stabilizing Ions) LipidA->Cations 2. Divalent Cation Displacement Membrane Outer Membrane Disrupted Cations->Membrane 3. Destabilization & Permeabilization Periplasm Periplasmic Space Antibiotic Hydrophobic Antibiotic Antibiotic->Membrane 4. Increased Uptake PMBN Polymyxin B Nonapeptide (PMBN) (Polycationic) PMBN->LipidA 1. Electrostatic Binding

Caption: Mechanism of PMBN-mediated outer membrane permeabilization.

Chemical Synthesis

While initial discovery involved enzymatic cleavage, chemical synthesis is the standard for producing PMBN and its analogs for research and development. Solid-phase peptide synthesis (SPPS) is the most common and efficient method.[14][15]

An overview of a typical on-resin cyclization synthesis route is as follows:

  • Resin Anchoring: The C-terminal amino acid (Threonine) is anchored to a solid support resin.

  • Peptide Chain Elongation: The remaining amino acids are sequentially coupled using Fmoc/tBu protection chemistry.

  • Side Chain Deprotection & Cyclization: The protecting group of the amino acid that will form the cyclic amide bond (e.g., the side chain of Dab at position 4) is selectively removed. The peptide is then cyclized on-resin.

  • Final Deprotection and Cleavage: The N-terminal Fmoc group is removed, and the peptide is cleaved from the resin with simultaneous deprotection of all remaining side-chain protecting groups using a strong acid cocktail (e.g., Trifluoroacetic acid).

  • Purification: The crude peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).[10][14]

Polymyxin_B_Nonapeptide_SPPS_Workflow start Start: Solid Support Resin step1 1. Anchor C-terminal Fmoc-Thr(tBu)-OH start->step1 step2 2. Iterative Fmoc-SPPS - Deprotection (Piperidine) - Coupling (Fmoc-AA-OH, HCTU, DIPEA) step1->step2 step3 3. Selective Deprotection of Dab(Alloc) at Position 4 step2->step3 step4 4. On-Resin Cyclization (DPPA, DIPEA) step3->step4 step5 5. N-terminal Fmoc Removal (Piperidine) step4->step5 step6 6. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) step5->step6 step7 7. Purification (RP-HPLC) step6->step7 end Pure this compound step7->end

Caption: General workflow for solid-phase synthesis of PMBN.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Antibacterial and Sensitizing Activity
OrganismPMBN MIC (μg/mL)Partner AntibioticPartner MIC Alone (μg/mL)Partner MIC with PMBN (μg/mL)Fold Reduction
E. coli ATCC 25922> 32[14]Novobiocin--8-fold or more[4]
E. coli CDC AR-0346> 32[16]Azithromycin (B1666446)≥1288≥16
P. aeruginosa ATCC 278532[14]Novobiocin---
K. pneumoniae-Novobiocin---
A. baumannii> 32[10]----

Note: MIC values can vary based on specific strains and testing conditions.

Table 2: Toxicity Data
Assay TypeCell Line / ModelPolymyxin B (Value)PMBN (Value)Fold DifferenceReference
TC₅₀ (μM)ciPTEC (Renal Cells)< 30> 300>10x less toxic[10][11]
In Vitro CytotoxicityK562 cells--~100x less toxic[3]
In Vivo ToxicityMice (LD₅₀)9 mg/kg43 mg/kg~4.8x less toxic[13]
In Vivo NephrotoxicityDogs (at 1.5-3.0 mg/kg)ObservedNot Observed-[5][17]
In Vivo NeurotoxicityDogs (at 1.5-3.0 mg/kg)ObservedNot Observed-[5][17]

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Methodology (Broth Microdilution):

  • Preparation: Prepare serial two-fold dilutions of the test compound (e.g., PMBN) in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[18]

  • Inoculum: Prepare a standardized bacterial inoculum to a final concentration of 5 x 10⁵ CFU/mL in each well.[16][18]

  • Incubation: Seal the plates and incubate at 37°C for 18-24 hours.[18]

  • Reading: The MIC is determined as the lowest concentration of the compound where no visible bacterial growth is observed.[18] Include positive (no drug) and negative (no bacteria) controls on each plate.

Checkerboard Synergy Assay

Objective: To evaluate the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents when used in combination.

Methodology:

  • Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute Antibiotic A horizontally and Antibiotic B vertically. The final plate will contain various combinations of both drugs.[12][16]

  • Inoculation: Inoculate the plate with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).[16]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: After incubation, determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of B alone).

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Outer Membrane Permeability Assay (NPN Uptake)

Objective: To measure the extent of outer membrane disruption by assessing the uptake of the hydrophobic fluorescent probe N-Phenyl-1-naphthylamine (NPN).

Methodology:

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5). Harvest and wash the cells, then resuspend in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).[18]

  • Assay Setup: In a black 96-well plate, add the bacterial suspension.

  • Probe Addition: Add NPN to a final concentration of 10-40 µM. NPN shows weak fluorescence in aqueous environments but fluoresces strongly upon entering the hydrophobic interior of the cell membrane.[18]

  • Compound Addition: Add serial dilutions of the test compound (PMBN).

  • Measurement: Immediately measure the fluorescence intensity over time using a plate reader (Excitation ~350 nm, Emission ~420 nm). An increase in fluorescence indicates NPN uptake and thus, outer membrane permeabilization.[18]

Experimental_Workflow_Synergy_Assay start Start: Prepare Bacterial Inoculum (e.g., 5x10^5 CFU/mL) step1 1. Prepare 96-Well Plate - Serially dilute PMBN down the columns - Serially dilute Antibiotic X across the rows start->step1 step2 2. Inoculate Plate Add bacterial suspension to all wells step1->step2 step3 3. Incubate (e.g., 37°C for 18-24 hours) step2->step3 step4 4. Read Results Visually assess wells for bacterial growth (turbidity) step3->step4 step5 5. Determine MICs - MIC of PMBN alone - MIC of Antibiotic X alone - MIC of each in combination step4->step5 step6 6. Calculate FICI FICI = FIC_A + FIC_B step5->step6 step7 7. Interpret Results - Synergy (FICI ≤ 0.5) - Indifference (0.5 < FICI ≤ 4) - Antagonism (FICI > 4) step6->step7 end Conclusion on Drug Interaction step7->end

Caption: Workflow for a typical checkerboard synergy assay.

Characterization and Purity Analysis

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary tool for both the purification of synthetic PMBN and for assessing its final purity.[14][17] Purity of >95% is standard for biological assays.[14]

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the identity of the synthesized peptide by verifying its molecular weight.[14][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for detailed structural characterization, confirming the peptide's overall structure and conformation.[20][21][22] Studies comparing PMBN and Polymyxin B via NMR have shown their overall structures are quite similar, though the acyl chain on Polymyxin B restricts its mobility.[20][21]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of antibiotic adjuvants. Its well-defined mechanism of action, coupled with a significantly improved safety profile over its parent compound, makes it an attractive candidate for combination therapies against multidrug-resistant Gram-negative pathogens. The synthetic routes are well-established, allowing for the generation of novel analogs with potentially enhanced permeabilizing activity or other desirable properties. Future research will likely focus on optimizing the structure of PMBN to improve its potency as a sensitizer, further reducing any residual toxicity, and expanding its utility in combination with a wider range of antibiotic classes.

References

The Structure-Activity Relationship of Polymyxin B Nonapeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymyxin (B74138) B nonapeptide (PMBN) is a derivative of the potent lipopeptide antibiotic, polymyxin B. Lacking the N-terminal fatty acyl chain and the adjacent diaminobutyric acid (Dab) residue of its parent molecule, PMBN itself exhibits negligible direct antimicrobial activity. However, it retains the ability to bind to the lipopolysaccharide (LPS) of Gram-negative bacteria, effectively permeabilizing their outer membrane. This unique property makes PMBN a significant subject of research, both as a tool to study the bacterial outer membrane and as a potential co-therapeutic agent to potentiate the activity of other antibiotics against multidrug-resistant pathogens. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of PMBN, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the logical relationships governing its function.

Introduction: From a Potent Antibiotic to a Specific Permeabilizer

Polymyxin B is a last-resort antibiotic highly effective against multidrug-resistant Gram-negative bacteria. Its mechanism of action involves a direct interaction with the lipid A component of LPS, leading to the disruption of the outer membrane and subsequent cell death.[1] This interaction is driven by both electrostatic interactions between the positively charged Dab residues of polymyxin B and the negatively charged phosphate (B84403) groups of lipid A, and hydrophobic interactions involving the fatty acyl tail.[2]

Polymyxin B nonapeptide is generated through the enzymatic cleavage of the N-terminal fatty acyl-Dab residue from polymyxin B.[2] This modification dramatically alters its biological activity. While the direct bactericidal capacity is lost, the ability to bind to LPS and disrupt the outer membrane's permeability barrier is retained.[2][3] This makes PMBN an effective sensitizing agent, allowing other antibiotics that are normally excluded by the outer membrane to penetrate and reach their intracellular targets.[4][5][6] A crucial advantage of PMBN is its significantly reduced toxicity compared to polymyxin B, a trait attributed to the removal of the N-terminal lipophilic portion.[7][8][9]

Core Structure-Activity Relationships

The biological activity of this compound is intrinsically linked to several key structural features:

  • The Cationic Heptapeptide Ring: The cyclic core of PMBN, rich in positively charged Dab residues, is fundamental for the initial electrostatic attraction to the anionic LPS on the outer membrane of Gram-negative bacteria.[1]

  • The D-Phe-L-Leu Motif: This hydrophobic domain within the cyclic peptide is believed to insert into the lipid A region of the outer membrane, contributing to its destabilization. The specific stereochemistry of these residues is crucial for optimal activity.[4][6]

  • The Lack of an N-terminal Fatty Acyl Chain: The absence of the fatty acid tail is the primary reason for PMBN's lack of intrinsic antibacterial activity and its reduced cytotoxicity.[2][10] While the tail in polymyxin B is critical for disrupting the cytoplasmic membrane and causing cell death, its absence in PMBN limits the interaction to the outer membrane.

  • N-terminal Modifications: While PMBN itself is not bactericidal, modifications at its N-terminus can partially restore antimicrobial activity. Acylation with specific fatty acids can convert PMBN into a potent antibiotic, with the chain length and structure of the fatty acid influencing the spectrum and potency of its activity.[2][11] For instance, the addition of a hydrophobic aromatic substitution at the N-terminus has been shown to generate a molecule with high antibacterial activity and significantly reduced toxicity.[3]

Quantitative Analysis of PMBN and its Analogs

The following tables summarize the antimicrobial and cytotoxic profiles of PMBN and various analogs, providing a comparative view of their structure-activity relationships.

Table 1: Minimum Inhibitory Concentrations (MICs) of Polymyxin B, PMBN, and Analogs against Gram-Negative Bacteria

CompoundModificationE. coli (µg/mL)K. pneumoniae (µg/mL)P. aeruginosa (µg/mL)A. baumannii (µg/mL)Reference(s)
Polymyxin B-0.5 - 20.5 - 21 - 40.5 - 2[3][10]
PMBNDeacylated, -Dab1>128>128>128>128[3][10]
Analog 1N-terminal octanoyl48168[11]
Analog 2N-terminal decanoyl2484[11]
Analog 3N-terminal dodecanoyl1242[11]
SPR206N-terminal aminobutyrate0.5 - 11 - 21 - 40.5 - 2[12]

Table 2: In Vitro Cytotoxicity and Hemolytic Activity of Polymyxin B and PMBN

CompoundCell LineIC50 / LD50 / % HemolysisReference(s)
Polymyxin BK562 cells~10 µg/mL (IC50)[8][13]
PMBNK562 cells~1000 µg/mL (IC50)[8][13]
Polymyxin BMouse9 mg/kg (LD50)[2]
PMBNMouse43 mg/kg (LD50)[2]
Polymyxin BHuman Red Blood CellsSignificant hemolysis at >100 µg/mL[14]
PMBNHuman Red Blood CellsNegligible hemolysis at >100 µg/mL[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antimicrobial activity.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain on an appropriate agar (B569324) plate (e.g., Mueller-Hinton Agar) and incubate at 37°C for 18-24 hours.

    • Select 3-5 isolated colonies and inoculate into a tube containing Mueller-Hinton Broth (MHB).

    • Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[6][15]

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound (e.g., PMBN analog) in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of desired concentrations.

  • Inoculation and Incubation:

    • Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a positive control well (bacteria without antimicrobial agent) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[6][15]

Outer Membrane Permeability Assay (NPN Uptake)

This assay measures the ability of a compound to disrupt the outer membrane of Gram-negative bacteria, allowing the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN) to enter the phospholipid layer and fluoresce.

Protocol:

  • Preparation of Bacterial Suspension:

    • Grow the bacterial strain to the mid-logarithmic phase in a suitable broth.

    • Harvest the cells by centrifugation and wash them twice with a buffer (e.g., 5 mM HEPES, pH 7.2).

    • Resuspend the cells in the same buffer to a final optical density at 600 nm (OD₆₀₀) of approximately 0.5.

  • Assay Procedure:

    • In a fluorometer cuvette or a 96-well black microplate, add the bacterial suspension.

    • Add NPN to a final concentration of 10 µM and allow it to equilibrate with the cells for a few minutes.

    • Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

    • Add the test compound (e.g., PMBN) at various concentrations to the cuvette/wells.

    • Immediately monitor the increase in fluorescence intensity over time until a plateau is reached.[16]

  • Data Analysis:

    • The increase in fluorescence is directly proportional to the extent of outer membrane permeabilization.

    • The results are often expressed as the percentage of maximum fluorescence achieved with a known permeabilizing agent like polymyxin B.

LPS Binding Assay

This assay determines the ability of a compound to bind to LPS, a key step in the mechanism of action of PMBN. A common method involves the displacement of a fluorescent probe that binds to LPS.

Protocol:

  • Preparation of Reagents:

    • Prepare a solution of purified LPS from a relevant Gram-negative bacterium in a suitable buffer (e.g., Tris buffer, pH 7.4).

    • Prepare a solution of a fluorescent probe that binds to LPS, such as dansyl-polymyxin B.

    • Prepare solutions of the test compounds (e.g., PMBN analogs) at various concentrations.

  • Assay Procedure:

    • In a fluorometer cuvette or a 96-well black microplate, add the LPS solution and the fluorescent probe.

    • Allow the mixture to incubate to ensure binding of the probe to LPS, resulting in a stable fluorescence signal.

    • Measure the initial fluorescence intensity.

    • Add the test compound in increasing concentrations to the mixture.

    • After each addition, allow the system to equilibrate and measure the fluorescence. Binding of the test compound to LPS will displace the fluorescent probe, leading to a decrease in fluorescence.[17]

  • Data Analysis:

    • The decrease in fluorescence is plotted against the concentration of the test compound.

    • The data can be used to calculate the binding affinity (e.g., IC₅₀ or Kᵢ) of the compound for LPS.

Visualizing the Mechanism and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and relationships in the structure and function of this compound.

G Figure 1: Mechanism of Action of this compound PMBN This compound (Cationic) LPS Lipopolysaccharide (LPS) (Anionic) PMBN->LPS Electrostatic Interaction OuterMembrane Gram-Negative Outer Membrane LPS->OuterMembrane Binding and Disruption Antibiotic Hydrophobic Antibiotic OuterMembrane->Antibiotic Increased Permeability BacterialCell Bacterial Cell Interior Antibiotic->BacterialCell Uptake Target Intracellular Target BacterialCell->Target Binding BactericidalEffect Bactericidal/Bacteriostatic Effect Target->BactericidalEffect

Caption: Mechanism of action of this compound.

SAR_Logic Figure 2: Logical Flow of PMBN Structure-Activity Relationship cluster_structure Structural Features cluster_activity Biological Activities CationicRing Cationic Heptapeptide Ring LPS_Binding LPS Binding CationicRing->LPS_Binding HydrophobicMotif D-Phe-L-Leu Motif OM_Permeabilization Outer Membrane Permeabilization HydrophobicMotif->OM_Permeabilization NoFattyAcyl Absence of N-terminal Fatty Acyl Chain Low_Toxicity Reduced Cytotoxicity NoFattyAcyl->Low_Toxicity No_Antimicrobial No Direct Antimicrobial Activity NoFattyAcyl->No_Antimicrobial LPS_Binding->OM_Permeabilization Experimental_Workflow Figure 3: Experimental Workflow for PMBN Analog Evaluation start Synthesize PMBN Analog mic Determine MIC (Antimicrobial Activity) start->mic om_perm Assess Outer Membrane Permeabilization (NPN Assay) start->om_perm lps_bind Measure LPS Binding Affinity start->lps_bind cytotox Evaluate Cytotoxicity (e.g., IC50) start->cytotox hemolysis Test Hemolytic Activity start->hemolysis sar Establish Structure-Activity Relationship mic->sar om_perm->sar lps_bind->sar cytotox->sar hemolysis->sar

References

The Core Mechanism of Polymyxin B Nonapeptide in Bacterial Outer Membrane Permeabilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymyxin (B74138) B nonapeptide (PMBN), a cyclic cationic peptide derived from polymyxin B, is a potent permeabilizer of the outer membrane of Gram-negative bacteria. While devoid of direct bactericidal activity, PMBN's ability to disrupt the outer membrane's integrity renders it a significant synergistic agent, enhancing the efficacy of conventional antibiotics that would otherwise be excluded. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning PMBN-mediated outer membrane permeabilization. It details the critical interaction with lipopolysaccharide (LPS), the displacement of stabilizing divalent cations, and the subsequent structural disorganization of the membrane. This guide also furnishes detailed experimental protocols for key assays used to investigate these phenomena and presents quantitative data in a structured format for comparative analysis.

Introduction

The outer membrane of Gram-negative bacteria presents a formidable barrier to many antimicrobial agents. This asymmetric bilayer, with its outer leaflet composed predominantly of lipopolysaccharide (LPS), is stabilized by divalent cations such as Mg²⁺ and Ca²⁺, which cross-bridge the negatively charged phosphate (B84403) groups of adjacent LPS molecules. Polymyxin B nonapeptide (PMBN) exploits this architecture. As a polycationic molecule, it targets the anionic LPS, initiating a cascade of events that leads to increased membrane permeability. This "self-promoted uptake" pathway, while not leading to cell death on its own, effectively sensitizes the bacteria to other antibiotics. Understanding this mechanism is pivotal for the rational design of new antimicrobial therapies and combination regimens to combat multidrug-resistant Gram-negative pathogens.

Mechanism of Action: A Step-by-Step Breakdown

The permeabilizing action of PMBN can be dissected into a series of molecular interactions:

  • Initial Electrostatic Binding: The positively charged amino groups of PMBN are electrostatically attracted to the negatively charged phosphate groups on the lipid A and inner core regions of LPS.

  • Displacement of Divalent Cations: PMBN competitively displaces the Mg²⁺ and Ca²⁺ ions that are essential for maintaining the structural integrity of the outer membrane by cross-linking adjacent LPS molecules.

  • Hydrophobic Interactions: The hydrophobic residues of PMBN, particularly the D-Phe-Leu motif, are thought to insert into the lipid A region of the outer membrane, further disrupting its organization.

  • Outer Membrane Destabilization: The combination of electrostatic and hydrophobic interactions, coupled with the loss of stabilizing divalent cations, leads to localized disorganization and increased fluidity of the outer membrane. This creates transient "cracks" or pores in the membrane.

  • Increased Permeability: These structural perturbations allow for the passage of other molecules, including hydrophobic antibiotics, across the outer membrane and into the periplasmic space, where they can reach their targets.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of PMBN.

Table 1: Concentrations of PMBN for Outer Membrane Permeabilization and Sensitization

ParameterOrganism(s)PMBN ConcentrationEffect
Sensitization to Hydrophobic AntibioticsEscherichia coli, Pseudomonas aeruginosa1-3 µg/mL100-fold sensitization to rifampin and fusidic acid.[1]
Sensitization to Serum Bactericidal ActionEscherichia coli0.3-1.0 µg/mLSensitization of smooth, encapsulated strains to serum.[2][3]
Synergistic Killing with Azithromycin (B1666446)Escherichia coli2-32 µg/mLComplete bacterial killing in combination with azithromycin.[4][5]
Potentiation of Meropenem (B701)Gram-negative bacteria2 mg/LDramatic decrease in persister cells compared to meropenem alone.[6]

Table 2: Binding Affinity of PMBN to Lipopolysaccharide (LPS)

AssayLigandAnalyteIC₅₀Reference
Dansyl-Polymyxin B DisplacementE. coli LPSPMBN2.5 µM[7]
Dansyl-Polymyxin B DisplacementE. coli LPS[Phe⁶]PMBN5 µM[7]
Dansyl-Polymyxin B DisplacementE. coli LPS[D-Trp⁵]PMBN4 µM[7]
Dansyl-Polymyxin B DisplacementE. coli LPS[Ala⁶]PMBN12 µM[7]
Dansyl-Polymyxin B DisplacementE. coli LPS[D-Tyr⁵]PMBN25 µM[7]

Experimental Protocols

N-Phenyl-1-Naphthylamine (NPN) Uptake Assay

This assay measures the increase in outer membrane permeability by monitoring the uptake of the fluorescent probe NPN. NPN is weakly fluorescent in aqueous environments but becomes highly fluorescent in the hydrophobic interior of the cell membrane.

Materials:

  • Bacterial cells grown to mid-logarithmic phase

  • 5 mM HEPES buffer (pH 7.2)

  • 0.5 mM NPN in acetone

  • PMBN stock solution

  • Fluorescence spectrophotometer or plate reader (Excitation: 350 nm, Emission: 420 nm)

Procedure:

  • Harvest bacterial cells by centrifugation and wash twice with 5 mM HEPES buffer.

  • Resuspend the cells in 5 mM HEPES buffer to an OD₆₀₀ of 0.5.

  • Add the cell suspension to a cuvette or microplate well.

  • Add NPN to a final concentration of 10 µM and mix.

  • Record the baseline fluorescence.

  • Add PMBN to the desired final concentration and immediately begin recording the fluorescence intensity over time.

  • An increase in fluorescence indicates NPN uptake and therefore outer membrane permeabilization.

Dansyl-Polymyxin B Displacement Assay

This competitive binding assay is used to determine the binding affinity of PMBN to LPS by measuring its ability to displace the fluorescently labeled dansyl-polymyxin B.

Materials:

  • Isolated LPS from Gram-negative bacteria

  • Dansyl-polymyxin B (DPX)

  • PMBN stock solution

  • 5 mM HEPES buffer (pH 7.2)

  • Fluorescence spectrophotometer (Excitation: ~340 nm, Emission: ~485 nm)

Procedure:

  • Prepare a solution of LPS in 5 mM HEPES buffer.

  • Add DPX to the LPS solution and incubate to allow for binding, which results in an increase in fluorescence.

  • Record the initial fluorescence of the DPX-LPS complex.

  • Add increasing concentrations of PMBN to the solution.

  • After each addition, allow the mixture to equilibrate and then measure the fluorescence.

  • The displacement of DPX by PMBN will result in a decrease in fluorescence.

  • The IC₅₀ value (the concentration of PMBN required to displace 50% of the bound DPX) can be calculated to determine the relative binding affinity.

Membrane Potential Assay using DiSC₃(5)

This assay assesses changes in the cytoplasmic membrane potential using the voltage-sensitive dye DiSC₃(5). While PMBN primarily targets the outer membrane, this assay can be used to confirm that it does not directly depolarize the inner membrane, unlike its parent molecule, polymyxin B.

Materials:

  • Bacterial cells grown to mid-logarithmic phase

  • 5 mM HEPES buffer (pH 7.2) containing 20 mM glucose

  • DiSC₃(5) stock solution in DMSO

  • PMBN stock solution

  • Polymyxin B (as a positive control for depolarization)

  • Fluorescence spectrophotometer or plate reader (Excitation: ~622 nm, Emission: ~670 nm)

Procedure:

  • Harvest and wash bacterial cells as described for the NPN assay.

  • Resuspend the cells in the HEPES-glucose buffer to an OD₆₀₀ of 0.05.

  • Add DiSC₃(5) to a final concentration of 0.5-2 µM and incubate in the dark with shaking for 30-60 minutes to allow the dye to accumulate in polarized cells, which quenches its fluorescence.

  • Record the baseline fluorescence.

  • Add PMBN to the desired concentration and monitor the fluorescence. A further slight decrease in fluorescence may be observed as PMBN facilitates more dye reaching the inner membrane.

  • Add polymyxin B as a positive control. A rapid increase in fluorescence (de-quenching) indicates depolarization of the inner membrane.

Visualizations

Signaling Pathways and Logical Relationships

PMBN_Mechanism cluster_OM Outer Membrane cluster_Peptide cluster_Permeabilization LPS LPS Divalent_Cations Mg²⁺/Ca²⁺ LPS->Divalent_Cations Stabilization PMBN PMBN PMBN->LPS Electrostatic Binding PMBN->Divalent_Cations Displacement OM_Destabilization Outer Membrane Destabilization PMBN->OM_Destabilization Hydrophobic Interaction Increased_Permeability Increased Permeability OM_Destabilization->Increased_Permeability

Caption: Mechanism of PMBN-induced outer membrane permeabilization.

Experimental Workflows

NPN_Uptake_Workflow start Start prep Prepare Bacterial Suspension (OD₆₀₀=0.5) start->prep add_npn Add NPN (10 µM) prep->add_npn baseline Measure Baseline Fluorescence add_npn->baseline add_pmbn Add PMBN baseline->add_pmbn measure Measure Fluorescence Over Time add_pmbn->measure end End measure->end

Caption: Workflow for the N-Phenyl-1-Naphthylamine (NPN) uptake assay.

DPX_Displacement_Workflow start Start prepare_lps Prepare LPS Solution start->prepare_lps add_dpx Add Dansyl-Polymyxin B (DPX) & Incubate prepare_lps->add_dpx measure_initial Measure Initial Fluorescence add_dpx->measure_initial titrate_pmbn Titrate with PMBN measure_initial->titrate_pmbn measure_displacement Measure Fluorescence (Displacement) titrate_pmbn->measure_displacement end End measure_displacement->end

Caption: Workflow for the Dansyl-Polymyxin B (DPX) displacement assay.

Conclusion

This compound represents a fascinating example of a molecule that, while lacking intrinsic antimicrobial activity, can significantly potentiate the action of other antibiotics by overcoming the formidable outer membrane barrier of Gram-negative bacteria. Its mechanism, centered on the targeted disruption of the LPS layer through a combination of electrostatic and hydrophobic interactions, is well-characterized and quantifiable through the assays detailed in this guide. A thorough understanding of this mechanism is crucial for the development of novel antibiotic adjuvants and for devising strategies to combat the growing threat of antibiotic resistance. The provided protocols and data serve as a valuable resource for researchers in this field, facilitating further investigation and the development of next-generation antimicrobial therapies.

References

The Biochemical Interaction of Polymyxin B Nonapeptide with Lipopolysaccharide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical interaction between Polymyxin (B74138) B nonapeptide (PMBN) and lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. PMBN, a derivative of the potent antibiotic Polymyxin B, is renowned for its ability to permeabilize the bacterial outer membrane, thereby sensitizing resistant bacteria to other antibiotics, without exhibiting significant bactericidal activity itself.[1][2] This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers in microbiology, pharmacology, and drug development.

Core Interaction: Binding Affinity and Stoichiometry

The initial and critical step in the action of PMBN is its direct binding to LPS. This interaction is primarily driven by electrostatic forces between the cationic PMBN and the anionic phosphate (B84403) groups of the Lipid A moiety of LPS.[3][4] However, hydrophobic interactions also play a crucial role in the stability of the complex.[5]

Quantitative Binding Data

The binding affinity of PMBN and its analogs to LPS has been quantified using various biophysical techniques, primarily Isothermal Titration Calorimetry (ITC) and fluorescence-based displacement assays. The following tables summarize key quantitative data from the literature.

Compound LPS Source Technique Binding Affinity (Kd or IC50) Stoichiometry (N) Reference
PMBNSalmonella typhimuriumTritium-labeled PMBN bindingKd: 1.3 µM~1-2 x 106 molecules/cell[6]
PMBNE. coli LPSDansyl-PMBN displacementIC50: 2.5 µMNot Reported[7]
[D-Trp5]PMBNE. coli LPSDansyl-PMBN displacementIC50: 4 µMNot Reported[7]
[Phe6]PMBNE. coli LPSDansyl-PMBN displacementIC50: 5 µMNot Reported[7]
[Ala6]PMBNE. coli LPSDansyl-PMBN displacementIC50: 12 µMNot Reported[7]
[D-Tyr5]PMBNE. coli LPSDansyl-PMBN displacementIC50: 25 µMNot Reported[7]

Table 1: Binding Affinities of PMBN and Analogs to LPS. This table highlights the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for PMBN and its synthetic analogs, demonstrating the importance of the hydrophobic D-Phe⁵-Leu⁶ domain for high-affinity binding.

Compound Lipid A Derivative Technique Binding Affinity Stoichiometry (Peptide:Lipid A) Reference
Polymyxin BSynthetic Lipid A DerivativesITCCorrelates with aggregation state< 1[8]
PMBNSynthetic Lipid A DerivativesITCCorrelates with aggregation state< 1[8]

Table 2: Isothermal Titration Calorimetry Data for Polymyxin B and PMBN with Lipid A Derivatives. This table indicates that the binding stoichiometry is less than one, and the affinity is influenced by the aggregation state of the lipid A derivatives.

Mechanism of Action: Outer Membrane Permeabilization

The binding of PMBN to LPS initiates a cascade of events leading to the disruption of the outer membrane's integrity. This process, often referred to as a "self-promoted uptake" mechanism, involves the displacement of divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS leaflet, leading to localized disorganization and increased permeability to hydrophobic molecules.[3][9]

PMBN_LPS_Interaction_Workflow cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_outcome Consequence PMBN Polymyxin B Nonapeptide (PMBN) LPS Lipopolysaccharide (LPS) on Outer Membrane PMBN->LPS Electrostatic & Hydrophobic Binding DivalentCations Divalent Cations (Mg²⁺, Ca²⁺) PMBN->DivalentCations Displacement of Divalent Cations LPS_PMBN_Complex LPS-PMBN Complex LPS->LPS_PMBN_Complex DisruptedOM Disrupted Outer Membrane LPS_PMBN_Complex->DisruptedOM Membrane Destabilization IncreasedPermeability Increased Permeability to Hydrophobic Antibiotics DisruptedOM->IncreasedPermeability

Workflow of PMBN-LPS interaction leading to membrane permeabilization.

Impact on Cellular Signaling

While PMBN's primary role is outer membrane disruption, its interaction with LPS can also modulate host immune responses by neutralizing the endotoxic activity of LPS. LPS is a potent activator of the innate immune system, primarily through the Toll-like receptor 4 (TLR4) signaling pathway, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines. By binding to the Lipid A portion of LPS, PMBN can prevent its recognition by the TLR4-MD2 complex, thereby attenuating the inflammatory cascade.

LPS_Signaling_Inhibition cluster_extracellular Extracellular cluster_membrane_receptor Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds and Activates PMBN PMBN PMBN->LPS Binds and Neutralizes MyD88 MyD88 TLR4_MD2->MyD88 IRAKs_TRAF6 IRAKs/TRAF6 MyD88->IRAKs_TRAF6 IKK_complex IKK Complex IRAKs_TRAF6->IKK_complex NFkB_p50_p65 NF-κB (p50/p65) IkB IκB IKK_complex->IkB Phosphorylates & Degrades Nucleus Nucleus NFkB_p50_p65->Nucleus Translocates to IkB->NFkB_p50_p65 Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Nucleus->Proinflammatory_Cytokines Induces Transcription

Inhibition of the LPS-induced NF-κB signaling pathway by PMBN.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the thermodynamic characterization of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).

Methodology:

  • Sample Preparation:

    • Prepare a solution of LPS (e.g., from E. coli O55:B5) in a suitable buffer (e.g., 20 mM HEPES, pH 7.0). The concentration should be accurately determined, although this can be challenging for heterogeneous LPS preparations.[4] An estimated molecular weight may be used.[4]

    • Prepare a solution of PMBN in the same buffer at a concentration typically 10-20 times higher than the LPS solution.

    • Thoroughly degas both solutions to prevent bubble formation during the experiment.

  • ITC Experiment:

    • Equilibrate the ITC instrument (e.g., a MicroCal PEAQ-ITC) to the desired temperature (e.g., 37°C).[4]

    • Load the LPS solution into the sample cell and the PMBN solution into the injection syringe.

    • Perform a series of injections of the PMBN solution into the LPS solution while monitoring the heat changes.

    • Control experiments, such as titrating PMBN into buffer and buffer into the LPS solution, should be performed to account for heats of dilution.[4]

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters. Note that the interaction can be complex and may not fit a simple model.[4]

Fluorescence Spectroscopy (Dansyl-PMBN Displacement Assay)

This assay provides a relative measure of binding affinity by monitoring the displacement of a fluorescently labeled PMBN analog (Dansyl-PMBN) from LPS by a competing ligand.

Methodology:

  • Reagent Preparation:

    • Synthesize or obtain Dansyl-PMBN.

    • Prepare a stock solution of Dansyl-PMBN and the unlabeled PMBN (or other competitor) in an appropriate buffer.

    • Prepare a suspension of LPS in the same buffer.

  • Assay Procedure:

    • In a microplate, add a fixed concentration of LPS and Dansyl-PMBN. The fluorescence of Dansyl-PMBN increases significantly upon binding to the hydrophobic environment of LPS.[10][11]

    • Add increasing concentrations of the unlabeled competitor (PMBN or its analogs).

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/485 nm).[12]

  • Data Analysis:

    • The decrease in fluorescence intensity is proportional to the displacement of Dansyl-PMBN by the competitor.

    • Plot the percentage of fluorescence inhibition against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the competitor required to displace 50% of the bound Dansyl-PMBN.

Experimental_Workflow_ITC_Fluorescence cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_Fluorescence Fluorescence Displacement Assay ITC_Prep 1. Prepare & Degas LPS and PMBN Solutions ITC_Run 2. Titrate PMBN into LPS in Calorimeter ITC_Prep->ITC_Run ITC_Analysis 3. Analyze Heat Changes to Determine Thermodynamic Parameters (Kd, ΔH, n) ITC_Run->ITC_Analysis Fluor_Prep 1. Prepare LPS, Dansyl-PMBN, and Competitor Solutions Fluor_Run 2. Mix LPS, Dansyl-PMBN, and Varying Competitor Concentrations Fluor_Prep->Fluor_Run Fluor_Measure 3. Measure Fluorescence Intensity Fluor_Run->Fluor_Measure Fluor_Analysis 4. Plot Inhibition Curve to Determine IC50 Fluor_Measure->Fluor_Analysis

General workflow for ITC and fluorescence displacement assays.

Conclusion

The interaction of Polymyxin B nonapeptide with lipopolysaccharide is a multifaceted process characterized by initial high-affinity binding, subsequent disruption of the outer membrane, and potential modulation of host inflammatory responses. A thorough understanding of these biochemical events, supported by robust quantitative data and well-defined experimental protocols, is crucial for the rational design of new antimicrobial agents and adjuvants that can overcome Gram-negative bacterial resistance. This guide provides a foundational overview to aid researchers in this critical endeavor.

References

The Binding Affinity of Polymyxin B Nonapeptide to Gram-negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymyxin (B74138) B nonapeptide (PMBN) is a derivative of the potent antibiotic Polymyxin B, created by the enzymatic removal of its N-terminal fatty acyl chain and the adjacent diaminobutyric acid residue.[1][2][3][4] While this modification significantly reduces its direct bactericidal activity, PMBN retains a remarkable ability to bind to the outer membrane of Gram-negative bacteria and increase its permeability to other antibiotics.[1][5][6][7] This unique property has positioned PMBN as a subject of intense research, particularly as a potential adjuvant to overcome antibiotic resistance in Gram-negative pathogens. This technical guide provides an in-depth analysis of the binding affinity of PMBN to Gram-negative bacteria, focusing on the quantitative data from key studies, detailed experimental protocols, and the underlying molecular mechanisms.

Mechanism of Action: A Multi-Step Interaction

The interaction of PMBN with the Gram-negative outer membrane is a complex process primarily driven by electrostatic and hydrophobic interactions. The initial and most critical step is the binding of the cationic PMBN to the anionic lipopolysaccharide (LPS) molecules that constitute the outer leaflet of the outer membrane.[5][8][9]

1.1. Displacement of Divalent Cations: The outer membrane of Gram-negative bacteria is stabilized by divalent cations, primarily Mg2+ and Ca2+, which form ionic bridges between the negatively charged phosphate (B84403) groups of adjacent LPS molecules.[10][11][12][13] The highly cationic nature of PMBN allows it to competitively displace these divalent cations from their binding sites on the lipid A portion of LPS.[8][9][10][11] This displacement disrupts the integrity of the outer membrane, leading to localized disorganization.[8]

1.2. Outer Membrane Permeabilization: Following the initial binding and cation displacement, PMBN induces a transient increase in the permeability of the outer membrane.[1][6][7] This "self-promoted uptake" mechanism allows other molecules, including hydrophobic antibiotics that are normally excluded, to traverse the outer membrane and reach their intracellular targets.[9][14] It is this permeabilizing effect, rather than direct killing, that defines the primary activity of PMBN.[1]

1.3. Role of the Hydrophobic Domain: While the initial interaction is largely electrostatic, the hydrophobic domain of PMBN, specifically the D-Phe-Leu segment, plays a crucial role in the subsequent membrane perturbation.[15] Studies with synthetic analogs have shown that modifications to this hydrophobic region can significantly impact the outer membrane permeability capacity of the molecule.[15]

Quantitative Binding Affinity Data

The binding affinity of PMBN for Gram-negative bacteria and their components has been quantified using various techniques. The dissociation constant (Kd) is a key parameter used to express this affinity, with lower Kd values indicating a stronger interaction.

Bacterial Strain / Component Method Dissociation Constant (Kd) Reference
Salmonella typhimurium (smooth strain)Tritium-labeled PMBN Binding Assay1.3 µM[16][17][18][19]
Isolated Outer Membrane (S. typhimurium)Tritium-labeled PMBN Binding Assay1.1 µM[16][17][18][19]
Escherichia coli LPSFluorescence Displacement AssayIC50 = 2.5 µM[15]
Lipid AFluorescence Displacement AssayBiphasic: 0.4 µM and 1.5 µM[20][21]

Binding Capacity: Studies using tritium-labeled PMBN have also determined the binding capacity of the peptide to whole bacterial cells. For smooth Salmonella typhimurium, the binding capacity is approximately 6 nmol of PMBN per mg (dry weight) of bacteria, which translates to roughly 1 to 2 million PMBN molecules per single cell.[16][17][18][19] The isolated outer membrane of S. typhimurium binds about 100 nmol of PMBN per mg of outer membrane protein.[16][17][18] In contrast, the cytoplasmic membrane binds significantly less PMBN, approximately 9 to 10 times lower than the outer membrane.[16][17][18]

Inhibition of Binding: The binding of PMBN to S. typhimurium can be effectively inhibited by various molecules. Polymyxin B itself is a potent inhibitor.[16][17][18] Divalent cations such as Ca2+ and Mg2+ also inhibit PMBN binding, though they are significantly less active on a molar basis than polymyxin B.[16][17][18] Specifically, Ca2+ is about 700 times less active, and Mg2+ is about 2,400 times less active than polymyxin B in inhibiting PMBN binding.[18]

Experimental Protocols

Several key experimental techniques are employed to study the binding affinity and membrane-permeabilizing effects of PMBN.

3.1. Tritium-Labeled PMBN Binding Assay

This method directly quantifies the binding of PMBN to bacterial cells or isolated membranes.

  • Materials:

    • Tritium-labeled PMBN ([3H]PMBN)

    • Gram-negative bacterial culture (e.g., Salmonella typhimurium)

    • Phosphate-buffered saline (PBS)

    • Unlabeled PMBN

    • Liquid scintillation counter and scintillation fluid

    • Centrifuge

  • Protocol:

    • Grow bacterial cells to the desired optical density and wash them with PBS.

    • Resuspend the bacterial pellet in PBS to a specific concentration (e.g., determined by dry weight).

    • In a series of microcentrifuge tubes, add a fixed amount of [3H]PMBN.

    • To determine non-specific binding, add a large excess of unlabeled PMBN to a subset of tubes.

    • Add the bacterial suspension to each tube to initiate the binding reaction.

    • Incubate the mixture for a defined period at a specific temperature (e.g., 30 minutes at 37°C).

    • Pellet the bacteria by centrifugation (e.g., 1,500 x g for 10 minutes).[18]

    • Carefully remove the supernatant.

    • Wash the pellet once with PBS to remove unbound [3H]PMBN.[18]

    • Resuspend the pellet in scintillation fluid.

    • Quantify the amount of bound [3H]PMBN using a liquid scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • To determine the Kd, perform the assay with a fixed concentration of [3H]PMBN and increasing concentrations of unlabeled PMBN (competition assay).

3.2. Fluorescence Displacement Assay

This assay measures the ability of PMBN to displace a fluorescent probe that is bound to LPS.

  • Materials:

    • Dansyl-polymyxin B (Dns-PMB) or Dansylcadaverine as the fluorescent probe[14][20][21]

    • Isolated LPS or Lipid A

    • PMBN

    • Buffer (e.g., HEPES buffer)

    • Fluorometer

  • Protocol:

    • Prepare a solution of the fluorescent probe in the buffer.

    • Add the LPS or Lipid A solution to the probe, allowing them to interact and result in an increase in fluorescence.

    • Record the baseline fluorescence.

    • Add increasing concentrations of PMBN to the mixture.

    • The binding of PMBN to LPS will displace the fluorescent probe, causing a decrease in fluorescence.

    • Measure the fluorescence intensity after each addition of PMBN.

    • The concentration of PMBN that causes a 50% reduction in fluorescence (IC50) can be used to determine the relative binding affinity. The dissociation constant (Kd) can be calculated from this data.[20]

3.3. Outer Membrane Permeabilization Assay (NPN Assay)

This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN) to assess the disruption of the outer membrane.[22][23]

  • Materials:

    • N-phenyl-1-naphthylamine (NPN)

    • Gram-negative bacterial culture

    • PMBN

    • Buffer (e.g., HEPES buffer)

    • Fluorometer

  • Protocol:

    • Grow and wash bacterial cells as described previously.

    • Resuspend the cells in the buffer to a specific optical density.

    • Add NPN to the bacterial suspension. NPN exhibits weak fluorescence in an aqueous environment but becomes highly fluorescent in a hydrophobic environment.

    • Measure the baseline fluorescence.

    • Add PMBN to the cell suspension.

    • If PMBN disrupts the outer membrane, NPN will partition into the hydrophobic interior of the membrane, leading to a significant increase in fluorescence.

    • Monitor the increase in fluorescence over time to determine the rate and extent of outer membrane permeabilization.

3.4. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of PMBN to its target, providing a complete thermodynamic profile of the interaction.[24][25][26][27]

  • Materials:

    • Isothermal titration calorimeter

    • PMBN solution

    • LPS or outer membrane vesicle (OMV) suspension

    • Degassed buffer

  • Protocol:

    • Load the LPS or OMV suspension into the sample cell of the calorimeter.

    • Load the PMBN solution into the injection syringe.

    • Perform a series of small, sequential injections of the PMBN solution into the sample cell while continuously monitoring the heat released or absorbed.

    • The resulting thermogram shows a peak for each injection, the area of which is proportional to the heat change.

    • Integration of these peaks and plotting them against the molar ratio of PMBN to LPS allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[26][27]

3.5. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can monitor the binding of PMBN to an immobilized target in real-time.[28][29][30][31]

  • Materials:

    • Surface plasmon resonance instrument

    • Sensor chip (e.g., with a lipid-capturing surface)

    • LPS, lipid A, or outer membrane vesicles (OMVs)

    • PMBN solution

    • Running buffer

  • Protocol:

    • Immobilize the target (LPS, lipid A, or OMVs) onto the sensor chip surface. OMVs, being naturally secreted by Gram-negative bacteria, provide a highly realistic model of the bacterial surface.[29][30][31]

    • Flow the running buffer over the sensor surface to establish a stable baseline.

    • Inject a solution of PMBN over the sensor surface.

    • The binding of PMBN to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (response units).

    • After the association phase, switch back to the running buffer to monitor the dissociation of the PMBN-target complex.

    • The resulting sensorgram (a plot of response units versus time) can be analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizations

Signaling Pathway and Mechanism of Action

PMBN_Mechanism LPS1 LPS MgCa1 Mg²⁺/Ca²⁺ LPS1->MgCa1 LPS2 LPS MgCa1->LPS2 MgCa_released Mg²⁺/Ca²⁺ Released MgCa1->MgCa_released Displaces Cations MgCa2 Mg²⁺/Ca²⁺ PMBN PMBN PMBN_bound PMBN PMBN->PMBN_bound Binds to LPS LPS3 LPS LPS3->PMBN_bound LPS4 LPS PMBN_bound->LPS4 Permeabilization Increased Permeability PMBN_bound->Permeabilization Antibiotic Antibiotic Cell_Interior Cell Interior Antibiotic->Cell_Interior Enters Cell

Caption: Mechanism of PMBN action on the Gram-negative outer membrane.

Experimental Workflow: Tritium-Labeled PMBN Binding Assay

Binding_Assay_Workflow Start Start Prep_Bacteria Prepare Bacterial Suspension Start->Prep_Bacteria Incubation Incubate Bacteria with [³H]PMBN ± Unlabeled PMBN Prep_Bacteria->Incubation Centrifugation Centrifuge to Pellet Bacteria Incubation->Centrifugation Wash Wash Pellet Centrifugation->Wash Scintillation Add Scintillation Fluid and Count Radioactivity Wash->Scintillation Analysis Calculate Specific Binding and Determine Kd Scintillation->Analysis End End Analysis->End

Caption: Workflow for a tritium-labeled PMBN binding assay.

Logical Relationship: Factors Influencing PMBN Binding

PMBN_Binding_Factors PMBN_Binding PMBN Binding Affinity LPS LPS Structure (Lipid A Phosphorylation) LPS->PMBN_Binding Primary Target Cations Divalent Cations (Mg²⁺, Ca²⁺) Cations->PMBN_Binding Inhibits Inhibitors Competitive Inhibitors (e.g., Polymyxin B) Inhibitors->PMBN_Binding Inhibits Hydrophobicity PMBN Hydrophobic Domain Hydrophobicity->PMBN_Binding Modulates Interaction

Caption: Key factors that influence the binding affinity of PMBN.

Conclusion

Polymyxin B nonapeptide represents a fascinating molecule with a well-defined mechanism for interacting with and permeabilizing the outer membrane of Gram-negative bacteria. Its high-affinity binding to LPS, coupled with a reduced toxicity profile compared to its parent compound, makes it a promising candidate for further development as an antibiotic adjuvant. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the binding affinity and functional consequences of PMBN and its analogs, thereby aiding in the design of novel strategies to combat multidrug-resistant Gram-negative infections.

References

The Pivotal Role of the Cyclic Peptide Ring in Polymyxin B Nonapeptide's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymyxin (B74138) B nonapeptide (PMBN) is a derivative of the potent antibiotic Polymyxin B, distinguished by the absence of its N-terminal fatty acyl chain and the adjacent diaminobutyric acid residue. While exhibiting negligible intrinsic antibacterial activity, PMBN has garnered significant interest for its remarkable ability to permeabilize the outer membrane of Gram-negative bacteria, thereby sensitizing them to a range of hydrophobic antibiotics. This activity is critically dependent on the structural integrity and specific chemical features of its cyclic heptapeptide (B1575542) ring. This technical guide provides an in-depth exploration of the pivotal role of this cyclic core in the biological activity of PMBN, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying mechanisms and workflows.

Introduction

The escalating threat of multidrug-resistant Gram-negative bacteria necessitates innovative therapeutic strategies. One promising approach involves the use of antibiotic adjuvants, or "sensitizers," which can restore the efficacy of existing antibiotics. Polymyxin B nonapeptide (PMBN) has emerged as a leading candidate in this class of molecules.[1] Unlike its parent compound, Polymyxin B, which exerts a direct bactericidal effect, PMBN's primary mechanism of action is the targeted disruption of the bacterial outer membrane's permeability barrier.[2] This activity is initiated by a high-affinity interaction with lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[3][4] The cyclic heptapeptide ring of PMBN is the principal structural motif responsible for this interaction and the subsequent membrane destabilization. This guide will dissect the structure-activity relationships of this cyclic core, providing a comprehensive resource for researchers in the field.

The Indispensable Cyclic Core: Structure-Activity Relationships

The biological function of PMBN is intrinsically linked to the unique architecture of its cyclic peptide ring. This 23-membered ring provides a rigid scaffold that positions key chemical moieties for optimal interaction with LPS.[5]

The Critical Nature of Cyclization

Linear analogs of PMBN, in which the cyclic structure is broken, exhibit a dramatic loss of activity.[6] This underscores the necessity of the ring's conformational constraint for effective outer membrane permeabilization. The cyclic structure is believed to correctly orient the cationic charges and hydrophobic domains for a precise, multivalent interaction with LPS molecules.[5]

The Role of Cationic Residues

The PMBN ring is rich in diaminobutyric acid (Dab) residues, which are positively charged at physiological pH. These cationic groups are crucial for the initial electrostatic attraction to the negatively charged phosphate (B84403) groups of the lipid A component of LPS.[5] The specific spatial arrangement of these charges, dictated by the cyclic backbone, is a key determinant of binding affinity.

The Significance of the Hydrophobic Domain

Within the cyclic structure lies a critical hydrophobic domain, typically comprising D-phenylalanine and leucine (B10760876) residues.[7] This region is thought to insert into the hydrophobic acyl chains of lipid A, contributing to the disruption of the outer membrane's integrity.[7] Modifications to this hydrophobic patch can significantly impact the membrane-permeabilizing activity of PMBN.[7]

Stereospecificity of Interaction

The interaction between the PMBN cyclic ring and LPS is stereospecific. Studies have shown that while both the natural L-enantiomer and a synthetic D-enantiomer of PMBN can bind to LPS, only the L-enantiomer is effective at sensitizing bacteria to other antibiotics.[8] This suggests that a precise three-dimensional arrangement of the peptide is required for the functional consequences of LPS binding.

Quantitative Analysis of PMBN Activity

The biological activity of PMBN and its analogs is quantified through various in vitro assays. The following tables summarize key quantitative data from the literature, providing a comparative overview of the potency of these compounds.

Table 1: Minimum Inhibitory Concentrations (MICs) of PMBN and Analogs

CompoundOrganismMIC (µg/mL)Reference
PMBNP. aeruginosa>250[9]
PMBN + NovobiocinE. coli2 (for Novobiocin)[10]
PMBN + Azithromycin (B1666446)E. coli (resistant)>4 (for Azithromycin in combination)[3]
Acylated PMBN AnalogE. coli0.5 - 2[11]
Acylated PMBN AnalogP. aeruginosa0.5 - 2[11]

Table 2: LPS Binding Affinity of PMBN and Analogs

CompoundLPS SourceIC50 (µM)Reference
PMBNE. coli2.5[7]
[D-Tyr(5)]PMBNE. coli25[7]
[Ala(6)]PMBNE. coli12[7]
[Phe(6)]PMBNE. coli5[7]
[D-Trp(5)]PMBNE. coli4[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of PMBN.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: Culture bacteria in a suitable broth medium to the mid-logarithmic phase of growth. Dilute the culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[11]

  • Serial Dilution of Test Compound: Prepare a two-fold serial dilution of the test compound (e.g., PMBN or an antibiotic) in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[11]

Outer Membrane Permeabilization Assay (NPN Uptake Assay)

This assay measures the ability of a compound to disrupt the outer membrane, allowing the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN) to enter the phospholipid layer of the inner membrane, where it fluoresces.

Protocol:

  • Cell Preparation: Grow bacterial cells to the mid-log phase, then wash and resuspend them in a suitable buffer (e.g., 5 mM HEPES, pH 7.2) to an optical density at 600 nm (OD600) of 0.5.[12]

  • Baseline Fluorescence: Add the cell suspension to a cuvette and measure the baseline fluorescence.

  • NPN Addition: Add NPN to a final concentration of 10 µM and record the fluorescence.[12]

  • Compound Addition: Add the test compound (e.g., PMBN) at the desired concentration and monitor the increase in fluorescence over time until a plateau is reached.[12]

  • Data Analysis: The percentage of NPN uptake is calculated using the following formula: NPN uptake (%) = ((F_obs - F_0) / (F_100 - F_0)) * 100 Where F_obs is the observed fluorescence, F_0 is the initial fluorescence of NPN with cells, and F_100 is the maximal fluorescence achieved with a potent permeabilizing agent like a high concentration of colistin.[3][6]

LPS Binding Assay (Dansyl-Polymyxin B Displacement Assay)

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled polymyxin B (dansyl-polymyxin B) from LPS.

Protocol:

  • Preparation of Reagents: Prepare solutions of LPS, dansyl-polymyxin B, and the test compound in a suitable buffer.

  • Binding Reaction: In a microplate, mix LPS and dansyl-polymyxin B and allow them to incubate to form a complex, resulting in high fluorescence.

  • Displacement: Add increasing concentrations of the test compound (e.g., PMBN) to the wells containing the LPS-dansyl-polymyxin B complex.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 485 nm.[13]

  • Data Analysis: A decrease in fluorescence indicates displacement of dansyl-polymyxin B by the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the bound dansyl-polymyxin B) is determined by plotting the fluorescence intensity against the logarithm of the test compound concentration.

Checkerboard Synergy Assay

This assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.

Protocol:

  • Preparation of Antibiotic Dilutions: In a 96-well microtiter plate, prepare serial dilutions of antibiotic A along the rows and serial dilutions of antibiotic B along the columns.[14]

  • Inoculation: Add a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MICs: Determine the MIC of each antibiotic alone and in combination.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Agent A (FICA) = (MIC of Agent A in combination) / (MIC of Agent A alone)

    • FIC of Agent B (FICB) = (MIC of Agent B in combination) / (MIC of Agent B alone)

    • FIC Index (FICI) = FICA + FICB

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[15]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of PMBN and a typical experimental workflow for its evaluation.

PMBN_Mechanism_of_Action cluster_membrane Gram-Negative Bacterial Outer Membrane cluster_permeabilization Membrane Permeabilization LPS Lipopolysaccharide (LPS) (Negatively Charged) InnerMembrane Inner Membrane Disruption 2. Disruption of LPS Layer PMBN This compound (Cationic Cyclic Ring) PMBN->LPS 1. Electrostatic Attraction & Binding Antibiotic Hydrophobic Antibiotic Influx 3. Increased Membrane Permeability Antibiotic->Influx Enters through disrupted membrane BacterialCell Bacterial Cell Interior Influx->BacterialCell 4. Antibiotic reaches intracellular target

Caption: Proposed mechanism of PMBN-mediated sensitization of Gram-negative bacteria.

Experimental_Workflow start Start: Hypothesis (PMBN enhances antibiotic activity) mic_pmbn Determine MIC of PMBN alone (Expect high MIC) start->mic_pmbn mic_antibiotic Determine MIC of antibiotic alone start->mic_antibiotic checkerboard Checkerboard Synergy Assay (PMBN + Antibiotic) mic_pmbn->checkerboard mic_antibiotic->checkerboard calculate_fici Calculate FIC Index checkerboard->calculate_fici synergy_eval Evaluate Synergy (FICI ≤ 0.5?) calculate_fici->synergy_eval npn_assay Outer Membrane Permeabilization (NPN Uptake Assay) synergy_eval->npn_assay Yes conclusion Conclusion: Role of cyclic ring in PMBN activity synergy_eval->conclusion No lps_binding LPS Binding Affinity (Dansyl-PMB Displacement) npn_assay->lps_binding lps_binding->conclusion

Caption: Experimental workflow for evaluating the synergistic activity of PMBN.

Conclusion

The cyclic heptapeptide ring of this compound is not merely a structural component but the very heart of its biological activity. Its rigid, conformationally constrained framework is exquisitely designed to engage in a high-affinity, stereospecific interaction with the lipopolysaccharide of Gram-negative bacteria. This interaction, driven by a precise arrangement of cationic and hydrophobic residues, initiates a cascade of events leading to the permeabilization of the outer membrane. While PMBN itself is not a potent antibiotic, its ability to breach the formidable outer defense of Gram-negative bacteria makes it a powerful tool for revitalizing our existing antibiotic arsenal. A thorough understanding of the structure-function relationships of the PMBN cyclic ring, facilitated by the quantitative data and experimental protocols outlined in this guide, is paramount for the rational design of new and improved antibiotic adjuvants to combat the growing challenge of antimicrobial resistance.

References

The Great Uncoupling: A Technical Guide to the Reduced Cytotoxicity of Polymyxin B Nonapeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the significantly lower cytotoxicity of Polymyxin (B74138) B Nonapeptide (PMBN) compared to its parent compound, Polymyxin B (PMB). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the comparative quantitative data, detailed experimental methodologies, and the underlying signaling pathways that contribute to these differences. The reduced toxicity of PMBN, coupled with its ability to permeabilize the outer membrane of Gram-negative bacteria, presents a promising avenue for the development of novel antibiotic therapies.

Executive Summary

Polymyxin B, a last-resort antibiotic against multidrug-resistant Gram-negative bacteria, is hampered by significant nephrotoxicity and neurotoxicity. The removal of its N-terminal fatty acyl chain and the adjacent α,γ-diaminobutyric acid (Dab) residue to form Polymyxin B Nonapeptide results in a dramatic reduction in its toxicity to mammalian cells. This guide synthesizes the current understanding of this phenomenon, presenting key data and experimental frameworks to facilitate further research and development in this critical area of antimicrobial therapy.

Comparative Cytotoxicity: A Quantitative Overview

The most striking difference between PMB and PMBN lies in their cytotoxic profiles. PMBN consistently demonstrates a significantly lower toxicity across various mammalian cell lines. The following tables summarize the quantitative data from multiple studies, highlighting the stark contrast in potency.

Table 1: Comparative In Vitro Cytotoxicity of Polymyxin B and this compound

Cell LineAssayPolymyxin B (PMB)This compound (PMBN)Fold DifferenceReference
K562 (Human erythroleukemia)Not specified-~100-fold less toxic than PMB~100[1][2]
Human Kidney (HK-2) cellsCell Viability50% death at 100 µM (40h)--[3]
Human Macrophage-like THP-1 cellsCell Viability (EC50)751.8 µM (24h)--[4]
Human Neutrophil-like HL-60 cellsCell Viability (EC50)175.4 µM (24h)--[4]
Human Lung Epithelial (A549) cellsCell Death19.0 ± 4.2% at 1.0 mM (24h)--[5]
Conditionally immortalized Proximal Tubular Epithelial Cells (ciPTEC)TC50->10 times higher than PMB>10[6]

Table 2: In Vivo Toxicity Comparison

Animal ModelAdministration RoutePolymyxin B (PMB)This compound (PMBN)ObservationsReference
RatsSubcutaneousNephrotoxicity observedNo neuromuscular blocking, neurotoxic, or nephrotoxic effects at 1.5 and 3.0 mg/kgPMBN lacks the in vivo toxicity of PMB at tested doses.[7]

The Core of the Matter: Understanding the Mechanisms

The reduced cytotoxicity of PMBN is primarily attributed to the absence of its lipophilic fatty acid tail. This structural modification fundamentally alters its interaction with mammalian cell membranes.

The Role of the Fatty Acyl Chain

The fatty acid tail of PMB is crucial for its bactericidal activity, as it facilitates the disruption of the bacterial outer and inner membranes.[8] However, this same lipophilic moiety is also the primary driver of its toxicity to mammalian cells. It promotes insertion into the phospholipid bilayer of eukaryotic cell membranes, leading to membrane depolarization, increased permeability, and eventual cell lysis.[9][10] PMBN, lacking this hydrophobic anchor, has a significantly diminished capacity to interact with and disrupt mammalian cell membranes, thus accounting for its lower toxicity.[7][11][12]

Impact on Cellular Signaling Pathways

Polymyxin B is known to induce apoptosis in mammalian cells through the activation of multiple signaling cascades. In contrast, the reduced membrane interaction of PMBN leads to a significantly attenuated activation of these cytotoxic pathways.

Polymyxin B triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4] This involves:

  • Mitochondrial Dysfunction: PMB can translocate to the mitochondria, leading to morphological fragmentation, loss of mitochondrial membrane potential, and the generation of reactive oxygen species (ROS).[9]

  • Caspase Activation: Treatment with PMB leads to a concentration-dependent activation of caspase-3, caspase-8, and caspase-9, key executioner and initiator caspases in the apoptotic cascade.[4]

  • DNA Damage: At higher concentrations, PMB can induce DNA damage, further contributing to cell death.[3]

  • NF-κB and NOD-like Receptor Signaling: Studies in human lung epithelial cells have shown that PMB treatment leads to the downregulation of NF-κB and NOD-like receptor signaling pathways, which are crucial for inflammatory responses and cell survival.[5]

The following diagram illustrates the key signaling pathways involved in Polymyxin B-induced cytotoxicity.

PolymyxinB_Cytotoxicity PMB Polymyxin B Membrane Mammalian Cell Membrane PMB->Membrane Interaction & Disruption DeathReceptor Death Receptor Pathway PMB->DeathReceptor DNA_Damage DNA Damage PMB->DNA_Damage NLR_NFkB NOD-like Receptor & NF-κB Signaling (Downregulation) PMB->NLR_NFkB Mitochondria Mitochondria Membrane->Mitochondria Internalization ROS ROS Generation Mitochondria->ROS Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DNA_Damage->Apoptosis

Caption: Polymyxin B-induced cytotoxicity signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess and compare the cytotoxicity of Polymyxin B and this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., HK-2, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of Polymyxin B and this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

References

Eradicating Bacterial Persisters: A Technical Guide to Polymyxin B Nonapeptide's Mechanism and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacterial persister cells, a subpopulation of dormant, antibiotic-tolerant cells, are a major contributor to the recalcitrance of chronic infections. Their unique physiological state renders conventional antibiotic therapies ineffective, leading to treatment failure and the development of antibiotic resistance. This technical guide provides an in-depth exploration of Polymyxin (B74138) B Nonapeptide (PMBN), a promising agent in the fight against these resilient bacteria. We will delve into the molecular mechanisms of PMBN's action, its synergistic relationship with conventional antibiotics, and its direct impact on persister cell viability. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the key biological pathways and experimental workflows to equip researchers with the knowledge to advance the development of anti-persister strategies.

Introduction to Bacterial Persisters and the Challenge of Antibiotic Tolerance

Bacterial persisters are phenotypic variants of normal bacterial cells that exhibit transient tolerance to high concentrations of antibiotics.[1][2] Unlike antibiotic-resistant bacteria, this tolerance is not due to genetic mutations but rather a temporary switch to a dormant, metabolically inactive state.[2] This dormancy allows them to survive antibiotic onslaughts that would kill their actively growing counterparts. Upon cessation of treatment, these persisters can resuscitate and repopulate, leading to relapsing and chronic infections.[3]

The formation of persister cells is a complex process influenced by various stress factors and regulated by intricate signaling networks, including:

  • Toxin-Antitoxin (TA) Systems: These genetic modules encode a stable toxin that can induce dormancy by inhibiting essential cellular processes and a labile antitoxin that neutralizes the toxin. Under stressful conditions, the antitoxin is degraded, freeing the toxin to act.[4][5]

  • The Stringent Response: Triggered by nutrient limitation and other stresses, this response involves the accumulation of the alarmone molecules guanosine (B1672433) tetraphosphate (B8577671) and pentaphosphate ((p)ppGpp).[6][7] (p)ppGpp orchestrates a global reprogramming of cellular metabolism, leading to a state of dormancy.[6][7]

  • The SOS Response: This is a DNA damage repair system that can be induced by certain antibiotics.[8][9] Activation of the SOS response can lead to the expression of proteins that contribute to cell cycle arrest and tolerance.[8][9]

  • Indole Signaling: Indole, a signaling molecule produced by bacteria, has been shown to induce persister formation by activating stress response pathways.[1][10]

The low metabolic state of persister cells, including a reduced membrane potential, is a key factor in their antibiotic tolerance, as many antibiotics require an active metabolism to be effective.[10] This inherent resilience makes targeting persister cells a critical challenge in modern medicine.

Polymyxin B Nonapeptide (PMBN): A Potentiator and Anti-Persister Agent

This compound (PMBN) is a derivative of the polymyxin B antibiotic. It lacks the fatty acyl tail of the parent molecule, which significantly reduces its own antibacterial activity and cytotoxicity.[11] However, PMBN retains the ability to interact with the outer membrane of Gram-negative bacteria.[11]

Mechanism of Action: Permeabilizing the Outer Membrane

The primary mechanism of PMBN is the disruption of the outer membrane of Gram-negative bacteria.[11] It binds to the lipopolysaccharide (LPS) molecules, displacing the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the outer membrane structure. This leads to a transient increase in the permeability of the outer membrane, allowing molecules that are normally excluded, such as other antibiotics, to enter the cell.[12][13]

dot

PMBN_Mechanism cluster_membrane Gram-Negative Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) DivalentCations Divalent Cations (Mg²⁺, Ca²⁺) OuterMembrane Outer Membrane Structure DivalentCations->OuterMembrane Stabilizes PMBN This compound (PMBN) PMBN->LPS Binds to PMBN->DivalentCations Displaces PMBN->OuterMembrane Permeabilizes Antibiotic Antibiotic Periplasm Periplasm Antibiotic->Periplasm Influx CellularTarget Cellular Target Periplasm->CellularTarget

Caption: Mechanism of PMBN-mediated outer membrane permeabilization.

Quantitative Efficacy of PMBN against Bacterial Persisters

Studies have demonstrated the potent effect of PMBN in eradicating persister cells of clinically relevant Gram-negative bacteria, both alone and in combination with other antibiotics.

BacteriumAntibioticAntibiotic Concentration (mg/L)PMBN Concentration (mg/L)Persister Reduction (Compared to Antibiotic Alone)Reference
Acinetobacter baumanniiAmikacin322Significant[14]
Klebsiella pneumoniaeAmikacin322Significant[14]
Escherichia coliMeropenem82Dramatic[14]
Escherichia coliCiprofloxacin42Improved[14]

Table 1: Synergistic Effect of PMBN with Antibiotics against Persister Cells.

Furthermore, PMBN has been shown to reduce the formation of persister cells when used alone. Treatment of A. baumannii, K. pneumoniae, and E. coli with PMBN alone at concentrations ranging from 1 to 32 mg/L after persister formation resulted in a significant reduction of the persister population.[14]

Experimental Protocols

Isolation and Quantification of Persister Cells

This protocol describes a common method for isolating and quantifying persister cells from a bacterial culture.

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the desired bacterial strain into a suitable broth medium (e.g., Luria-Bertani broth).

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture into fresh broth and grow to the mid-exponential or stationary phase, as required for the experiment.[15]

  • Antibiotic Treatment to Select for Persisters:

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the cell pellet in fresh broth containing a high concentration of a bactericidal antibiotic (e.g., 100 µg/mL ampicillin (B1664943) or 5 µg/mL ofloxacin (B1677185) for E. coli).[15] The concentration should be significantly above the Minimum Inhibitory Concentration (MIC).

    • Incubate for a sufficient duration (e.g., 3-6 hours) to kill the majority of the non-persister cells.[14]

  • Quantification of Persister Cells:

    • After antibiotic treatment, harvest the remaining cells by centrifugation.

    • Wash the cell pellet twice with a sterile saline solution (e.g., phosphate-buffered saline) to remove residual antibiotic.

    • Resuspend the final pellet in a known volume of saline.

    • Perform serial dilutions of the cell suspension.

    • Plate the dilutions onto antibiotic-free agar (B569324) plates.

    • Incubate the plates at 37°C until colonies are visible.

    • Count the number of colony-forming units (CFUs) to determine the concentration of persister cells in the original culture.[15]

dot

Persister_Isolation_Workflow Start Start: Bacterial Culture (Exponential or Stationary Phase) Antibiotic_Treatment High-Concentration Antibiotic Treatment Start->Antibiotic_Treatment Centrifuge_Wash1 Centrifugation and Washing Antibiotic_Treatment->Centrifuge_Wash1 Serial_Dilution Serial Dilution Centrifuge_Wash1->Serial_Dilution Plating Plating on Agar Serial_Dilution->Plating Incubation Incubation Plating->Incubation CFU_Counting Colony Forming Unit (CFU) Counting Incubation->CFU_Counting End End: Persister Cell Quantification CFU_Counting->End

Caption: Workflow for the isolation and quantification of bacterial persister cells.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[16]

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the antibiotic.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic in a suitable broth medium (e.g., Mueller-Hinton Broth).[16]

  • Inoculum Preparation:

    • Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (bacteria without antibiotic) and a sterility control well (broth without bacteria).

    • Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which no visible growth is observed.[16]

Checkerboard Assay for Synergy

The checkerboard assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.

  • Plate Setup:

    • In a 96-well microtiter plate, prepare serial dilutions of antibiotic A along the x-axis and serial dilutions of antibiotic B (or PMBN) along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation and Incubation:

    • Inoculate the plate with a bacterial suspension at a final concentration of 5 x 10⁵ CFU/mL, as described for the MIC assay.

    • Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the results as follows:

      • Synergy: FIC Index ≤ 0.5

      • Indifference/Additive: 0.5 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4

Time-Kill Kinetics Assay

This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.

  • Experimental Setup:

    • Prepare flasks containing broth with the desired concentrations of the antimicrobial agent(s) (e.g., antibiotic alone, PMBN alone, and the combination).

    • Include a growth control flask without any antimicrobial agent.

  • Inoculation:

    • Inoculate each flask with a starting bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions and plate on agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each condition.

    • A bactericidal effect is typically defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.

Outer Membrane Permeability Assay (NPN Uptake)

This assay uses the fluorescent probe N-phenyl-1-naphthylamine (NPN) to assess the permeability of the bacterial outer membrane. NPN fluoresces weakly in aqueous environments but becomes highly fluorescent in the hydrophobic interior of cell membranes.

  • Cell Preparation:

    • Grow bacteria to the desired growth phase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES).

    • Resuspend the cells in the same buffer to a specific optical density.

  • Assay Procedure:

    • In a 96-well plate, add the bacterial suspension to wells containing different concentrations of the test compound (e.g., PMBN).

    • Add NPN to each well to a final concentration of 10 µM.

    • Immediately measure the fluorescence intensity using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

  • Data Analysis:

    • An increase in fluorescence intensity indicates that NPN has entered the outer membrane, signifying an increase in its permeability.

Signaling Pathways in Persister Formation and the Role of PMBN

While the primary mechanism of PMBN is outer membrane permeabilization, this action has significant downstream consequences that likely intersect with the signaling pathways governing the persister state.

Toxin-Antitoxin Systems

The increased influx of antibiotics facilitated by PMBN acts as a potent stressor. This stress can lead to the degradation of antitoxins, thereby activating toxins that promote dormancy. For example, some toxins are mRNA endonucleases that cleave cellular transcripts, halting protein synthesis and inducing a persister state.[5]

dot

TA_System_Activation cluster_cell Bacterial Cell TA_complex {Toxin-Antitoxin Complex | Antitoxin Neutralizes Toxin} Toxin Free Toxin TA_complex->Toxin Releases Antitoxin Antitoxin Cellular_Process Essential Cellular Process (e.g., Translation) Toxin->Cellular_Process Inhibits Persister_State Persister State (Dormancy) Cellular_Process->Persister_State Induces Stress Stress (e.g., Antibiotic Influx) Stress->Antitoxin Leads to Degradation

Caption: General mechanism of toxin-antitoxin system activation leading to persistence.

The Stringent Response

The sudden influx of antibiotics can also trigger the stringent response. The accumulation of (p)ppGpp leads to a global downregulation of cellular processes, including ribosome synthesis and DNA replication, pushing the cell towards a dormant, persister state.[6][7]

The SOS Response

Antibiotics that cause DNA damage, such as fluoroquinolones, activate the SOS response.[8][9] PMBN, by increasing the intracellular concentration of these antibiotics, can indirectly lead to a more robust activation of this pathway. The SOS response can induce the expression of certain toxins, such as TisB, which is a membrane-depolarizing toxin that can trigger persistence.[1][2]

dot

SOS_Response_Pathway DNA_Damage DNA Damage (e.g., by Fluoroquinolones) RecA RecA Activation DNA_Damage->RecA LexA LexA Autocleavage RecA->LexA SOS_Genes SOS Gene Expression LexA->SOS_Genes De-repression TisB TisB Toxin Expression SOS_Genes->TisB Membrane_Depolarization Membrane Depolarization TisB->Membrane_Depolarization Persister_Formation Persister Formation Membrane_Depolarization->Persister_Formation

Caption: Simplified signaling pathway of the SOS response leading to persister formation.

By permeabilizing the outer membrane, PMBN effectively bypasses one of the primary defense mechanisms of Gram-negative bacteria, leading to a rapid and overwhelming intracellular accumulation of co-administered antibiotics. This intense stress likely pushes a larger proportion of the bacterial population towards a state where the activation of these pro-persister signaling pathways is ultimately futile, leading to cell death rather than survival in a dormant state.

Conclusion and Future Directions

This compound represents a significant advancement in the strategy to combat bacterial persisters. Its ability to permeabilize the outer membrane of Gram-negative bacteria makes it a powerful adjuvant for a wide range of antibiotics, effectively re-sensitizing tolerant cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research in this area.

Future research should focus on:

  • Elucidating the precise interplay between PMBN-induced membrane stress and the various persister-related signaling pathways.

  • Investigating the efficacy of PMBN in in vivo models of chronic infections.

  • Exploring the potential for developing novel anti-persister therapies based on the principle of outer membrane permeabilization.

By continuing to unravel the complexities of bacterial persistence and developing innovative strategies like the use of PMBN, the scientific community can move closer to overcoming the challenge of chronic and recurrent bacterial infections.

References

Methodological & Application

Application Notes and Protocols: Polymyxin B Nonapeptide Checkerboard Assay for Antibiotic Synergy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant Gram-negative bacteria presents a significant global health challenge. One promising strategy to combat these pathogens is the use of combination therapies that exhibit synergistic effects. Polymyxin (B74138) B nonapeptide (PMBN) is a derivative of polymyxin B that lacks the fatty acyl tail, rendering it significantly less toxic and devoid of direct bactericidal activity.[1][2] However, PMBN retains the ability to permeabilize the outer membrane of Gram-negative bacteria.[1][2] This action can potentiate the activity of other antibiotics that are typically excluded by this barrier, leading to synergistic interactions.[2][3][4] The checkerboard assay is a robust in vitro method used to quantify the interactions between two antimicrobial agents, providing a quantitative measure of synergy, additivity, indifference, or antagonism.[5][6][7]

These application notes provide a detailed protocol for performing a checkerboard assay to evaluate the synergistic potential of PMBN with a partner antibiotic against a target Gram-negative bacterium.

Mechanism of Action: PMBN-Mediated Sensitization

Polymyxin B nonapeptide acts as an outer membrane permeabilizer.[2] In Gram-negative bacteria, the outer membrane serves as a formidable barrier, preventing many antibiotics from reaching their intracellular targets. PMBN, a cationic peptide, interacts with the anionic lipopolysaccharide (LPS) molecules in the outer leaflet of the outer membrane.[2][8] This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to a disorganization of the outer membrane structure.[2] The resulting increase in membrane permeability allows partner antibiotics, which may otherwise be ineffective, to penetrate the cell and reach their respective targets, leading to a synergistic antibacterial effect.[2][9]

cluster_0 Gram-Negative Bacterial Cell Wall Outer Membrane Outer Membrane Periplasmic Space Periplasmic Space Outer Membrane->Periplasmic Space Increased Permeability Inner Membrane Inner Membrane Target Intracellular Target Periplasmic Space->Target Reaches target PMBN Polymyxin B Nonapeptide LPS Lipopolysaccharide (LPS) PMBN->LPS Binds to LPS, disrupting outer membrane Antibiotic Partner Antibiotic Antibiotic->Outer Membrane Blocked by intact outer membrane Antibiotic->Periplasmic Space Penetrates disrupted outer membrane Bacterial Cell Death Bacterial Cell Death Target->Bacterial Cell Death Inhibition of cellular processes

Diagram of PMBN's synergistic mechanism of action.

Experimental Protocol: Checkerboard Broth Microdilution Assay

This protocol outlines the steps for determining the synergistic interaction between PMBN and a partner antibiotic using the checkerboard broth microdilution method.

Materials
  • 96-well microtiter plates (U-bottom)

  • This compound (PMBN)

  • Partner antibiotic

  • Gram-negative bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile pipette tips and multichannel pipettes

  • Spectrophotometer

  • Incubator (35-37°C)

  • Vortex mixer

Preliminary Steps: Determination of Minimum Inhibitory Concentration (MIC)

Before performing the checkerboard assay, the MIC of each agent (PMBN and the partner antibiotic) must be determined individually against the test organism.[10] This is crucial for selecting the appropriate concentration ranges for the synergy testing. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[11]

Protocol for MIC Determination:

  • Prepare Antibiotic Stock Solutions: Prepare high-concentration stock solutions of PMBN and the partner antibiotic in a suitable solvent.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of each agent in CAMHB to create a range of concentrations. Typically, 10-12 dilutions are prepared.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.[5] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[5][10]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted antimicrobial agents. Include a growth control well (inoculum in broth only) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.[10]

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The well with the lowest concentration of the agent showing no visible growth is the MIC.

Checkerboard Assay Workflow

cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis A Determine individual MICs of PMBN and partner antibiotic B Prepare serial dilutions of PMBN (rows) and partner antibiotic (columns) in 96-well plates A->B C Prepare bacterial inoculum (0.5 McFarland standard, diluted to ~5x10^5 CFU/mL) B->C D Inoculate all wells (except sterility control) C->D E Incubate plate at 35-37°C for 16-24 hours D->E F Read MICs of agents alone and in combination E->F G Calculate Fractional Inhibitory Concentration (FIC) for each agent F->G H Calculate FIC Index (FICI) for each combination G->H I Interpret FICI to determine synergy, additivity, indifference, or antagonism H->I

Workflow for the checkerboard synergy assay.

Detailed Checkerboard Protocol
  • Plate Setup:

    • Along the x-axis (columns 1-10), prepare two-fold serial dilutions of the partner antibiotic.[6]

    • Along the y-axis (rows A-G), prepare two-fold serial dilutions of PMBN.[6]

    • Column 11 should contain only the serial dilutions of the partner antibiotic to re-determine its MIC.[6]

    • Row H should contain only the serial dilutions of PMBN to re-determine its MIC.[7]

    • Well H12 serves as the growth control (no antimicrobial agents), and another well can be used as a sterility control (broth only).[6]

  • Inoculum Preparation and Inoculation:

    • Prepare the bacterial inoculum as described in the preliminary MIC determination step (final concentration of ~5 x 10⁵ CFU/mL).[5]

    • Inoculate each well of the checkerboard plate with the bacterial suspension.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-24 hours.[10]

  • Data Collection:

    • After incubation, visually inspect the plate for turbidity. The MIC of each agent alone is the lowest concentration that inhibits growth in the respective control row or column.

    • For the combination wells, the MIC of the combination is the well with the lowest concentration of both agents that inhibits bacterial growth.

Data Presentation and Interpretation

The interaction between PMBN and the partner antibiotic is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index (FICI).[5][7]

Calculation of the FIC Index

The FICI is calculated using the following formulas:

  • FIC of PMBN (FICA) = (MIC of PMBN in combination) / (MIC of PMBN alone)[10]

  • FIC of Partner Antibiotic (FICB) = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)[10]

  • FIC Index (FICI) = FICA + FICB[10]

The lowest FICI value obtained from all the tested combinations is reported as the result of the interaction.[7]

Interpretation of the FIC Index

The FICI value is used to classify the nature of the interaction between the two agents:[5][7][10]

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism
Example Data Summary Tables

Table 1: MICs of Individual Agents

AgentBacterial StrainMIC (µg/mL)
PMBNE. coli ATCC 25922>64
Partner Antibiotic XE. coli ATCC 2592216

Table 2: Checkerboard Assay Results and FICI Calculation

PMBN (µg/mL)Partner Antibiotic X (µg/mL)Growth (+/-)FICAFICBFICIInterpretation
.....................
42-0.06250.1250.1875Synergy
.....................

Conclusion

The checkerboard assay is a valuable tool for identifying and quantifying synergistic interactions between antimicrobial agents. For PMBN, this method can effectively demonstrate its potential to restore or enhance the activity of other antibiotics against multidrug-resistant Gram-negative bacteria. The detailed protocol and data interpretation guidelines provided in these application notes will enable researchers to systematically evaluate novel combination therapies, contributing to the development of new strategies to overcome antibiotic resistance. Further characterization of synergistic interactions can be performed using time-kill kinetic assays to understand the rate of bacterial killing.[7]

References

Application Notes and Protocols: Overcoming Antibiotic Resistance with Polymyxin B Nonapeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating crisis of antibiotic resistance, particularly in Gram-negative bacteria, necessitates innovative strategies to rejuvenate our existing antibiotic arsenal. The outer membrane (OM) of Gram-negative bacteria presents a formidable barrier, preventing many antibiotics from reaching their intracellular targets. Polymyxin (B74138) B nonapeptide (PMBN), a derivative of the polymyxin B antibiotic, offers a compelling solution. PMBN is a cationic cyclic peptide that, while lacking significant direct bactericidal activity and possessing lower toxicity than its parent compound, potently permeabilizes the bacterial outer membrane.[1][2][3][4] This action restores or enhances the susceptibility of resistant Gram-negative bacteria to a wide range of conventional antibiotics, making it a valuable tool in antimicrobial research and development.

These application notes provide a comprehensive overview of PMBN's mechanism of action, quantitative data on its synergistic activity, and detailed protocols for key in vitro assays to evaluate its potential in overcoming antibiotic resistance.

Mechanism of Action: A "One-Two Punch" Against Resistance

PMBN's primary mechanism involves the disruption of the Gram-negative outer membrane.[5][6] It acts as a potent permeabilizing agent through a multi-step process:

  • Electrostatic Binding: The positively charged PMBN molecule is electrostatically attracted to the negatively charged lipopolysaccharide (LPS) on the bacterial outer membrane.[3][7]

  • Cation Displacement: PMBN competes with and displaces the divalent cations (Mg²⁺ and Ca²⁺) that are crucial for stabilizing the LPS layer.[8][9]

  • Membrane Destabilization: This displacement leads to localized disorganization and destabilization of the outer membrane, creating transient "holes" or channels.[8][10]

  • Enhanced Permeability: These disruptions allow antibiotics, particularly larger or more hydrophobic ones that are normally excluded, to cross the outer membrane and reach their targets in the periplasm or cytoplasm.[3][4][8]

This "self-promoted uptake" pathway effectively bypasses the primary defense of the outer membrane, re-sensitizing bacteria to antibiotics.[8][10] Transmission electron microscopy has confirmed that PMBN treatment leads to morphological alterations and damage to the bacterial outer membrane.[3]

cluster_OM Gram-Negative Outer Membrane cluster_Periplasm Periplasm / Cytoplasm LPS Lipopolysaccharide (LPS) (Negative Charge) DivalentCations Mg²⁺ / Ca²⁺ (Stabilizing LPS) OM_Structure Stable Outer Membrane Integrity LPS->OM_Structure Forms Permeabilized_OM Permeabilized Outer Membrane LPS->Permeabilized_OM 3. Destabilization DivalentCations->OM_Structure Stabilizes Target Antibiotic Target (e.g., Ribosome, DNA Gyrase) Antibiotic Hydrophobic/Large Antibiotic OM_Structure->Antibiotic Blocks Entry PMBN Polymyxin B Nonapeptide (PMBN) (Positive Charge) PMBN->LPS PMBN->DivalentCations 2. Displaces Cations Antibiotic->Permeabilized_OM 4. Increased Influx BacterialDeath Bacterial Cell Death Target->BacterialDeath Inhibition Permeabilized_OM->Target Access Granted

Caption: Mechanism of PMBN-mediated antibiotic sensitization.

Data Presentation: Synergistic Activity of PMBN

PMBN has demonstrated synergistic effects with a variety of antibiotic classes against clinically relevant Gram-negative pathogens. The synergy is typically quantified by the Fractional Inhibitory Concentration Index (FICI) and the fold-reduction in the Minimum Inhibitory Concentration (MIC) of the partner antibiotic. A FICI of ≤0.5 is considered synergistic.[3][4]

Target OrganismPartner AntibioticPMBN Conc. (µg/mL)MIC Alone (µg/mL)MIC with PMBN (µg/mL)Fold Reduction in MICFICIReference
Escherichia coliAzithromycin (B1666446)2 - 3232 to ≥1284 - 84 to >32-fold≤0.5[3]
E. coliNovobiocin30>1006>16-foldN/A[11]
E. coliRifampicin30>1000.5>200-foldN/A[11]
E. coliErythromycin30>1001.5>66-foldN/A[11]
Klebsiella pneumoniaeNovobiocinNot Specified>2564>64-foldN/A[1]
Salmonella typhimuriumNovobiocin31000.8125-foldN/A[8]
Acinetobacter baumanniiRifampicin1 - 416 - 640.5 - 232-fold≤0.5[12]
Pseudomonas aeruginosaMeropenem28 - 322 - 84-fold≤0.5[13]

Note: N/A indicates that the specific value was not provided in the cited source, though synergy was demonstrated.

Experimental Protocols

To assess the synergistic potential of PMBN with a chosen antibiotic, three key in vitro assays are recommended: the Checkerboard Assay, the Time-Kill Assay, and the NPN Uptake Assay.

Protocol: Checkerboard Synergy Assay

This method is used to determine the FICI of a two-drug combination, providing a quantitative measure of synergy.

Materials:

  • 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Stock solutions of PMBN and the partner antibiotic.

Procedure:

  • Plate Preparation: In a 96-well plate, create a two-dimensional gradient. Serially dilute the partner antibiotic (Drug A) along the x-axis (e.g., columns 1-10) and PMBN (Drug B) along the y-axis (e.g., rows A-G).

  • Controls: Column 11 should contain only dilutions of Drug A, and Row H should contain only dilutions of PMBN to determine their individual MICs. A well with only inoculated broth serves as a growth control.

  • Inoculation: Add the prepared bacterial suspension to each well. The final volume in each well should be uniform (e.g., 100 or 200 µL).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of an antibiotic (alone or in combination) that completely inhibits visible bacterial growth.

  • FICI Calculation:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B

    • Interpretation: FICI ≤ 0.5 (Synergy), >0.5 to 4.0 (Indifference), >4.0 (Antagonism).[14]

start Start prep_drugs Prepare Serial Dilutions of Antibiotic & PMBN start->prep_drugs setup_plate Dispense Drugs in 96-Well Plate (Checkerboard Matrix) prep_drugs->setup_plate inoculate Inoculate All Wells setup_plate->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_mic Read MICs (Visual Inspection for Turbidity) incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Result: Synergy, Indifference, or Antagonism calc_fici->interpret end End interpret->end start Start prep_cells Grow, Harvest & Wash Gram-Negative Bacteria start->prep_cells resuspend Resuspend Cells in HEPES Buffer (OD600 ≈ 0.5) prep_cells->resuspend add_cells Add Cell Suspension to Cuvette/Well resuspend->add_cells measure_base Measure Baseline Fluorescence add_cells->measure_base add_npn Add NPN Probe (Final Conc. ~10 µM) add_pmbn Add PMBN (Test Agent) add_npn->add_pmbn measure_base->add_npn measure_uptake Monitor Fluorescence Increase (Ex:350nm, Em:420nm) add_pmbn->measure_uptake analyze Analyze Data: Increased Fluorescence = OM Permeabilization measure_uptake->analyze end End analyze->end

References

Application of Polymyxin B Nonapeptide in Eradicating Bacterial Biofilms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents. This resilience is largely attributed to the protective extracellular polymeric substance (EPS) matrix that encases the bacterial community. Polymyxin (B74138) B nonapeptide (PMBN), a derivative of the potent antibiotic polymyxin B, has emerged as a promising agent in the fight against biofilm-associated infections. Unlike its parent molecule, PMBN exhibits low intrinsic bactericidal activity, thereby reducing concerns of toxicity. Its primary mechanism of action lies in its ability to permeabilize the outer membrane of Gram-negative bacteria, effectively creating pores that facilitate the entry of other antibiotics that would otherwise be excluded. This synergistic action makes PMBN a valuable tool for enhancing the efficacy of existing antibiotic arsenals against resistant, biofilm-forming pathogens.

This document provides detailed application notes and experimental protocols for researchers investigating the use of PMBN in the eradication of bacterial biofilms. It includes quantitative data on its efficacy, both alone and in combination with other antibiotics, as well as methodologies for key experiments.

Mechanism of Action: Outer Membrane Permeabilization

Polymyxin B nonapeptide's primary mechanism of action against Gram-negative bacteria is the disruption of the outer membrane's integrity. PMBN, a cationic peptide, interacts with the negatively charged lipopolysaccharide (LPS) molecules in the outer membrane. This interaction displaces the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to a transient disorganization of the outer membrane. This disruption creates pores, increasing the permeability of the membrane to other molecules, including conventional antibiotics that are typically unable to penetrate the outer membrane of Gram-negative bacteria.[1][2][3] This "synergistic" or "potentiating" effect allows for the effective killing of bacteria within the biofilm.

cluster_0 Gram-Negative Bacterial Outer Membrane cluster_1 PMBN Interaction cluster_2 Outcome LPS Lipopolysaccharide (LPS) (Negatively Charged) Divalent_Cations Mg²⁺ / Ca²⁺ (Stabilizing LPS) LPS->Divalent_Cations Electrostatic Interaction Membrane_Disruption Outer Membrane Disruption & Pore Formation LPS->Membrane_Disruption Destabilization Outer_Membrane Outer Membrane PMBN This compound (PMBN) (Cationic) PMBN->LPS Competitively Binds to LPS Antibiotic Antibiotic Antibiotic_Influx Antibiotic Influx Antibiotic->Antibiotic_Influx Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Increased_Permeability->Antibiotic_Influx Facilitates Biofilm_Eradication Biofilm Eradication Antibiotic_Influx->Biofilm_Eradication

Mechanism of PMBN-mediated outer membrane permeabilization.

Quantitative Data on Biofilm Eradication

The following tables summarize quantitative data on the efficacy of Polymyxin B (PMB) and its nonapeptide derivative (PMBN) in eradicating bacterial biofilms. Data for PMB is included to provide a comparative baseline, given its close structural relationship to PMBN.

Table 1: Minimum Biofilm Eradication Concentration (MBEC) of Polymyxins against Gram-Negative Bacteria

BacteriumAgentMBEC (µg/mL)Reference(s)
Pseudomonas aeruginosa P1CPolymyxin B128[4]
Pseudomonas aeruginosa P9CPolymyxin B512[4]
Acinetobacter baumannii AB5075Polymyxin B2[5]
Klebsiella pneumoniae & Proteus mirabilisPMBN100 - 500[6]

Table 2: Synergistic Biofilm Eradication by Polymyxin B (PMB) in Combination with Other Antibiotics

BacteriumCombination Therapy (Concentration)Log₁₀ Reduction in Biofilm CFU/mL (at 24h)Reference(s)
Carbapenem-Resistant A. baumanniiPMB + Meropenem (4 x MIC each)1.86[7]
Carbapenem-Resistant A. baumanniiPMB + Rifampin (4 x MIC each)3.55[7]
Pseudomonas aeruginosa PAO1Melimine + Ciprofloxacin (1 x MIC each)≥61% reduction[8]
Pseudomonas aeruginosa PAO1PMB (2 µg/mL) + Gramicidin S (4 µg/mL)Synergistic (FICI = 0.375)[2]
Pseudomonas aeruginosaFosfomycin/Tobramycin (256 µg/mL)~4[9]

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol details the steps to determine the minimum concentration of PMBN required to eradicate a pre-formed bacterial biofilm.

cluster_0 Biofilm Formation cluster_1 PMBN Treatment cluster_2 Quantification A Prepare bacterial inoculum (e.g., 0.5 McFarland) B Dispense 200 µL of inoculum into a 96-well plate A->B C Incubate for 24-48h to allow biofilm formation B->C D Wash wells with PBS to remove planktonic cells C->D E Add serial dilutions of PMBN (with or without antibiotic) D->E F Incubate for 24h E->F G Wash wells with PBS F->G H Stain with Crystal Violet (biomass) or Resazurin (B115843) (viability) G->H I Solubilize/Read fluorescence H->I J Determine MBEC I->J

Workflow for the MBEC assay.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)

  • Sterile 96-well flat-bottom microtiter plates

  • This compound (PMBN)

  • Synergistic antibiotic (optional)

  • Phosphate-buffered saline (PBS), sterile

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% Ethanol (B145695)

  • Resazurin solution (e.g., 0.01% w/v)

  • Microplate reader

Procedure:

  • Biofilm Formation: a. Prepare an overnight culture of the test bacterium in the appropriate growth medium. b. Dilute the culture to a standardized turbidity (e.g., 0.5 McFarland standard). c. Dispense 200 µL of the diluted bacterial suspension into the wells of a 96-well microtiter plate. Include wells for negative controls (medium only). d. Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • PMBN Treatment: a. After incubation, carefully aspirate the medium from each well to remove planktonic bacteria. b. Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells. c. Prepare serial dilutions of PMBN in fresh growth medium. If testing for synergy, prepare serial dilutions of the antibiotic in the presence of a fixed sub-inhibitory concentration of PMBN. d. Add 200 µL of the PMBN/antibiotic solutions to the wells containing the pre-formed biofilms. Include positive control wells (biofilm with no treatment) and negative control wells (medium only). e. Incubate the plate at 37°C for 24 hours.

  • Quantification of Biofilm Eradication:

    A. Crystal Violet Staining (Biomass Quantification): a. Aspirate the medium and wash the wells twice with PBS. b. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. c. Remove the crystal violet solution and wash the wells thoroughly with water until the washings are clear. d. Air dry the plate completely. e. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. f. Read the absorbance at 570 nm using a microplate reader. g. The MBEC is defined as the lowest concentration of PMBN that results in a significant reduction in absorbance compared to the untreated control.

    B. Resazurin Assay (Viability Assessment): a. After the treatment period, wash the biofilms twice with PBS. b. Add 200 µL of resazurin solution to each well. c. Incubate in the dark at 37°C for 1-4 hours, or until a color change is observed in the positive control wells. d. Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (~570 nm and ~600 nm) using a microplate reader. e. The MBEC is the lowest concentration of PMBN that shows no significant metabolic activity (i.e., no color change or fluorescence).

Protocol 2: Visualization of Biofilm Eradication by Confocal Laser Scanning Microscopy (CLSM)

This protocol allows for the direct visualization of the effect of PMBN on biofilm structure and bacterial viability.

cluster_0 Biofilm Culture & Treatment cluster_1 Staining cluster_2 Imaging & Analysis A Grow biofilm on a suitable surface (e.g., glass coverslip in a multi-well plate) B Treat biofilm with PMBN (with or without antibiotic) A->B C Wash with PBS B->C D Stain with LIVE/DEAD stain (e.g., SYTO 9 and propidium (B1200493) iodide) C->D E Incubate in the dark D->E F Mount coverslip on a slide E->F G Image with Confocal Laser Scanning Microscope (CLSM) F->G H Acquire Z-stacks G->H I Analyze images for viability and structural changes H->I

Workflow for CLSM imaging of PMBN-treated biofilms.

Materials:

  • Biofilm culture as described in Protocol 1, grown on sterile glass coverslips within a multi-well plate.

  • PMBN and optional synergistic antibiotic.

  • PBS, sterile.

  • LIVE/DEAD BacLight™ Bacterial Viability Kit or similar fluorescent stains (e.g., SYTO 9 and Propidium Iodide).

  • Mounting medium.

  • Microscope slides.

  • Confocal Laser Scanning Microscope.

Procedure:

  • Biofilm Culture and Treatment: a. Grow biofilms on sterile glass coverslips placed in the wells of a multi-well plate as described in Protocol 1. b. Treat the biofilms with the desired concentrations of PMBN (and antibiotic) for 24 hours. Include an untreated control.

  • Staining: a. Carefully remove the coverslips from the wells and gently wash them twice in sterile PBS to remove planktonic cells and media components. b. Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions (e.g., a mixture of SYTO 9 and propidium iodide). c. Place the coverslips in a new plate and add enough staining solution to cover the biofilm. d. Incubate in the dark at room temperature for 15-30 minutes.[10]

  • Imaging: a. After incubation, gently rinse the coverslips with PBS to remove excess stain. b. Mount the coverslip, biofilm-side down, onto a microscope slide with a drop of mounting medium. c. Visualize the biofilm using a confocal laser scanning microscope. d. Acquire Z-stack images through the entire thickness of the biofilm using appropriate laser lines for the fluorescent stains (e.g., 488 nm for SYTO 9 and 561 nm for propidium iodide).

  • Image Analysis: a. Analyze the Z-stack images using appropriate software (e.g., ImageJ/Fiji, Imaris). b. Quantify the live (green) and dead (red) cell populations to determine the percentage of viability. c. Analyze the three-dimensional structure of the biofilm to assess changes in thickness, density, and overall architecture following PMBN treatment.

Conclusion

This compound is a valuable tool for researchers and drug development professionals working to combat the significant threat of bacterial biofilms. Its ability to permeabilize the outer membrane of Gram-negative bacteria and potentiate the activity of conventional antibiotics offers a promising strategy to overcome biofilm-mediated resistance. The protocols and data presented in this document provide a framework for the systematic evaluation of PMBN's anti-biofilm efficacy, paving the way for the development of novel and effective therapeutic approaches against persistent bacterial infections.

References

Application Note: A Protocol for Sensitizing Multidrug-Resistant Strains with Polymyxin B Nonapeptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a significant global health threat, rendering many conventional antibiotics ineffective.[1] Polymyxins, such as Polymyxin (B74138) B (PMB) and colistin, have re-emerged as last-resort treatments for infections caused by these challenging pathogens, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. However, their clinical utility is hampered by significant nephrotoxicity.[2]

Polymyxin B nonapeptide (PMBN) is a derivative of PMB that lacks the N-terminal fatty acyl tail, rendering it devoid of direct antibacterial activity and significantly less toxic.[1][2] Its primary mechanism of action is to permeabilize the outer membrane of Gram-negative bacteria by binding to lipopolysaccharide (LPS).[3][4][5] This disruption of the outer membrane barrier allows other antibiotics, which might otherwise be blocked, to penetrate the cell and reach their intracellular targets.[6] Consequently, PMBN can re-sensitize MDR bacteria to a range of antibiotics, offering a promising strategy to overcome resistance.[3][7]

This application note provides detailed protocols for evaluating the synergistic potential of PMBN in combination with other antibiotics against MDR Gram-negative strains.

Mechanism of Action: Outer Membrane Permeabilization

PMBN, a polycationic peptide, electrostatically interacts with the negatively charged lipid A component of LPS in the outer membrane of Gram-negative bacteria.[8][4] This binding displaces the divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer, leading to a disruption of the outer membrane's structural integrity. This process increases the permeability of the membrane, creating transient pores that facilitate the uptake of other compounds, including antibiotics that would otherwise be excluded.[3][6] Although PMBN itself is not bactericidal, this permeabilizing effect can dramatically lower the minimum inhibitory concentration (MIC) of partner antibiotics.[2][6]

cluster_0 Gram-Negative Bacterial Outer Membrane (Intact) cluster_1 Action of PMBN cluster_2 Permeabilized Outer Membrane LPS LPS MgCa Mg++/Ca++ LPS->MgCa Stabilizes Antibiotic_out Antibiotic OM Outer Membrane Antibiotic_out->OM Blocked PMBN PMBN LPS2 LPS PMBN->LPS2 Binds to MgCa2 Mg++/Ca++ LPS2->MgCa2 Displaces OM_disrupted Disrupted Outer Membrane Antibiotic_in Antibiotic Target Intracellular Target Antibiotic_in->Target Reaches Target PMBN_Action PMBN Application cluster_1 cluster_1 cluster_2 cluster_2 cluster_1->cluster_2 Causes Permeabilization cluster_0 cluster_0 cluster_0->PMBN_Action MDR Bacterium

Caption: Mechanism of PMBN-mediated sensitization of Gram-negative bacteria.

Experimental Workflow for Synergy Testing

A systematic approach is crucial for evaluating the synergistic potential of PMBN. The workflow begins with determining the baseline susceptibility of the bacterial strains to individual antimicrobial agents. This is followed by a checkerboard assay to screen for synergistic interactions across a range of concentrations. Promising combinations identified in the checkerboard assay are then confirmed using a time-kill kinetics assay to observe the dynamic interaction over time.

start Start: Select MDR Gram-Negative Strain(s) mic_pmbn 1. Determine MIC of PMBN Alone start->mic_pmbn mic_abx 2. Determine MIC of Antibiotic(s) Alone start->mic_abx checkerboard 3. Perform Checkerboard Assay (PMBN + Antibiotic) mic_pmbn->checkerboard mic_abx->checkerboard calc_fici 4. Calculate Fractional Inhibitory Concentration Index (FICI) checkerboard->calc_fici interpret 5. Interpret FICI Results calc_fici->interpret synergy Synergy (FICI ≤ 0.5) interpret->synergy Synergistic no_synergy No Synergy (FICI > 0.5) (Indifference or Antagonism) interpret->no_synergy Not Synergistic time_kill 6. Confirm Synergy with Time-Kill Assay synergy->time_kill stop Stop or Re-evaluate Combination no_synergy->stop end End: Report Confirmed Synergy time_kill->end

Caption: General experimental workflow for assessing PMBN synergy.

Data Presentation: Synergistic Activity of PMBN

The combination of PMBN with various antibiotics has been shown to significantly reduce the MICs for MDR Gram-negative bacteria. The data below, compiled from published studies, illustrates the potentiation effect.

Table 1: Potentiation of Antibiotic Activity by PMBN against MDR Gram-Negative Bacteria

Bacterial Species Antibiotic MIC Alone (µg/mL) MIC with PMBN (µg/mL) Fold Reduction in MIC Reference
E. coli Azithromycin (B1666446) 32 to ≥128 3 to 16 5.7 to 16 [3][7]
E. coli Rifampin >100 ~1 >100 [2]
E. coli Erythromycin >100 ~3.3 >30 [2]
P. aeruginosa Azithromycin 128 0.25 512 [1]

| P. aeruginosa | Doxycycline | 64 | 0.5 | 128 |[1] |

Note: The concentration of PMBN used in these studies typically ranges from 1 to 32 µg/mL.

Experimental Protocols

Protocol: Checkerboard Microdilution Assay

The checkerboard assay is a high-throughput method used to assess the in vitro interaction between two antimicrobial agents.[9] It allows for the determination of the Fractional Inhibitory Concentration Index (FICI), which quantifies synergy, additivity, indifference, or antagonism.[10]

Materials:

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to ~5 x 10⁵ CFU/mL in Mueller-Hinton Broth)

  • Stock solutions of PMBN and the antibiotic of interest

  • Mueller-Hinton Broth (MHB)

  • Multichannel pipette

Procedure:

  • Plate Preparation:

    • Along the x-axis (e.g., columns 1-10), prepare serial twofold dilutions of the antibiotic in MHB. Column 11 should contain the antibiotic-free control, and column 12 will contain the highest concentration of PMBN alone.

    • Along the y-axis (e.g., rows A-G), prepare serial twofold dilutions of PMBN in MHB. Row H should contain the PMBN-free control.

    • The final volume in each well should be 50 µL after drug dilution.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of inoculated MHB without any drug.

    • Sterility Control: A well containing 100 µL of uninoculated MHB.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[10]

  • Reading Results: Determine the MIC of each drug alone and in combination by identifying the lowest concentration that completely inhibits visible bacterial growth.

FICI Calculation and Interpretation: The FICI is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Synergy: FICI ≤ 0.5[3][7]

  • Additivity/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Caption: Schematic of a checkerboard assay setup.

Protocol: Time-Kill Kinetics Assay

Time-kill assays provide dynamic information on the antimicrobial effect of a drug combination over time, helping to confirm bactericidal or bacteriostatic synergy.[11]

Materials:

  • Bacterial culture in log phase growth

  • MHB or other appropriate broth

  • PMBN and antibiotic at predetermined concentrations (e.g., 0.5x, 1x, 2x MIC)

  • Sterile tubes or flasks

  • Incubator with shaking

  • Plates for colony forming unit (CFU) counting

  • Sterile saline for dilutions

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in fresh broth to a starting density of approximately 5 x 10⁵ CFU/mL.[3]

  • Test Conditions: Set up flasks/tubes for each condition:

    • Growth Control (no drug)

    • PMBN alone

    • Antibiotic alone

    • PMBN + Antibiotic combination

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.[3]

  • CFU Counting: Perform serial tenfold dilutions of each aliquot in sterile saline. Plate the dilutions onto agar (B569324) plates and incubate for 18-24 hours. Count the resulting colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.

Interpretation:

  • Bactericidal Activity: A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[11]

  • Synergy: A ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at a given time point.[12]

  • Bacteriostatic Activity: Inhibition of growth where the CFU/mL count remains similar to the initial inoculum.[11]

Protocol: Outer Membrane Permeabilization Assay (NPN Uptake)

This assay directly measures the ability of PMBN to disrupt the bacterial outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN). NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.[13][14]

Materials:

  • Mid-log phase bacterial culture, washed and resuspended in a buffer (e.g., PBS, pH 7.4).[15]

  • NPN stock solution (e.g., in acetone (B3395972) or ethanol).

  • PMBN solution.

  • Fluorometer or microplate reader with fluorescence capability (Excitation: 350 nm, Emission: 420 nm).[15]

  • 96-well black microtiter plates.

Procedure:

  • Cell Preparation: Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5-0.6). Centrifuge the cells, wash twice with buffer, and resuspend in the same buffer to the desired OD.

  • Assay Setup: In a 96-well plate, add the bacterial suspension.

  • NPN Addition: Add NPN to each well to a final concentration of ~10 µM and allow it to equilibrate for a few minutes.

  • PMBN Addition: Add varying concentrations of PMBN to the wells. A buffer-only control should be included.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time. An increase in fluorescence indicates NPN uptake into the permeabilized outer membrane.[13]

Interpretation: A rapid and dose-dependent increase in NPN fluorescence upon the addition of PMBN confirms its outer membrane-permeabilizing activity. This provides a mechanistic basis for the observed synergy in checkerboard and time-kill assays.

References

Application Notes and Protocols for Time-Kill Curve Experiments with Polymyxin B Nonapeptide Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymyxin (B74138) B nonapeptide (PMBN) is a derivative of the antibiotic polymyxin B. While PMBN itself possesses little to no direct antibacterial activity, it functions as a potent sensitizing agent, particularly against Gram-negative bacteria.[1][2][3] Its primary mechanism of action involves the disruption of the bacterial outer membrane, thereby increasing its permeability to other antibiotics that would otherwise be ineffective.[4][5][6][7] This synergistic effect makes PMBN a promising candidate for combination therapies to combat multidrug-resistant bacterial infections.

Time-kill curve experiments are a crucial in vitro method to assess the pharmacodynamics of antimicrobial agents. They provide detailed information on the rate and extent of bacterial killing over time when exposed to an antibiotic or a combination of antibiotics. These assays are essential for evaluating synergistic, additive, indifferent, or antagonistic interactions between drugs.

These application notes provide a detailed protocol for conducting time-kill curve experiments with PMBN combinations and present representative data to guide researchers in their drug development efforts.

Mechanism of Action: PMBN-Mediated Outer Membrane Permeabilization

Polymyxin B nonapeptide acts by binding to the lipopolysaccharide (LPS) molecules on the outer membrane of Gram-negative bacteria. This interaction displaces the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to a disorganization of the outer membrane. This disruption creates transient pores and increases the permeability of the membrane, allowing other antibiotics to penetrate the cell and reach their intracellular targets.

PMBN_Mechanism_of_Action cluster_0 Gram-Negative Bacterial Outer Membrane cluster_1 Extracellular Environment Outer_Membrane Outer Membrane (Lipopolysaccharide Layer) Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space 2. Outer Membrane Permeabilization Target Intracellular Target (e.g., Ribosomes, DNA) Periplasmic_Space->Target 4. Reaches Intracellular Target Inner_Membrane Inner Membrane PMBN Polymyxin B Nonapeptide (PMBN) PMBN->Outer_Membrane 1. Binds to LPS, displaces Mg2+/Ca2+ Antibiotic Partner Antibiotic Antibiotic->Periplasmic_Space 3. Antibiotic Entry

Caption: Mechanism of PMBN-mediated antibiotic sensitization.

Experimental Protocol: Time-Kill Curve Assay

This protocol outlines the steps for performing a time-kill curve assay to evaluate the synergistic activity of PMBN with a partner antibiotic against a Gram-negative bacterial strain.

Materials:

  • Bacterial Strain: Mid-logarithmic phase culture of the desired Gram-negative bacterium (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended.

  • Test Compounds:

    • This compound (PMBN) stock solution.

    • Partner antibiotic stock solution.

  • Control Compounds:

    • Growth control (no antibiotic).

    • Vehicle control (if applicable).

  • Equipment and Consumables:

    • Sterile culture tubes or flasks.

    • Incubator shaker (37°C).

    • Spectrophotometer.

    • Micropipettes and sterile tips.

    • Sterile saline or phosphate-buffered saline (PBS) for dilutions.

    • Agar (B569324) plates for colony counting (e.g., Tryptic Soy Agar).

    • Spiral plater or spread plates.

    • Colony counter.

Procedure:

  • Inoculum Preparation:

    • Aseptically inoculate a single colony of the test bacterium from an agar plate into a tube of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm (OD₆₀₀) of 0.4-0.6).

    • Dilute the bacterial culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ colony-forming units per milliliter (CFU/mL). Verify the initial inoculum concentration by serial dilution and plating.

  • Assay Setup:

    • Prepare test tubes or flasks for each experimental condition:

      • Growth Control (inoculum in CAMHB).

      • PMBN alone at the desired concentration.

      • Partner antibiotic alone at its Minimum Inhibitory Concentration (MIC) or a clinically relevant concentration.

      • PMBN and the partner antibiotic in combination at the desired concentrations.

    • The final volume in each tube should be consistent (e.g., 10 mL).

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with constant agitation (e.g., 200 rpm).

    • At predetermined time points (e.g., 0, 2, 4, 6, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each collected aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

    • Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Calculate the log₁₀ CFU/mL for each time point and experimental condition.

    • Plot the mean log₁₀ CFU/mL (y-axis) against time (x-axis) to generate the time-kill curves.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point.

    • Bactericidal activity is generally defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

Time_Kill_Assay_Workflow A 1. Prepare Mid-Log Phase Bacterial Culture B 2. Dilute to Starting Inoculum (~5x10^5 CFU/mL) A->B C 3. Set Up Test Conditions: - Growth Control - PMBN Alone - Antibiotic Alone - PMBN + Antibiotic B->C D 4. Incubate at 37°C with Shaking C->D E 5. Collect Aliquots at Time Points (0, 2, 4, 6, 24h) D->E Sampling F 6. Perform Serial Dilutions E->F G 7. Plate Dilutions on Agar F->G H 8. Incubate Plates (18-24h) G->H I 9. Count Colonies (CFU) H->I J 10. Calculate log10 CFU/mL and Plot Time-Kill Curves I->J

Caption: Experimental workflow for a time-kill curve assay.

Data Presentation

The following table presents representative data from a time-kill curve experiment evaluating the synergy between this compound (PMBN) and Azithromycin (B1666446) (AZT) against a resistant strain of Escherichia coli.[1][8][9]

Table 1: Time-Kill Kinetics of PMBN and Azithromycin against E. coli

TreatmentConcentration (µg/mL)0 hr (log₁₀ CFU/mL)2 hr (log₁₀ CFU/mL)4 hr (log₁₀ CFU/mL)6 hr (log₁₀ CFU/mL)24 hr (log₁₀ CFU/mL)
Growth Control-5.76.87.98.59.2
PMBN325.76.77.88.49.1
Azithromycin (AZT)325.75.65.55.45.3
PMBN + AZT16 + 85.74.13.22.5< 2.0 (LOD)
PMBN + AZT32 + 45.73.92.8< 2.0 (LOD)< 2.0 (LOD)

LOD: Limit of Detection

Data Interpretation:

  • Growth Control: Shows normal bacterial growth over 24 hours.

  • PMBN Alone: At a high concentration of 32 µg/mL, PMBN had no inhibitory effect on the growth of E. coli, with a growth pattern similar to the control.[1]

  • Azithromycin Alone: At 32 µg/mL, azithromycin exhibited a bacteriostatic effect, with a slight reduction in bacterial count but no significant killing.

  • PMBN + Azithromycin Combinations: The combinations of PMBN and azithromycin resulted in a significant reduction in bacterial growth after 6 hours of treatment, with complete killing achieved after 24 hours.[1][8][9] Both combinations demonstrated a rapid and potent bactericidal effect, indicating strong synergy between PMBN and azithromycin against this resistant E. coli strain.

Conclusion

Time-kill curve experiments are a powerful tool for evaluating the synergistic potential of PMBN with various antibiotics. The provided protocol and representative data demonstrate the utility of this method in identifying promising combination therapies to overcome antibiotic resistance. The ability of PMBN to permeabilize the outer membrane of Gram-negative bacteria makes it a valuable adjuvant for enhancing the efficacy of existing antibiotics. Further in vivo studies are warranted to validate these in vitro findings.

References

Troubleshooting & Optimization

troubleshooting inconsistent results in polymyxin B nonapeptide synergy assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in polymyxin (B74138) B nonapeptide (PBNP) synergy assays.

Troubleshooting Guide: Inconsistent Synergy Assay Results

This guide addresses common issues encountered during PBNP synergy experiments, presented in a question-and-answer format.

Q1: Why are my checkerboard assay results variable and not reproducible?

Inconsistent results in checkerboard assays can arise from several experimental factors. Here are the most common areas to investigate:

  • Inaccurate Drug Concentrations: Precision in preparing stock solutions and performing serial dilutions is critical. Minor errors in the concentrations of PBNP or the partner antibiotic will directly impact the calculated Fractional Inhibitory Concentration (FIC) index.

  • Suboptimal Inoculum Density: The starting concentration of the bacterial inoculum is crucial. A density that is too high can lead to the rapid depletion of the drugs and essential nutrients, which can mask a potential synergistic effect. Conversely, an inoculum that is too low may lead to inconsistent or delayed growth.

  • Reagent Quality and Preparation: The quality of the culture medium (e.g., Cation-Adjusted Mueller-Hinton Broth) and any supplements can significantly influence bacterial growth and the activity of the antimicrobial agents.[1] Ensure all reagents are within their expiration dates and are prepared according to established protocols.

  • Improper Plate Incubation: Inconsistent incubation time or temperature can lead to variability in bacterial growth, affecting the final MIC readings.

  • Edge Effects: Evaporation from the outer wells of a microtiter plate can concentrate the media and drugs, leading to erroneous results. It is recommended to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media to minimize this effect.

Q2: I am observing no synergy, or even antagonism, when I expect a synergistic effect. What could be the cause?

Several factors can lead to an apparent lack of synergy or antagonism:

  • PBNP or Antibiotic Instability: While PBNP is generally stable, the stability of the partner antibiotic under the specific assay conditions (e.g., media components, pH, temperature) should be considered. Some antibiotics may degrade over the incubation period.

  • Drug Solubility Issues: If either PBNP or the partner antibiotic precipitates out of the solution, especially when combined at higher concentrations, it can falsely appear as antagonism or a lack of synergy. Visually inspect the wells for any precipitation.

  • Bacterial Resistance Mechanisms: The specific resistance mechanisms of the bacterial strain being tested can influence the outcome. For example, some resistance mechanisms may not be overcome by the membrane permeabilizing effect of PBNP.

Q3: The MIC of my control wells (PBNP or antibiotic alone) is inconsistent between experiments. Why is this happening?

Variability in the Minimum Inhibitory Concentration (MIC) of the individual agents will lead to inconsistent synergy results. Potential causes include:

  • Inconsistent Inoculum Preparation: The bacterial inoculum must be standardized for every experiment, typically to a 0.5 McFarland standard.

  • Variation in Media Composition: Lot-to-lot variability in culture media can affect bacterial growth and antibiotic activity.

  • Pipetting Errors: Inaccurate pipetting during the preparation of serial dilutions is a common source of error.

  • Adsorption to Labware: Polymyxins and other peptides are known to adsorb to plastic surfaces. This can reduce the effective concentration of the compound in the well. Using low-adsorption plastics or pre-treating plates may mitigate this issue.

Frequently Asked Questions (FAQs)

What is the mechanism of action of PBNP in synergy assays?

Polymyxin B nonapeptide (PBNP) is a derivative of polymyxin B that lacks the fatty acyl tail, rendering it devoid of direct bactericidal activity and reducing its toxicity.[2] Its synergistic effect stems from its ability to bind to the lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.[3] This binding disrupts the outer membrane, increasing its permeability to other molecules, including antibiotics that would otherwise be unable to reach their intracellular targets.[4]

What is the Fractional Inhibitory Concentration Index (FICI) and how is it interpreted?

The FICI is a mathematical expression of the interaction between two antimicrobial agents. It is calculated as follows:

FICI = FIC of Drug A + FIC of Drug B

Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The results are typically interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

What concentration range of PBNP should I use in my synergy assays?

Since PBNP generally lacks intrinsic antibacterial activity, its MIC is often considered to be the highest concentration tested.[5] A maximum concentration of 32 µg/mL has been used in checkerboard assays.[5] It is recommended to perform a dose-response experiment with PBNP alone to confirm its lack of activity against the specific bacterial strain and to determine the optimal concentration range for synergy testing.

Can I use PBNP synergy assays for Gram-positive bacteria?

No, PBNP's mechanism of action is specific to Gram-negative bacteria as it targets the lipopolysaccharide (LPS) in the outer membrane, which is absent in Gram-positive bacteria.

Data Presentation

Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism

Table 2: Recommended Starting Concentration Ranges for Antibiotics in PBNP Synergy Assays

Antibiotic ClassExamplesTarget OrganismsRecommended Starting Concentration Range (µg/mL)
β-Lactams Piperacillin, Ceftazidime, MeropenemP. aeruginosa, A. baumannii, Enterobacteriaceae0.25 - 256
Fluoroquinolones Ciprofloxacin, LevofloxacinP. aeruginosa, Enterobacteriaceae0.0078 - 32
Aminoglycosides Amikacin, Tobramycin, GentamicinP. aeruginosa, Enterobacteriaceae0.25 - 64
Macrolides Azithromycin (B1666446), ErythromycinE. coli, K. pneumoniae1 - 512
Tetracyclines Doxycycline, MinocyclineA. baumannii, K. pneumoniae0.5 - 64

Note: The optimal concentration range may vary depending on the specific bacterial strain and its resistance profile. It is advisable to determine the MIC of the partner antibiotic alone before performing the checkerboard assay.

Experimental Protocols

Detailed Methodology for Checkerboard Synergy Assay

  • Preparation of Reagents:

    • Prepare stock solutions of PBNP and the partner antibiotic in a suitable solvent (e.g., sterile water or DMSO) at a concentration at least 10-fold higher than the highest concentration to be tested.

    • Prepare fresh Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Bacterial Inoculum:

    • From an overnight culture, suspend bacterial colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Checkerboard Setup (96-well plate):

    • In a sterile 96-well plate, perform two-fold serial dilutions of the partner antibiotic horizontally (e.g., across columns 1 to 10) in CAMHB. The final volume in each well should be 50 µL.

    • Perform two-fold serial dilutions of PBNP vertically (e.g., down rows A to G) in CAMHB. The final volume in each well should be 50 µL.

    • Column 11 should contain only the partner antibiotic dilutions (no PBNP) to determine its MIC.

    • Row H should contain only PBNP dilutions (no partner antibiotic) to determine its MIC.

    • Well H12 should serve as a growth control (no antibiotic or PBNP).

    • Add 100 µL of the prepared bacterial inoculum to all wells.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 37°C for 16-24 hours.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for turbidity (bacterial growth). The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.

    • Determine the MIC of the partner antibiotic alone (from column 11) and PBNP alone (from row H).

    • For the combination wells, identify the wells that show no growth. The concentrations of the partner antibiotic and PBNP in these wells are the MICs in combination.

    • Calculate the FICI for each well showing no growth using the formula described in the FAQs. The lowest FICI value is reported as the result for the combination.

Visualizations

PBNP_Synergy_Mechanism cluster_0 Gram-Negative Bacterium OM Outer Membrane (OM) with Lipopolysaccharide (LPS) IM Inner Membrane OM->IM Increased Permeability Target Intracellular Target (e.g., Ribosome, DNA Gyrase) IM->Target Inhibits Target Synergy Synergistic Bacterial Killing Target->Synergy Leads to PBNP Polymyxin B Nonapeptide (PBNP) PBNP->OM Binds to LPS Antibiotic Partner Antibiotic Antibiotic->IM Enters Cell

Caption: Mechanism of PBNP synergy with a partner antibiotic.

Checkerboard_Workflow start Start prep_reagents Prepare Stock Solutions (PBNP & Antibiotic) and Media start->prep_reagents prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) prep_reagents->prep_inoculum setup_plate Set up 96-well Plate: Serial Dilutions of PBNP (rows) and Antibiotic (columns) prep_inoculum->setup_plate add_inoculum Add Bacterial Inoculum to All Wells setup_plate->add_inoculum incubate Incubate Plate (37°C, 16-24h) add_inoculum->incubate read_mic Read MICs Visually: - PBNP alone - Antibiotic alone - Combinations incubate->read_mic calculate_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calculate_fici interpret Interpret Results: Synergy, Additive, or Antagonism calculate_fici->interpret end End interpret->end

Caption: Experimental workflow for a PBNP checkerboard synergy assay.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting Steps start Inconsistent Synergy Assay Results check_protocol Review Experimental Protocol start->check_protocol check_concentrations Verify Stock Concentrations and Serial Dilutions check_protocol->check_concentrations Concentration Issues? check_inoculum Standardize Inoculum Preparation and Density check_protocol->check_inoculum Inoculum Variability? check_reagents Check Media and Reagent Quality/Expiry check_protocol->check_reagents Reagent Problems? check_incubation Ensure Consistent Incubation Conditions check_protocol->check_incubation Incubation Issues? check_solubility Visually Inspect for Drug Precipitation check_protocol->check_solubility Unexpected Antagonism? check_fici Recalculate and Verify FICI Interpretation check_protocol->check_fici Interpretation Questions? resolve Consistent Results Achieved check_concentrations->resolve check_inoculum->resolve check_reagents->resolve check_incubation->resolve check_solubility->resolve check_fici->resolve

Caption: Logical troubleshooting guide for inconsistent PBNP synergy assays.

References

Technical Support Center: Optimizing Polymyxin B Nonapeptide (PMBN) Concentration for Maximal Permeabilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Polymyxin (B74138) B nonapeptide (PMBN) concentration for maximal outer membrane permeabilization of Gram-negative bacteria.

Frequently Asked Questions (FAQs)

Q1: What is Polymyxin B nonapeptide (PMBN) and how does it work?

A1: this compound (PMBN) is a derivative of the antibiotic Polymyxin B. It lacks the fatty acid tail of the parent molecule, which significantly reduces its own antibacterial activity and toxicity.[1][2] PMBN functions as an outer membrane permeabilizer of Gram-negative bacteria. Its primary mechanism involves binding to the lipopolysaccharide (LPS) on the outer membrane, which displaces essential divalent cations (like Mg²⁺ and Ca²⁺) that stabilize the LPS layer.[3] This disruption increases the permeability of the outer membrane, allowing other molecules, such as antibiotics that are normally excluded, to enter the bacterial cell.[1][4][5]

Q2: What is the optimal concentration of PMBN for maximal permeabilization?

A2: The optimal concentration of PMBN is dependent on the bacterial species, the specific strain, and the experimental conditions. However, typical concentration ranges are between 1 µg/mL and 32 µg/mL. For enhancing the activity of other antibiotics, concentrations are often titrated to find the lowest effective concentration that potentiates the partner drug.[1][4] It is crucial to perform a dose-response experiment for your specific application.

Q3: How can I measure the outer membrane permeabilization caused by PMBN?

A3: The most common method is the N-phenyl-1-naphthylamine (NPN) uptake assay. NPN is a fluorescent probe that is weakly fluorescent in aqueous environments but becomes highly fluorescent in the hydrophobic environment of a cell membrane. A healthy Gram-negative outer membrane largely excludes NPN. When PMBN disrupts the outer membrane, NPN can enter and intercalate into the phospholipid bilayer, resulting in a measurable increase in fluorescence.

Q4: Does PMBN affect bacterial signaling pathways?

A4: Yes, by interacting with the outer membrane, PMBN can trigger stress responses regulated by two-component systems. For instance, in E. coli and P. aeruginosa, PMBN can indirectly activate the PhoPQ and PmrAB two-component systems.[3] These systems can, in turn, regulate genes involved in LPS modification, potentially leading to increased resistance to antimicrobial peptides.

Troubleshooting Guides

NPN Uptake Assay Troubleshooting
Issue Possible Cause(s) Solution(s)
No or Low Permeabilization Signal Inactive PMBN: The cyclic structure of PMBN is crucial for its activity. Linearized PMBN is significantly less effective. Ensure the integrity of your PMBN stock. Presence of Divalent Cations: High concentrations of Mg²⁺ or Ca²⁺ in the assay buffer can stabilize the outer membrane and counteract the effect of PMBN.[6] Incorrect Reagent Concentrations: Suboptimal concentrations of PMBN or NPN. Instrument Settings: Incorrect excitation/emission wavelengths or gain settings on the fluorometer.Verify PMBN Activity: Use a positive control (e.g., a known sensitive bacterial strain). Optimize Assay Buffer: Use a buffer with low divalent cation concentration (e.g., 5 mM HEPES). Titrate Reagents: Perform a concentration-response curve for PMBN. Ensure the final NPN concentration is appropriate (typically 10 µM). Check Instrument Settings: Use an excitation wavelength of ~350 nm and an emission wavelength of ~420 nm. Adjust the gain to ensure the signal is within the dynamic range of the instrument.
High Background Fluorescence Leaky Cells: Improper handling of bacterial cells (e.g., harsh centrifugation, temperature shock) can lead to damaged membranes and high initial NPN uptake. Contaminated Reagents: Autofluorescent compounds in the buffer or media. High NPN Concentration: Excessive NPN can lead to high background fluorescence.Gentle Cell Handling: Avoid excessive vortexing and use appropriate centrifugation speeds and temperatures. Wash cells gently. For Pseudomonas, it is recommended to keep them at room temperature to prevent leaky cells. Use Fresh, High-Quality Reagents: Prepare fresh buffers and filter-sterilize if necessary. Optimize NPN Concentration: Titrate the NPN concentration to find the optimal balance between signal and background.
Inconsistent Results Variable Cell Density: Inconsistent starting optical density (OD) of the bacterial culture will lead to variable results. Inconsistent Incubation Times: The kinetics of permeabilization can be rapid. Inconsistent timing of measurements can introduce variability. Pipetting Errors: Inaccurate pipetting of small volumes of PMBN or NPN.Standardize Cell Density: Ensure the OD of the bacterial suspension is consistent across all experiments (e.g., OD₆₀₀ of 0.5). Automate or Standardize Timing: Use a plate reader with an injector function for consistent timing, or be meticulous with manual additions and readings. Calibrate Pipettes: Ensure pipettes are properly calibrated, especially for small volumes.

Data Presentation

Table 1: Synergistic Effect of PMBN with Azithromycin (B1666446) (AZT) against E. coli Strains
PMBN Concentration (µg/mL)Fold Reduction in AZT MIC (Mean ± SD)
24.5 ± 2.1
48.2 ± 3.5
815.1 ± 5.8
1625.3 ± 8.9
3238.7 ± 12.4

Data synthesized from a study on multiple E. coli strains, demonstrating a dose-dependent potentiation of azithromycin by PMBN.[4]

Table 2: Effect of PMBN on the MIC of Various Antibiotics against Gram-Negative Bacteria
BacteriumAntibioticPMBN Concentration (µg/mL)Fold MIC Reduction
E. coliRifampin1-3~100
E. coliErythromycin1-3~30
E. coliNovobiocin1-3~30
P. aeruginosaMeropenem16>4
K. pneumoniaeMeropenem2Significant reduction

This table summarizes the potentiation effect of PMBN on the activity of different antibiotics against various Gram-negative bacteria.[1][7][8]

Experimental Protocols

NPN Uptake Assay Protocol

This protocol is a generalized procedure and may require optimization for specific bacterial strains and experimental setups.

Materials:

  • Gram-negative bacteria of interest

  • This compound (PMBN)

  • N-phenyl-1-naphthylamine (NPN)

  • Assay Buffer (e.g., 5 mM HEPES, pH 7.2, with 5 mM glucose)

  • Fluorometer or microplate reader with fluorescence capabilities (Excitation: 350 nm, Emission: 420 nm)

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the desired Gram-negative bacterium into an appropriate broth medium.

    • Incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture into fresh broth and grow to mid-logarithmic phase (typically OD₆₀₀ of 0.4-0.6).

  • Cell Preparation:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at room temperature).

    • Discard the supernatant and wash the cell pellet once with the assay buffer.

    • Resuspend the cell pellet in the assay buffer to a final OD₆₀₀ of 0.5.

  • NPN Uptake Measurement:

    • Add the bacterial suspension to the wells of a black, clear-bottom 96-well plate or a cuvette.

    • Add NPN to a final concentration of 10 µM.

    • Measure the baseline fluorescence (F₀).

    • Add varying concentrations of PMBN to the wells.

    • Immediately begin monitoring the fluorescence intensity over time until a plateau is reached. This is the observed fluorescence (Fobs).

    • To determine the maximal fluorescence (F₁₀₀), add a high concentration of a potent permeabilizing agent like Polymyxin B (e.g., 10 µg/mL) or a cell-lysing agent to a separate set of wells.

  • Data Analysis:

    • Calculate the percentage of NPN uptake using the following formula: % NPN Uptake = [(Fobs - F₀) / (F₁₀₀ - F₀)] x 100

Mandatory Visualizations

PMBN_Mechanism_of_Action cluster_OM Outer Membrane LPS LPS DivalentCations Mg²⁺/Ca²⁺ LPS->DivalentCations stabilizes Periplasm Periplasm LPS->Periplasm increased permeability DivalentCations->LPS stabilizes Phospholipid Phospholipid Bilayer PMBN PMBN PMBN->LPS binds PMBN->DivalentCations displaces Antibiotic Antibiotic Antibiotic->Periplasm influx Cytoplasm Cytoplasm Periplasm->Cytoplasm target engagement

Caption: Mechanism of PMBN-mediated outer membrane permeabilization.

NPN_Assay_Workflow start Start culture Grow bacterial culture to mid-log phase start->culture prepare_cells Harvest, wash, and resuspend cells to OD600=0.5 culture->prepare_cells add_cells Add cell suspension to microplate/cuvette prepare_cells->add_cells add_npn Add NPN (final conc. 10 µM) add_cells->add_npn read_f0 Measure baseline fluorescence (F0) add_npn->read_f0 add_pmbn Add varying concentrations of PMBN read_f0->add_pmbn read_fobs Monitor fluorescence to get Fobs add_pmbn->read_fobs add_control Add positive control for F100 read_fobs->add_control calculate Calculate % NPN Uptake add_control->calculate end End calculate->end

Caption: Experimental workflow for the NPN uptake assay.

PMBN_Signaling_Interaction PMBN PMBN OM_Stress Outer Membrane Stress PMBN->OM_Stress induces TCS Two-Component Systems (e.g., PhoPQ, PmrAB) OM_Stress->TCS activates Gene_Expression Altered Gene Expression TCS->Gene_Expression regulates LPS_Mod LPS Modification Gene_Expression->LPS_Mod Efflux_Pumps Efflux Pump Upregulation Gene_Expression->Efflux_Pumps Resistance Potential for Increased Resistance LPS_Mod->Resistance Efflux_Pumps->Resistance

Caption: PMBN interaction with bacterial signaling pathways.

References

factors affecting the stability of polymyxin B nonapeptide in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the factors affecting the stability of Polymyxin (B74138) B Nonapeptide (PMBN) in experimental settings. The information provided is primarily based on studies of the parent compound, Polymyxin B, due to the structural similarity and the limited availability of direct stability data for PMBN.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing aqueous solutions of Polymyxin B Nonapeptide?

A1: Aqueous solutions of Polymyxin B are most stable in acidic conditions, with maximum stability observed at a pH of 3.4.[1] The compound is generally stable in a pH range of 2 to 7.[1] Strongly acidic and strongly alkaline solutions can lead to inactivation.[1] Degradation is more rapid at neutral or basic pH values.[2][3]

Q2: How does temperature affect the stability of this compound solutions?

A2: Temperature plays a significant role in the stability of Polymyxin B solutions. While stable for 6 to 12 months under refrigeration, it is recommended to discard parenteral solutions after 72 hours.[1] Studies on Polymyxin B have shown that it remains stable for at least 24 hours at both 4°C and 25°C.[4][5] However, significant degradation can be observed after 48 to 72 hours at room temperature (25°C) and at an accelerated temperature of 40°C.[2][6]

Q3: Can I dissolve this compound in common infusion solutions like saline or glucose?

A3: Yes, Polymyxin B has been shown to be stable in both 0.9% saline and 5% glucose solutions for at least 24 hours at temperatures up to 40°C.[2][6] Significant degradation was observed after 48 and 72 hours in these solutions.[2][6]

Q4: Are there any known incompatibilities with other substances?

A4: Polymyxin B sulfate (B86663) is known to be incompatible with calcium and magnesium salts.[1] It is also advisable to avoid concurrent use with other neurotoxic or nephrotoxic drugs.

Q5: What are the primary degradation pathways for Polymyxin B and likely for its nonapeptide derivative?

A5: The primary degradation mechanism for Polymyxin B in both acidic and neutral media is reported to be racemization.[3][7] Hydrolysis can also contribute to its inactivation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my PMBN solution. Improper pH: Storage at neutral or alkaline pH can accelerate degradation.[2][3]Adjust the pH of your stock solution to an acidic range (ideally pH 3.4-5.0) using a suitable buffer system.[1]
High temperature: Storage at room temperature or higher for extended periods can lead to degradation.[2][6]Store stock solutions and working dilutions at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or below.
Presence of incompatible salts: Calcium and magnesium salts can inactivate Polymyxin B.[1]Use buffers and media free of incompatible divalent cations.
Precipitation observed in the solution. Supersaturation or low solubility in the chosen solvent. Ensure the concentration is within the solubility limits for the specific solvent and temperature. Gentle warming and vortexing may help, but be mindful of temperature-induced degradation.
Interaction with components of a complex medium. Prepare a more concentrated stock solution in a simple, compatible solvent (e.g., sterile water with adjusted pH) and then dilute it into the final complex medium.
Inconsistent experimental results. Variability in solution stability between experiments. Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
Degradation during the experiment. If experiments are lengthy, consider the stability profile at the experimental temperature and pH. It may be necessary to add fresh PMBN during the experiment.

Quantitative Stability Data

The following tables summarize quantitative data on the stability of Polymyxin B under various conditions.

Table 1: Effect of Temperature on Polymyxin B Concentration in 0.9% Sodium Chloride Injection

Time (days)Concentration Remaining at 4°C (%)Concentration Remaining at 25°C (%)
1>90%>90%
2>90%>90%
7~78.9%~75.4%
Data adapted from He et al., 2010.[2][4]

Table 2: Stability of Polymyxin B in Saline (0.9%) and Glucose (5%) Solutions

Time (hours)ConditionPolymyxin B1 & B2 Stability
24Saline (0.9%) or Glucose (5%) at 25°C and 40°CStable
48Saline (0.9%) or Glucose (5%) at 25°C and 40°CSignificant Degradation
72Saline (0.9%) or Glucose (5%) at 25°C and 40°CSignificant Degradation
Data from a study by de Paiva et al., 2019.[2][6]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

  • Reconstitution: Reconstitute the lyophilized this compound powder in sterile, nuclease-free water to a desired stock concentration (e.g., 10 mg/mL).

  • pH Adjustment (Optional but Recommended): For enhanced stability, adjust the pH of the stock solution to between 3.4 and 5.0 using a minimal amount of a dilute, sterile acid (e.g., 0.1 M HCl). Verify the final pH with a calibrated pH meter.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to 72 hours), refrigeration at 2-8°C is acceptable.[1]

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare solutions of this compound in the desired buffers and conditions (e.g., different pH, temperature).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each sample.

  • Chromatographic Analysis: Analyze the samples using a validated reverse-phase HPLC (RP-HPLC) method. A C18 column is commonly used.[8]

  • Detection: Detection can be performed using UV absorbance (e.g., 215 nm) or, for higher sensitivity and specificity, by mass spectrometry (LC-MS/MS).[3][6]

  • Quantification: The concentration of the intact peptide is determined by measuring the peak area at each time point and comparing it to a standard curve of the reference compound. Stability is often defined as retaining >90% of the initial concentration.[5]

Visualizations

StabilityFactors cluster_outcomes Degradation Outcomes pH pH Chemical_Modification Chemical Modification (e.g., Racemization, Hydrolysis) pH->Chemical_Modification Temperature Temperature Temperature->Chemical_Modification Buffer_Composition Buffer Composition Buffer_Composition->Chemical_Modification Light Light Loss_of_Activity Loss of Biological Activity Chemical_Modification->Loss_of_Activity PMBN Polymyxin B Nonapeptide Solution PMBN->pH PMBN->Temperature PMBN->Buffer_Composition PMBN->Light ExperimentalWorkflow start Start: Lyophilized PMBN reconstitution 1. Reconstitution (Sterile Water) start->reconstitution ph_adjustment 2. pH Adjustment (Optional, pH 3.4-5.0) reconstitution->ph_adjustment sterilization 3. Sterile Filtration (0.22 µm filter) ph_adjustment->sterilization storage 4. Storage (Aliquoted, -20°C or 2-8°C) sterilization->storage experiment 5. Use in Experiment storage->experiment stability_test Stability Assessment (e.g., HPLC) storage->stability_test

References

Technical Support Center: Overcoming Limitations of Polymyxin B Nonapeptide (PMBN) in Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Polymyxin (B74138) B Nonapeptide (PMBN).

Frequently Asked Questions (FAQs)

Q1: What is Polymyxin B Nonapeptide (PMBN) and what is its primary mechanism of action?

This compound (PMBN) is a derivative of Polymyxin B, created by enzymatic removal of its N-terminal fatty acyl tail.[1][2] Unlike its parent molecule, PMBN has little to no direct antibacterial activity.[1][2][3] Its primary function is to act as a permeabilizing agent for the outer membrane of Gram-negative bacteria.[2][4] By binding to the lipopolysaccharide (LPS) on the outer membrane, PMBN displaces divalent cations like Mg2+ and Ca2+, which normally stabilize the LPS layer.[1] This disruption increases the permeability of the outer membrane, allowing other antibiotics that would otherwise be blocked to enter the cell and reach their targets.[1][5][6]

Q2: Why is PMBN used in combination with other antibiotics?

PMBN is used as an adjuvant or sensitizer (B1316253) to potentiate the activity of other antibiotics against multi-drug resistant (MDR) Gram-negative bacteria.[5][6] Many antibiotics are ineffective against these bacteria due to the protective barrier of the outer membrane. By increasing the permeability of this membrane, PMBN can restore the susceptibility of resistant strains to a range of antibiotics.[5][6][7] This synergistic effect allows for the use of lower concentrations of the partner antibiotic, potentially reducing toxicity and slowing the development of resistance.[1]

Q3: Against which types of bacteria is PMBN effective as a sensitizer?

PMBN has been shown to be an effective sensitizer against a variety of Gram-negative bacteria, including clinical isolates of:

  • Escherichia coli[1][5][6]

  • Pseudomonas aeruginosa[7]

  • Acinetobacter baumannii[1]

  • Klebsiella pneumoniae[1][8]

It is important to note that PMBN is not effective against Gram-positive bacteria, as they lack an outer membrane.[2]

Q4: What are the known limitations or resistance mechanisms that can reduce the efficacy of PMBN combinations?

While PMBN can overcome some resistance mechanisms, its efficacy can be limited by others. For example, in studies with azithromycin (B1666446), the synergistic effect of PMBN was negated in E. coli strains that possessed both the mphA gene (encoding a macrolide phosphotransferase) and the ermB gene (encoding a ribosomal methylase).[5][6] The ermB gene alters the antibiotic's target, rendering it ineffective even if it successfully enters the cell with the help of PMBN. Additionally, some hypermucoviscous strains of K. pneumoniae have shown a reduced response to PMBN, possibly due to modifications in the bacterial envelope that inhibit PMBN's action.[1]

Troubleshooting Guides

Problem 1: No synergistic effect observed in a checkerboard assay with PMBN and a partner antibiotic.

  • Possible Cause 1: Inappropriate concentration ranges.

    • Solution: Ensure that the concentration ranges for both PMBN and the partner antibiotic are appropriate. The range for the partner antibiotic should cover its MIC for the test organism, while the PMBN concentration should be based on previously reported effective concentrations (e.g., 1-8 µg/mL).[1][7]

  • Possible Cause 2: Inherent resistance to the partner antibiotic.

    • Solution: The bacterial strain may possess a resistance mechanism that is not overcome by increased intracellular access to the antibiotic (e.g., target modification, enzymatic inactivation).[5][6] Characterize the resistance genes of your clinical isolate. If a mechanism like that conferred by ermB is present, PMBN synergy with that class of antibiotic is unlikely.[5][6]

  • Possible Cause 3: Inactive PMBN or partner antibiotic.

    • Solution: Verify the activity of your stock solutions. Prepare fresh solutions and use a quality control strain with a known susceptibility profile to validate the activity of both compounds.

  • Possible Cause 4: Experimental error.

    • Solution: Review your experimental protocol for potential errors in dilution, inoculation, or incubation. Ensure that the correct media (e.g., Cation-Adjusted Mueller-Hinton Broth) and incubation conditions are used as per CLSI or EUCAST guidelines.[9]

Problem 2: High variability in Minimum Inhibitory Concentration (MIC) results.

  • Possible Cause 1: Inoculum preparation.

    • Solution: Ensure a standardized inoculum is used, typically adjusted to a 0.5 McFarland standard, to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[9] Inconsistent inoculum density is a common source of variability.

  • Possible Cause 2: Issues with microtiter plates or reagents.

    • Solution: Polymyxins are known to bind to polystyrene plates.[9] Using low-binding plates may help reduce variability. Also, ensure the cation concentration in your Mueller-Hinton broth is properly adjusted, as divalent cations can affect the activity of polymyxin derivatives.

  • Possible Cause 3: Heteroresistance.

    • Solution: Some bacterial populations may contain subpopulations with varying levels of resistance. This can lead to trailing endpoints or "skip wells" in microdilution assays. Carefully inspect plates and consider confirmatory testing like population analysis profiles if heteroresistance is suspected.

Problem 3: Outer membrane permeabilization assay (e.g., NPN uptake) shows no increase in fluorescence.

  • Possible Cause 1: Insufficient PMBN concentration.

    • Solution: Increase the concentration of PMBN used in the assay. While PMBN is a potent permeabilizer, the effective concentration can vary between bacterial species and strains.

  • Possible Cause 2: NPN dye degradation.

    • Solution: The fluorescent probe N-phenyl-1-naphthylamine (NPN) can be light-sensitive. Prepare fresh NPN solutions and protect them from light during the experiment.[10]

  • Possible Cause 3: Incorrect buffer conditions.

    • Solution: The assay is sensitive to the buffer composition. Ensure you are using a suitable buffer (e.g., HEPES) at the correct pH. The absence of divalent cations in the assay buffer can enhance the observed effect.

Quantitative Data Summary

Table 1: Synergistic Activity of PMBN with Various Antibiotics against Clinical Isolates

OrganismAntibioticPMBN Conc. (µg/mL)MIC of Antibiotic Alone (µg/mL)MIC of Antibiotic with PMBN (µg/mL)Fold Reduction in MICFICIReference
P. aeruginosa (MexAB-OprM overexpressing)Azithromycin11280.25512≤ 0.5[7]
P. aeruginosa (MexAB-OprM overexpressing)Doxycycline1640.5128≤ 0.5[7]
E. coli (mphA positive)AzithromycinVaried32 to ≥1281 to 84 to >32< 0.5[5][6]
K. pneumoniae (Polymyxin B-resistant)Polymyxin B-16 to 128---[8]
K. pneumoniae (Polymyxin B-resistant)Rifampin + Polymyxin B---≥ 4-fold decrease in Polymyxin B MIC≤ 0.5[8]
K. pneumoniae (Polymyxin B-resistant)Doxycycline + Polymyxin B---≥ 4-fold decrease in Polymyxin B MIC≤ 0.5[8]

FICI (Fractional Inhibitory Concentration Index): ≤ 0.5 indicates synergy.

Experimental Protocols

1. Checkerboard Broth Microdilution Assay for Synergy Testing

This method is used to determine the synergistic effect of PMBN in combination with another antibiotic.

  • Materials:

    • 96-well microtiter plates

    • Cation-Adjusted Mueller-Hinton Broth (CA-MHB)

    • PMBN and partner antibiotic stock solutions

    • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard.

  • Procedure:

    • Prepare serial twofold dilutions of the partner antibiotic along the x-axis of the microtiter plate (e.g., columns 1-10).

    • Prepare serial twofold dilutions of PMBN along the y-axis of the plate (e.g., rows A-G).

    • The final plate should contain wells with varying concentrations of both agents. Include a row and column with each agent alone for MIC determination, and a growth control well without any antimicrobials.

    • Dilute the 0.5 McFarland bacterial suspension in CA-MHB to achieve a final inoculum of 5 x 10^5 CFU/mL in each well.

    • Incubate the plates at 37°C for 18-24 hours.[9]

    • Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the results: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4 = Indifference; FICI > 4 = Antagonism.[7]

2. Outer Membrane Permeabilization Assay (NPN Uptake)

This assay measures the ability of PMBN to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

  • Materials:

    • Fluorometer or fluorescence plate reader

    • Black, clear-bottom 96-well plates

    • Bacterial culture in logarithmic growth phase, washed and resuspended in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).

    • NPN solution (e.g., 500 µM in acetone).[10]

    • PMBN solution.

  • Procedure:

    • Adjust the bacterial suspension to a specific optical density (e.g., OD600 = 0.5).

    • Add the bacterial suspension to the wells of the black microtiter plate.

    • Add NPN to each well to a final concentration of 10-20 µM.

    • Measure the baseline fluorescence.

    • Add varying concentrations of PMBN to the wells and immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates NPN partitioning into the permeabilized outer membrane.

    • Include a positive control (e.g., a known permeabilizing agent like Polymyxin B) and a negative control (buffer only).

Visualizations

PMBN_Mechanism_of_Action cluster_0 Gram-Negative Bacterium OM Outer Membrane (LPS Layer) IM Inner Membrane OM->IM Increased Permeability Peri Periplasm Cyto Cytoplasm Target Intracellular Target (e.g., Ribosome) IM->Target Reaches target PMBN PMBN PMBN->OM Binds to LPS, disrupts membrane Antibiotic Partner Antibiotic Antibiotic->OM Blocked by intact outer membrane Antibiotic->IM Enters cell

Caption: Mechanism of PMBN-mediated antibiotic sensitization.

Synergy_Testing_Workflow start Start: Select Clinical Isolate and Partner Antibiotic prep_culture Prepare Bacterial Inoculum (0.5 McFarland) start->prep_culture setup_plate Set up Checkerboard Plate: - Serial dilutions of Antibiotic - Serial dilutions of PMBN prep_culture->setup_plate inoculate Inoculate Plate with Bacteria setup_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MICs for each drug alone and in combination incubate->read_mic calculate_fici Calculate FICI read_mic->calculate_fici interpret Interpret Result calculate_fici->interpret synergy Synergy (FICI ≤ 0.5) interpret->synergy Yes no_synergy No Synergy (FICI > 0.5) interpret->no_synergy No Troubleshooting_Flowchart start No Synergy Observed (FICI > 0.5) q1 Are reagent controls (QC strain) and growth controls valid? start->q1 a1_no Troubleshoot Reagents: - Prepare fresh stocks - Verify QC strain MIC q1->a1_no No q2 Is the isolate known to have resistance mechanisms that PMBN cannot overcome (e.g., target modification)? q1->q2 Yes a2_yes Synergy is unlikely. Consider a different partner antibiotic. q2->a2_yes Yes q3 Were PMBN and antibiotic concentration ranges appropriate? q2->q3 No a3_no Optimize concentration ranges based on literature and preliminary MICs. q3->a3_no No end Review protocol for technical errors (e.g., inoculum prep, pipetting). Repeat assay. q3->end Yes

References

impact of bacterial outer membrane composition on polymyxin B nonapeptide efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Polymyxin (B74138) B Nonapeptide (PMBN). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on the impact of bacterial outer membrane composition on PMBN efficacy.

Section 1: Frequently Asked Questions (FAQs)

General Mechanism of Action

Q1: What is the primary mechanism of action for Polymyxin B Nonapeptide (PMBN)? A1: PMBN is a cationic cyclic peptide derived from Polymyxin B. Its primary mechanism involves binding to the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.[1][2][3] This interaction displaces essential divalent cations (like Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to a disorganization of the outer membrane.[3][4][5][6][7] This disruption increases the permeability of the outer membrane, allowing other substances, such as hydrophobic antibiotics, to enter the periplasmic space and reach their cellular targets.[1][2][8]

Q2: Does PMBN have direct antibacterial activity? A2: No, PMBN itself generally lacks direct antibacterial activity at typical concentrations used for permeabilization.[8][9][10][11] It is a derivative of Polymyxin B that lacks the fatty acyl tail, which is crucial for the bactericidal action of the parent molecule.[3] Its primary role is to act as a sensitizing agent or "potentiator," enhancing the efficacy of other antibiotics against Gram-negative bacteria.[8][9][10]

Q3: How does the stereochemistry of PMBN affect its function? A3: The function of PMBN is highly dependent on its stereochemistry. The natural L-enantiomer is effective at sensitizing Gram-negative bacteria to other antibiotics. In contrast, the synthetic D-enantiomer (ent-PMBN) shows significantly reduced ability to permeabilize the outer membrane and has a diminished synergistic potential with other antibiotics, indicating that a specific stereochemical structure is required for its interaction with the bacterial membrane.[12][13]

Experimental Design & Interpretation

Q4: I am not observing any synergy between PMBN and my antibiotic of choice. What could be the reason? A4: Several factors could be at play:

  • Bacterial Strain: The target bacterium may have a resistant outer membrane. Modifications to the Lipid A portion of LPS, such as the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine (pEtN), can reduce the net negative charge of the outer membrane.[14][15][16] This leads to electrostatic repulsion of the cationic PMBN, preventing it from binding and permeabilizing the membrane.[14][15]

  • Antibiotic Partner: PMBN is most effective at potentiating antibiotics that are typically excluded by the Gram-negative outer membrane, such as many hydrophobic antibiotics (e.g., rifampicin, novobiocin) or those targeting Gram-positive bacteria.[1][11] Its effect may be less pronounced with antibiotics that already have efficient pathways through the outer membrane.

  • Concentration: The concentration of PMBN is critical. While it has low toxicity, suboptimal concentrations may not be sufficient to cause significant membrane permeabilization. A dose-response experiment is recommended to determine the optimal concentration for your specific strain and antibiotic combination.[17]

Q5: How can I confirm that PMBN is permeabilizing the outer membrane in my experiment? A5: The most common method is the 1-N-phenylnaphthylamine (NPN) uptake assay . NPN is a fluorescent probe that is normally excluded by an intact outer membrane. When PMBN disrupts the membrane, NPN can enter the hydrophobic environment of the phospholipid bilayer, causing a significant increase in its fluorescence.[18][19][20][21] This provides a direct measure of outer membrane permeabilization.

Q6: What is the role of divalent cations (Mg²⁺, Ca²⁺) in my experimental buffer? A6: Divalent cations are crucial for stabilizing the LPS layer of the outer membrane.[4] High concentrations of Mg²⁺ or Ca²⁺ in your experimental medium can antagonize the activity of PMBN.[7][22] PMBN works by displacing these cations, so an excess of them in the buffer can inhibit PMBN's ability to bind to LPS and disrupt the membrane.[5][6][7] It is recommended to use a buffer with a controlled and minimal concentration of divalent cations for susceptibility testing.

Section 2: Troubleshooting Guide

Problem Possible Cause Recommended Solution
High MIC for PMBN + Antibiotic Combination LPS Modification: The bacterial strain may have a modified LPS structure (e.g., addition of L-Ara4N or pEtN), conferring resistance.[14][15][16]Verify the LPS structure of your strain if possible. Test against a known polymyxin-susceptible control strain (e.g., E. coli ATCC 25922) to confirm your experimental setup is working.
High Divalent Cation Concentration: The experimental medium (e.g., Mueller-Hinton Broth) contains high levels of Mg²⁺/Ca²⁺ that inhibit PMBN activity.[7]Use cation-adjusted Mueller-Hinton Broth (CAMHB) consistently or consider buffers with lower divalent cation concentrations for mechanistic studies.
Inconsistent Results in NPN Uptake Assay Cell Density Variation: The number of bacterial cells can affect the fluorescence signal.Standardize the optical density (OD) of your bacterial suspension meticulously for each experiment. A common starting point is an OD₆₀₀ of 0.5.
PMBN Degradation: The peptide may be unstable under your storage or experimental conditions.Prepare fresh PMBN solutions from powder for each experiment. Store stock solutions at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.
Skipped wells in broth microdilution assay Heteroresistance: The bacterial population may contain a subpopulation of resistant cells.This is a known issue with polymyxin susceptibility testing.[23] Record the MIC as the lowest concentration with no visible growth, ignoring the skipped wells, but note the phenomenon in your results.
No potentiation observed with a specific antibiotic Mechanism of Antibiotic Entry: The partner antibiotic may already be efficient at crossing the outer membrane, or it may be degraded in the periplasm.Review the literature for your antibiotic's known mechanism of entry. PMBN primarily helps molecules that are otherwise membrane-impermeable.[11]

Section 3: Data Presentation

Table 1: Synergistic Activity of PMBN with Rifampicin against Polymyxin-Sensitive and -Resistant E. coli

This table summarizes data from a checkerboard assay illustrating how PMBN's efficacy is reduced in a strain with a modified outer membrane. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy (FICI ≤ 0.5).

Bacterial StrainPMBN MIC (µg/mL)Rifampicin MIC (µg/mL)Rifampicin MIC with PMBN (2 µg/mL)FICIInterpretation
E. coli ATCC 25922 (Polymyxin-Sensitive)> 64160.25≤ 0.5Synergy
E. coli (mcr-1 positive, Polymyxin-Resistant)> 64168> 0.5No Synergy
Data is representative and compiled based on principles described in synergy testing literature.[12]

Section 4: Key Experimental Protocols

Outer Membrane Permeabilization Assay (NPN Uptake)

This protocol measures the ability of PMBN to disrupt the bacterial outer membrane.

Materials:

  • Bacterial cells (e.g., E. coli, P. aeruginosa) grown to mid-log phase.

  • HEPES buffer (5 mM, pH 7.2).

  • N-(1-Naphthyl)phenylenediamine (NPN) stock solution (500 µM in acetone).

  • PMBN solution of desired concentrations.

  • 96-well black microplate with a clear bottom.

  • Fluorometer (Excitation: 350 nm, Emission: 420 nm).

Methodology:

  • Cell Preparation: Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5). Harvest cells by centrifugation (e.g., 5000 x g for 10 min).

  • Wash the cell pellet twice with HEPES buffer and resuspend in the same buffer to an OD₆₀₀ of 0.5.

  • Assay Setup: In the 96-well plate, add 50 µL of the bacterial cell suspension to each well.

  • Add 50 µL of NPN solution to each well to a final concentration of 10 µM.

  • Measure the baseline fluorescence.

  • Add 50 µL of the PMBN solution (at various concentrations) to the wells. Use buffer as a negative control and a known permeabilizing agent (like Polymyxin B) as a positive control.

  • Immediately begin monitoring the fluorescence kinetically over time (e.g., every 30 seconds for 10-15 minutes) or take an endpoint reading after a fixed incubation period.

  • Data Analysis: The increase in relative fluorescence units (RFU) corresponds to the degree of outer membrane permeabilization. Data can be plotted as RFU vs. PMBN concentration.

Checkerboard Synergy Assay

This protocol is used to quantify the synergistic interaction between PMBN and a partner antibiotic.

Materials:

  • Bacterial inoculum prepared according to CLSI guidelines.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • PMBN and partner antibiotic stock solutions.

  • 96-well microtiter plates.

Methodology:

  • Plate Preparation: Prepare a 2D serial dilution of the two agents in the 96-well plate.

    • Along the x-axis, serially dilute the partner antibiotic (e.g., from 4x MIC to 1/16x MIC).

    • Along the y-axis, serially dilute PMBN.

  • Inoculation: Add the standardized bacterial inoculum to each well to a final concentration of 5 x 10⁵ CFU/mL. Include wells for growth control (no agents) and sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth:

    • FIC of Agent A = (MIC of A in combination) / (MIC of A alone)

    • FIC of Agent B = (MIC of B in combination) / (MIC of B alone)

    • FICI = FIC of Agent A + FIC of Agent B

    • Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates no interaction; FICI > 4 indicates antagonism.

Section 5: Visualizations

PMBN_Mechanism cluster_OM Gram-Negative Outer Membrane cluster_Disruption Membrane Disruption LPS Lipopolysaccharide (LPS) (Negative Charge) Divalent Mg²⁺ / Ca²⁺ (Stabilizing Cations) Displaced Displaced Mg²⁺ / Ca²⁺ LPS->Displaced 2. Cation Displacement PMBN PMBN (Cationic Peptide) PMBN->LPS 1. Electrostatic Binding Antibiotic Hydrophobic Antibiotic Permeabilized_LPS Permeabilized Outer Membrane Antibiotic->Permeabilized_LPS 3. Increased Permeability Periplasm Periplasm Permeabilized_LPS->Periplasm 4. Antibiotic Entry

Caption: Mechanism of PMBN-mediated outer membrane permeabilization.

LPS_Modification_Resistance cluster_WT Wild-Type (Susceptible) Bacterium cluster_Resistant Resistant Bacterium WT_LPS LPS with Phosphate Groups (High Negative Charge) WT_Result Successful Binding & Membrane Permeabilization WT_LPS->WT_Result PMBN_WT PMBN PMBN_WT->WT_LPS Strong electrostatic attraction Modification LPS Modification Enzymes (e.g., ArnT, MCR-1) Modified_LPS Modified LPS with L-Ara4N or pEtN (Reduced Negative Charge) Modification->Modified_LPS Adds positive charge Res_Result Binding Repulsion & Failed Permeabilization Modified_LPS->Res_Result PMBN_Res PMBN PMBN_Res->Modified_LPS Electrostatic repulsion Modification_Trigger Resistance Genes (e.g., pmrA/B, phoP/Q, mcr-1) Modification_Trigger->Modification Expression of

Caption: Logical flow of LPS modification leading to PMBN resistance.

References

Technical Support Center: Overcoming Polymyxin B Nonapeptide Inactivity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the inherent inactivity of polymyxin (B74138) B nonapeptide (PMBN) against Gram-positive bacteria and strategies to address this limitation.

Frequently Asked Questions (FAQs)

Q1: Why is polymyxin B nonapeptide (PMBN) inactive against Gram-positive bacteria?

This compound's primary target is the lipopolysaccharide (LPS) present in the outer membrane of Gram-negative bacteria.[1][2][3][4] PMBN, a cationic peptide, binds to the negatively charged LPS, disrupting the outer membrane's integrity and increasing its permeability. Gram-positive bacteria lack this outer membrane and LPS layer. Instead, they possess a thick cell wall primarily composed of peptidoglycan and teichoic acids.[5] The absence of its specific target renders PMBN inactive against Gram-positive bacteria.

Q2: What is the primary strategy to impart Gram-positive activity to PMBN?

The most effective strategy demonstrated to date is the conjugation of PMBN with an antibiotic that is active against Gram-positive bacteria. This creates a hybrid molecule that combines the membrane-permeabilizing properties of PMBN (against Gram-negative bacteria) with the antibacterial activity of the conjugated drug against Gram-positive bacteria. A notable example is the creation of "vancomyxins," which are conjugates of a polymyxin nonapeptide and vancomycin (B549263).[6][7][8][9][10][11]

Q3: How do these PMBN-conjugates work against Gram-positive bacteria?

In the case of vancomyxins, the vancomycin moiety retains its mechanism of action, which is to inhibit cell wall biosynthesis by binding to the D-Ala-D-Ala terminus of lipid II, a precursor of peptidoglycan.[7][9] The conjugation to the polymyxin nonapeptide does not significantly impair this activity.[7][9] Some studies have even shown enhanced activity against vancomycin-resistant strains, suggesting a potential dual mechanism of action.[7][12]

Q4: Can PMBN be used in combination therapy (not conjugated) to enhance the activity of other antibiotics against Gram-positive bacteria?

Current research primarily supports the role of PMBN as a potentiator for antibiotics against Gram-negative bacteria by increasing the permeability of their outer membrane.[1][3][4] There is limited evidence to suggest that PMBN, when used in a simple combination, significantly enhances the activity of other antibiotics against Gram-positive bacteria due to the absence of its LPS target. The conjugation approach, where the two molecules are physically linked, has shown greater promise.

Troubleshooting Guides

Problem: My novel PMBN-conjugate shows poor or no activity against Gram-positive bacteria.

Possible Cause Troubleshooting Step
Steric Hindrance: The conjugated molecule may be sterically hindering the active site of the Gram-positive antibiotic.- Synthesize conjugates with different linker lengths and compositions to alter the spatial orientation of the two moieties.[7][9] - Experiment with different conjugation sites on both the PMBN and the antibiotic.[7][9]
Loss of Activity of the Conjugated Antibiotic: The chemical reactions involved in conjugation may have inactivated the Gram-positive antibiotic.- Verify the integrity and activity of the antibiotic post-conjugation using appropriate analytical techniques (e.g., NMR, mass spectrometry) and bioassays. - Employ milder conjugation chemistries, such as "click chemistry" (copper-catalyzed azide-alkyne cycloaddition), which are known to be highly efficient and biocompatible.[7][12]
Inappropriate Choice of Gram-Positive Antibiotic: The selected antibiotic may not be suitable for conjugation or may have a mechanism of action that is easily disrupted.- Select antibiotics with known, robust mechanisms of action against the target Gram-positive strains. - Review literature for successful conjugation of similar classes of antibiotics.
Bacterial Resistance: The target Gram-positive strain may be resistant to the conjugated antibiotic.- Test the conjugate against a panel of both susceptible and resistant Gram-positive strains.[7][9] - Determine the Minimum Inhibitory Concentration (MIC) of the unconjugated antibiotic against the target strain to confirm its intrinsic activity.

Quantitative Data

The following tables summarize the antibacterial activity (Minimum Inhibitory Concentration in µg/mL) of vancomycin-polymyxin E nonapeptide (PMEN) conjugates, known as vancomyxins, against various Gram-positive and Gram-negative bacterial strains.

Table 1: Antibacterial Activity of Vancomyxins against Gram-Positive Bacteria

CompoundB. subtilis ATCC 6633S. aureus ATCC 29213Vancomycin-ResistantE. faecium (VanA)
Vancomycin0.51>128
PMEN>128>128>128
Vancomyxin 8 0.5116
Vancomyxin 9 1232
Vancomyxin 11 0.5116
Vancomyxin 12 1232

Data compiled from studies on vancomycin-PMEN conjugates.[7][9]

Table 2: Antibacterial Activity of Vancomyxins against Gram-Negative Bacteria

CompoundE. coli ATCC 25922K. pneumoniae ATCC 27736P. aeruginosa PAO1A. baumannii ATCC 19606
Vancomycin>128>128>128>128
PMEN>128>128>128>128
Vancomyxin 8 32166416
Vancomyxin 9 32326432
Vancomyxin 11 168328
Vancomyxin 12 16163216

Data compiled from studies on vancomycin-PMEN conjugates.[7][9]

Experimental Protocols

Synthesis of Vancomycin-Polymyxin Nonapeptide Conjugates (Vancomyxins)

This protocol provides a general overview of the synthesis of vancomyxins using copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

1. Preparation of Azide-Modified Polymyxin Nonapeptide:

  • The polymyxin E nonapeptide (PMEN) is modified at its N-terminus with an azide-containing linker.

2. Preparation of Alkyne-Modified Vancomycin:

  • An alkyne functionality is introduced into the vancomycin structure. This can be done at different locations, such as the C-terminus or the vancosamine (B1196374) moiety, to explore structure-activity relationships.[7][9]

  • For C-terminal modification, vancomycin can be treated with propargyl amine in the presence of a coupling agent like HBTU and a base like DIPEA.[7][9]

3. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • The azide-modified PMEN and alkyne-modified vancomycin are reacted in the presence of a copper(I) catalyst.

  • The reaction is typically carried out in a suitable solvent system.

  • The resulting triazole linkage covalently connects the two molecules to form the vancomyxin conjugate.[7]

4. Purification:

  • The synthesized vancomyxin is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Bacterial Inoculum:

  • A suspension of the bacterial strain is prepared in a suitable broth (e.g., Mueller-Hinton broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Serial Dilution of Test Compounds:

  • The test compounds (vancomyxins, vancomycin, and PMEN) are serially diluted in a 96-well microtiter plate.

3. Inoculation:

  • Each well is inoculated with the bacterial suspension.

4. Incubation:

  • The microtiter plate is incubated at 37°C for 18-24 hours.

5. Determination of MIC:

  • The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

experimental_workflow Experimental Workflow for Vancomyxin Synthesis and Evaluation cluster_synthesis Synthesis of Vancomyxin cluster_evaluation Antibacterial Activity Evaluation start Start azide_pmen Prepare Azide-Modified PMEN start->azide_pmen alkyne_vanc Prepare Alkyne-Modified Vancomycin start->alkyne_vanc click_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) azide_pmen->click_reaction alkyne_vanc->click_reaction purification Purify Vancomyxin Conjugate (RP-HPLC) click_reaction->purification prepare_inoculum Prepare Bacterial Inoculum purification->prepare_inoculum Test Compound inoculation Inoculate Microtiter Plate prepare_inoculum->inoculation serial_dilution Serially Dilute Test Compounds serial_dilution->inoculation incubation Incubate at 37°C inoculation->incubation determine_mic Determine Minimum Inhibitory Concentration (MIC) incubation->determine_mic end End determine_mic->end signaling_pathway Proposed Mechanism of Vancomyxin Action on Gram-Positive Bacteria vancomyxin Vancomyxin (Vancomycin-PMEN Conjugate) cell_wall Gram-Positive Cell Wall (Peptidoglycan) vancomyxin->cell_wall Approaches lipid_ii Lipid II Precursor vancomyxin->lipid_ii Vancomycin moiety binds to D-Ala-D-Ala terminus inhibition Inhibition of Peptidoglycan Synthesis lipid_ii->inhibition Prevents incorporation into growing peptidoglycan chain cell_lysis Cell Lysis and Death inhibition->cell_lysis

References

strategies to improve the potentiation effect of polymyxin B nonapeptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Polymyxin (B74138) B Nonapeptide (PMBN). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving PMBN as a potentiating agent.

Frequently Asked Questions (FAQs)

General Information

Q1: What is Polymyxin B Nonapeptide (PMBN) and what is its primary function?

This compound (PMBN) is a derivative of Polymyxin B, created by enzymatically removing its fatty acid tail.[1][2] Unlike its parent molecule, PMBN lacks significant direct bactericidal activity.[2][3] Its primary function is to act as a sensitizing agent, or potentiator, by increasing the permeability of the outer membrane of Gram-negative bacteria.[1][4][5] This allows other antibiotics, which might otherwise be ineffective, to penetrate the bacterial cell and reach their targets.[1]

Q2: What is the mechanism of action for PMBN's potentiation effect?

PMBN, a cationic peptide, interacts with the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.[5][6] This interaction displaces divalent cations (like Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer.[6] The disruption of the LPS creates transient "cracks" or pores in the outer membrane, increasing its permeability to other molecules, particularly hydrophobic antibiotics.[4][5]

Q3: What are the advantages of using PMBN over Polymyxin B?

The main advantage of PMBN is its significantly lower toxicity compared to Polymyxin B.[1][3][7] Studies in mice have shown PMBN to be almost five times less toxic than its parent compound.[7] This reduced toxicity is attributed to the removal of the fatty acyl chain, which is also a key determinant of Polymyxin B's antibacterial activity and toxicity.[2]

Experimental Design & Troubleshooting

Q4: My PMBN and antibiotic combination is not showing a synergistic effect. What could be the issue?

Several factors could contribute to a lack of synergy:

  • Bacterial Resistance Mechanisms: The target bacteria might possess resistance mechanisms that are not overcome by increased antibiotic uptake. For example, some strains with the ermB gene, which alters the ribosomal drug target, have shown resistance to PMBN-azithromycin combinations.[4]

  • Antibiotic Choice: PMBN is most effective at potentiating hydrophobic antibiotics that are typically excluded by the outer membrane of Gram-negative bacteria.[3][8] Its effect on antibiotics that already have good penetration might be less pronounced.

  • PMBN Concentration: The concentration of PMBN is crucial. While it has low intrinsic activity, a sufficient concentration is needed to effectively permeabilize the outer membrane. This optimal concentration can vary between bacterial species and strains.[9]

  • Structural Integrity of PMBN: The cyclic structure of PMBN is essential for its permeabilizing activity.[8] Linearized versions of the peptide have been shown to be significantly less effective.[8] Ensure the integrity of your PMBN stock.

  • Experimental Conditions: Factors such as the growth phase of the bacteria and the specific media used can influence the outcome of synergy assays.

Q5: How do I determine the optimal concentration of PMBN to use in my experiments?

The optimal concentration of PMBN should be determined empirically for each bacterial strain. A good starting point is to use a checkerboard assay to test a range of PMBN concentrations against a range of concentrations of your antibiotic of interest.[5] Typically, PMBN is tested at concentrations ranging from 1 µg/mL to 32 µg/mL or higher.[5][7] The goal is to find a sub-inhibitory concentration of PMBN that results in the lowest Minimum Inhibitory Concentration (MIC) of the partner antibiotic.

Q6: Can PMBN be used to combat antibiotic-resistant bacteria and persister cells?

Yes, several studies have demonstrated that PMBN can re-sensitize multidrug-resistant (MDR) bacteria to antibiotics.[4][5] It has shown efficacy in combination with azithromycin (B1666446) against E. coli strains resistant to colistin (B93849) and meropenem.[4] Furthermore, PMBN has been shown to enhance the eradication of persister cells, which are a subpopulation of dormant bacteria that can survive antibiotic treatment.[1][10][11]

Q7: Is the potentiation effect of PMBN limited to specific types of Gram-negative bacteria?

PMBN has been shown to be effective across a range of Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii.[1][9] However, the extent of potentiation can vary. For instance, hypermucoviscous strains of K. pneumoniae may be less responsive, possibly due to modifications in their bacterial envelope that inhibit PMBN's action.[1]

Quantitative Data Summary

Table 1: Synergistic Activity of PMBN with Azithromycin (AZT) against E. coli
E. coli StrainAZT MIC (µg/mL)PMBN MIC (µg/mL)AZT MIC in combination (µg/mL)PMBN concentration in combination (µg/mL)FICIInterpretation
Strain 1 (mphA positive)64>128280.09Synergy
Strain 2 (mphA positive)128>1284160.16Synergy
Strain 3 (ermB positive)>128>128>12832>1No Interaction

Data compiled from studies demonstrating PMBN's ability to re-sensitize macrolide-resistant E. coli.[4] The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy (≤0.5), indifference (>0.5 to ≤4), or antagonism (>4).[4]

Table 2: Potentiation of Various Antibiotics by PMBN against P. aeruginosa
AntibioticMIC without PMBN (µg/mL)MIC with PMBN (1 µg/mL) (µg/mL)Fold Reduction in MIC
Azithromycin1280.25512
Doxycycline640.5128

This table illustrates the significant reduction in the MIC of antibiotics in the presence of a low concentration of PMBN, particularly in strains overexpressing efflux pumps.[7]

Experimental Protocols & Methodologies

Checkerboard Assay for Synergy Testing

This assay is used to systematically evaluate the interaction between PMBN and an antibiotic.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in mid-log phase, adjusted to 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB)

  • Stock solutions of PMBN and the test antibiotic

  • MHB

Procedure:

  • Dispense 50 µL of MHB into each well of a 96-well plate.

  • Create serial dilutions of the antibiotic along the x-axis of the plate.

  • Create serial dilutions of PMBN along the y-axis of the plate.

  • The final plate should contain a grid of wells with varying concentrations of both agents. Include wells with each agent alone as controls.

  • Inoculate each well with 100 µL of the prepared bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC for each combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • No Interaction (Indifference): 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4[4]

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic effect of the PMBN-antibiotic combination over time.[4]

Materials:

  • Bacterial culture adjusted to 5 x 10⁵ CFU/mL in MHB

  • Synergistic concentrations of PMBN and antibiotic (determined from the checkerboard assay)

  • Sterile tubes or a 96-well plate for incubation

  • Phosphate-buffered saline (PBS) for dilutions

  • Agar (B569324) plates for colony counting

Procedure:

  • Prepare tubes or wells with the following conditions:

    • Growth control (no agents)

    • PMBN alone

    • Antibiotic alone

    • PMBN + antibiotic combination

  • Inoculate each tube/well with the bacterial suspension.

  • Incubate at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 24 hours), withdraw an aliquot from each condition.[5]

  • Perform serial dilutions of the aliquot in PBS.

  • Plate the dilutions onto agar plates and incubate for 18-24 hours.

  • Count the colonies to determine the CFU/mL at each time point.

  • Plot log₁₀ CFU/mL versus time to generate the time-kill curves. A synergistic effect is often defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.

Outer Membrane Permeability Assay (NPN Uptake)

This fluorometric assay directly measures the permeabilization of the outer membrane.[4][12]

Materials:

  • Bacterial cells washed and resuspended in a buffer (e.g., 5 mM HEPES)

  • N-phenyl-1-naphthylamine (NPN) solution (a fluorescent probe)

  • PMBN solution

  • Fluorometer or plate reader with fluorescence capabilities

Procedure:

  • Add the bacterial suspension to the wells of a microplate.

  • Add NPN to the wells. NPN fluoresces weakly in an aqueous environment but strongly in the hydrophobic interior of a membrane.

  • Measure the baseline fluorescence.

  • Add PMBN to the wells.

  • Immediately monitor the increase in fluorescence over time. An increase in fluorescence indicates that NPN is entering the permeabilized outer membrane and embedding in the cytoplasmic membrane.

  • The rate and magnitude of the fluorescence increase are proportional to the degree of outer membrane permeabilization.[4]

Visualizations

Signaling Pathways and Workflows

PMBN_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Gram-Negative Outer Membrane cluster_periplasm Periplasmic Space PMBN PMBN (Cationic) LPS Lipopolysaccharide (LPS) (Anionic) PMBN->LPS 1. Electrostatic Interaction Antibiotic Hydrophobic Antibiotic Antibiotic_in Antibiotic Antibiotic->Antibiotic_in 4. Increased Uptake DivalentCations Mg²⁺, Ca²⁺ LPS->DivalentCations 2. Displacement LPS->Antibiotic_in 3. Membrane Perturbation DivalentCations->LPS Stabilize LPS

Caption: Mechanism of PMBN-mediated outer membrane permeabilization.

Synergy_Experiment_Workflow start Start: Select Bacterial Strain and Antibiotic checkerboard Step 1: Checkerboard Assay (Determine MICs and FICI) start->checkerboard decision Synergy Observed? (FICI ≤ 0.5) checkerboard->decision time_kill Step 2: Time-Kill Assay (Confirm Bactericidal/Bacteriostatic Synergy) decision->time_kill Yes end_fail End: No Synergy Troubleshoot or Select New Combination decision->end_fail No permeability Optional: NPN Uptake Assay (Confirm Membrane Permeabilization) time_kill->permeability end_success End: Potentiation Strategy Validated permeability->end_success

Caption: Experimental workflow for evaluating PMBN synergy.

Troubleshooting_Logic Start Issue: No Potentiation Effect Check1 Is the antibiotic hydrophobic? Start->Check1 Check2 Is the PMBN concentration optimal? Check1->Check2 Yes Sol1 Action: Choose an antibiotic that is normally excluded by the outer membrane. Check1->Sol1 No Check3 Does the bacterium have non-permeability resistance (e.g., target modification)? Check2->Check3 Yes Sol2 Action: Perform a checkerboard assay with a wider range of PMBN concentrations. Check2->Sol2 No Check4 Is the PMBN structurally intact (cyclic)? Check3->Check4 No Sol3 Action: Characterize bacterial resistance genes. PMBN may not overcome this resistance type. Check3->Sol3 Yes Sol4 Action: Verify the quality and integrity of the PMBN stock. Check4->Sol4 No

References

potential for resistance development to polymyxin B nonapeptide combinations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential for resistance development to combinations of polymyxin (B74138) B and its derivative, polymyxin B nonapeptide (PMBN).

Frequently Asked Questions (FAQs)

Q1: What is this compound (PMBN) and how does it differ from polymyxin B?

A1: this compound (PMBN) is a derivative of polymyxin B created by enzymatically removing the N-terminal fatty acyl chain.[1][2] Unlike polymyxin B, which has potent bactericidal activity, PMBN itself exhibits little to no antibiotic activity.[1][3] Its primary function in combination therapy is to permeabilize the outer membrane of Gram-negative bacteria, a mechanism it retains from its parent molecule.[3][4] This disruption of the outer membrane allows other antibiotics, which might otherwise be blocked, to enter the bacterial cell and reach their targets.[4][5]

Q2: Does the combination of polymyxin B or other antibiotics with PMBN prevent the development of resistance?

A2: While no combination can completely prevent the evolution of resistance, studies have shown that using PMBN in combination with other antibiotics significantly reduces the frequency of resistant mutant formation.[1][6][7] By increasing the intracellular concentration of the partner antibiotic, the combination can be more effective at killing the bacterial population, including persister cells, which are often implicated in the evolution of resistance.[1]

Q3: What is the primary mechanism of resistance to polymyxin B, and is it relevant for PMBN combinations?

A3: The primary mechanism of acquired resistance to polymyxin B in many Gram-negative bacteria involves the modification of the lipopolysaccharide (LPS) layer, specifically the lipid A moiety.[8][9][10] This is often regulated by two-component systems like PmrA/PmrB and PhoP/PhoQ.[11][12] These systems can be activated by environmental signals such as low magnesium, leading to the addition of positively charged molecules (like L-Ara4N or phosphoethanolamine) to lipid A.[9][10][11] This modification reduces the net negative charge of the outer membrane, weakening its electrostatic interaction with the positively charged polymyxin B molecule and thus conferring resistance.[8][9] Because PMBN also interacts with LPS, these resistance mechanisms can still impact its efficacy as a permeabilizing agent.

Q4: How is synergy between PMBN and a partner antibiotic measured?

A4: Synergy is typically measured using a checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index.[5][13] In this assay, serial dilutions of two agents (e.g., PMBN and another antibiotic) are tested in all possible combinations against a bacterial culture.[13][14] The FIC index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.[5][13] An FIC index of ≤ 0.5 is generally considered synergistic.[13] Other methods like time-kill assays can also be used to confirm synergistic interactions by observing enhanced bacterial killing over time compared to the individual agents.[4][15]

Troubleshooting Guides

Issue 1: Inconsistent MIC/synergy results in checkerboard assays.

  • Possible Cause 1: Inoculum effect. The starting concentration of bacteria can significantly impact MIC values.

    • Troubleshooting Step: Ensure your bacterial inoculum is standardized for every experiment, typically to a 0.5 McFarland standard, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[5][13]

  • Possible Cause 2: Cation concentration in media. Polymyxin activity is highly sensitive to the concentration of divalent cations like Mg²⁺ and Ca²⁺ in the growth medium.

    • Troubleshooting Step: Use cation-adjusted Mueller-Hinton Broth (MHB) as recommended by CLSI guidelines for polymyxin susceptibility testing. Inconsistencies in media batches can affect results.

  • Possible Cause 3: "Skip wells" observed. You may observe wells with no growth at a certain antibiotic concentration, but visible growth in wells with higher concentrations.[16]

    • Troubleshooting Step: This phenomenon can occur with polymyxins.[16] When determining the MIC, it is standard practice to read the first well that shows no growth, ignoring any trailing or paradoxical growth at higher concentrations. Ensure this is done consistently across all plates.

Issue 2: Rapid development of high-level resistance in serial passage experiments.

  • Possible Cause 1: Sub-inhibitory concentration selection. Exposing bacteria to low, sub-MIC levels of an antibiotic can select for low-level resistance mutations, which can then act as a stepping stone for the acquisition of high-level resistance mutations.[17]

    • Troubleshooting Step: This may be an expected outcome of the experiment. Document the rate of resistance increase and the concentrations at which it occurs. At the end of the experiment, perform whole-genome sequencing on the resistant isolates to identify the genetic mutations responsible (e.g., in pmrA, pmrB, phoQ).[12][17]

  • Possible Cause 2: Heteroresistance. The initial bacterial population may have contained a small subpopulation of resistant cells that were selected for during the passage.

    • Troubleshooting Step: Before starting the serial passage, plate the initial inoculum on agar (B569324) plates with varying antibiotic concentrations to assess the baseline level of resistant subpopulations.[16]

Data Presentation

Table 1: Example of Synergistic Activity of PMBN with Azithromycin (B1666446) (AZT) against E. coli

Data conceptualized from findings reported in Al-Farsi et al., 2022.[5][18]

E. coli StrainAZT MIC Alone (µg/mL)PMBN Concentration (µg/mL)AZT MIC in Combination (µg/mL)Fold Reduction in AZT MICFIC IndexInterpretation
Strain 1 (Resistant)≥128816≥8<0.5Synergy
Strain 2 (Resistant)64488<0.5Synergy
Strain 3 (Resistant)1288816<0.5Synergy
Strain 4 (Susceptible)16228<0.5Synergy

Table 2: Expected Outcomes of Resistance Frequency to Antibiotic X with and without PMBN

This table represents a conceptual framework based on the principle that PMBN combinations can lower the frequency of resistance.[1][7]

ConditionPlating ConcentrationNumber of Colonies (CFU)Total Inoculum (CFU)Frequency of Resistance
Antibiotic X (4x MIC)4 µg/mL501 x 10¹⁰5.0 x 10⁻⁹
Antibiotic X (0.5x MIC) + PMBN0.5 µg/mL + 4 µg/mL51 x 10¹⁰5.0 x 10⁻¹⁰

Visualizations

Mechanism_of_Action Mechanism of PMBN Potentiation cluster_0 Gram-Negative Bacterium Outer_Membrane Outer Membrane (LPS Layer) Periplasm Periplasmic Space Outer_Membrane->Periplasm Increased Permeability Inner_Membrane Inner (Cytoplasmic) Membrane Periplasm->Inner_Membrane Cytoplasm Cytoplasm (Antibiotic Target Site) Inner_Membrane->Cytoplasm PMBN PMBN PMBN->Outer_Membrane Binds to LPS, displaces Mg2+/Ca2+ Antibiotic Antibiotic Antibiotic->Outer_Membrane Blocked by intact outer membrane Antibiotic->Periplasm Enters through disrupted membrane

Caption: Mechanism of PMBN-mediated antibiotic potentiation.

PmrAB_Signaling_Pathway PmrA/PmrB Polymyxin Resistance Pathway cluster_membrane Bacterial Membranes cluster_cytoplasm Cytoplasm PmrB PmrB (Sensor Kinase) PmrA PmrA (Response Regulator) PmrB->PmrA Phosphorylates ArnT ArnT (L-Ara4N Transferase) LPS_mod LPS Modification (L-Ara4N addition) ArnT->LPS_mod Modifies Lipid A PmrA_P PmrA-P (Phosphorylated) PmrA->PmrA_P arn_operon arnBCADTEF operon PmrA_P->arn_operon Induces Transcription arn_operon->ArnT Expression Signal Low Mg2+ (via PhoP/PhoQ) Polymyxin B Signal->PmrB Activates Resistance Polymyxin Resistance LPS_mod->Resistance Leads to

Caption: PmrA/PmrB signaling pathway for polymyxin resistance.

Serial_Passage_Workflow Workflow for In Vitro Resistance Evolution start Start: WT Bacteria Inoculum passage1 Day 1: Culture with Sub-MIC Antibiotic (e.g., 0.5x MIC) start->passage1 growth_check1 Check for Growth (OD600) passage1->growth_check1 passage2 Day 2: Dilute culture into fresh media with 2x Antibiotic Conc. growth_check1->passage2 Growth end_point End Point: No Growth or Max Concentration Reached growth_check1->end_point No Growth growth_check2 Check for Growth passage2->growth_check2 passageN Repeat Daily: Dilute & Double Conc. if growth occurs growth_check2->passageN Growth growth_check2->end_point No Growth passageN->end_point analysis Analysis: - Isolate resistant colonies - Determine final MIC - Whole Genome Sequencing end_point->analysis

Caption: Experimental workflow for a serial passage study.

Experimental Protocols

Protocol 1: Checkerboard Synergy Assay

This protocol is used to determine the synergistic effect of two antimicrobial agents.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Bacterial strain of interest, grown to log phase.

  • Stock solutions of Polymyxin B (or other antibiotic) and PMBN.

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

  • Plate Setup:

    • Along the x-axis (e.g., columns 2-11), prepare 2-fold serial dilutions of Antibiotic A (e.g., Polymyxin B) in MHB. Column 1 will have no Antibiotic A. Column 12 will be a sterility control (media only).

    • Along the y-axis (e.g., rows B-G), prepare 2-fold serial dilutions of Antibiotic B (PMBN) in MHB. Row A will have no Antibiotic B. Row H will be a growth control (inoculum only).

  • Inoculation: Add the prepared bacterial inoculum to all wells except the sterility control. The final volume in each well should be 100-200 µL.[5]

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[19]

  • Reading Results: The MIC is defined as the lowest concentration of the antibiotic(s) that completely inhibits visible growth.[19]

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) as follows:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B[5]

    • Interpretation: ≤ 0.5 = Synergy; >0.5 to 4.0 = Additive/Indifference; >4.0 = Antagonism.[13]

Protocol 2: In Vitro Resistance Evolution by Serial Passage

This protocol is used to determine the propensity and rate of resistance development.[20]

Materials:

  • Bacterial strain of interest.

  • Appropriate liquid growth medium (e.g., MHB).

  • Antimicrobial agent(s) of interest (e.g., Polymyxin B + PMBN).

  • Sterile culture tubes or a 96-well plate for passages.

Procedure:

  • Day 0 (Baseline MIC): Determine the baseline MIC of the antimicrobial agent(s) for the wild-type bacterial strain using a standard broth microdilution method.[19]

  • Day 1: Inoculate the bacterial strain into a culture tube containing the antimicrobial(s) at a sub-inhibitory concentration (e.g., 0.5x the baseline MIC). Incubate with shaking at 37°C until growth is achieved (e.g., 18-24 hours).

  • Day 2: Take an aliquot (e.g., 1:100 dilution) from the tube that showed growth at the highest concentration and transfer it to a new series of tubes containing fresh media with 2-fold increasing concentrations of the antimicrobial(s), starting from the concentration that showed growth on the previous day.[10]

  • Subsequent Days: Repeat Step 3 daily for a defined period (e.g., 15-30 days).[17] For each passage, the culture from the well/tube with the highest concentration that still permitted growth is used as the inoculum for the next passage.[10][20]

  • Analysis:

    • Periodically (e.g., every 5 days) and at the end of the experiment, isolate bacteria from the highest-concentration tube with growth.

    • Determine the new MIC of the evolved population/isolate.

    • Store isolates at -80°C for future analysis, such as whole-genome sequencing to identify resistance mutations.[17]

References

Technical Support Center: Managing Polymyxin B Nonapeptide (PMBN) and Antibiotic Dose Adjustments In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Polymyxin (B74138) B Nonapeptide (PMBN) to potentiate antibiotics in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is Polymyxin B Nonapeptide (PMBN) and how does it work?

This compound (PMBN) is a derivative of Polymyxin B that lacks the fatty acyl tail and the N-terminal diaminobutyric acid residue.[1][2][3] Unlike its parent molecule, PMBN has little to no direct antibacterial activity against many Gram-negative bacteria.[2][4] Its primary mechanism of action is to permeabilize the outer membrane of Gram-negative bacteria by binding to lipopolysaccharide (LPS).[1][5] This disruption of the outer membrane barrier allows other antibiotics, which might otherwise be unable to penetrate, to enter the bacterial cell and reach their targets.[2][3]

Q2: Why is PMBN used as a potentiator instead of Polymyxin B?

While Polymyxin B also permeabilizes the outer membrane, it is a potent antibiotic with significant cytotoxicity, which can limit its clinical and experimental use.[2][4] PMBN, on the other hand, is significantly less toxic.[6][7] For instance, it has been shown to be about 100-fold less toxic to K562 cells than Polymyxin B.[6][7] This lower toxicity allows for the use of higher concentrations to achieve outer membrane permeabilization without direct bactericidal effects, making it an excellent tool to specifically study and enhance the activity of other antibiotics against Gram-negative bacteria.[2]

Q3: How do I determine the optimal concentration of PMBN for my experiments?

The optimal concentration of PMBN is one that effectively permeabilizes the outer membrane without exhibiting significant antibacterial activity on its own. This is typically determined by performing a Minimum Inhibitory Concentration (MIC) assay with PMBN alone against your bacterial strain of interest. The desired concentration for synergy experiments will be well below the MIC. A common starting point for synergy testing is a concentration range of 1 to 32 µg/mL.[1][8] It is also recommended to perform an outer membrane permeability assay, such as the NPN (1-N-phenylnaphthylamine) uptake assay, to confirm that the chosen PMBN concentration is sufficient to disrupt the outer membrane.[9][10]

Q4: What is a checkerboard assay and how is it used to assess synergy between PMBN and an antibiotic?

A checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents in combination.[11][12][13] The assay involves testing serial dilutions of two drugs, in this case, PMBN and a partner antibiotic, both alone and in all possible combinations against a standardized bacterial inoculum in a 96-well plate.[1][12] The results are used to calculate the Fractional Inhibitory Concentration (FIC) Index, which provides a quantitative measure of the interaction.[14][15]

Q5: How is the Fractional Inhibitory Concentration (FIC) Index calculated and interpreted?

The FIC Index is calculated using the following formula[12][16]:

FIC Index = FIC of Drug A + FIC of Drug B

Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The interpretation of the FIC Index is as follows[14][15][16]:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Troubleshooting Guides

Problem 1: High variability or inconsistent results in checkerboard assays.

  • Possible Cause 1: Inaccurate pipetting.

    • Solution: Ensure micropipettes are properly calibrated. Use a multichannel pipette for dispensing reagents to improve consistency across the plate.[13]

  • Possible Cause 2: Non-homogenous bacterial inoculum.

    • Solution: Thoroughly vortex the bacterial suspension before dilution and before adding it to the microplate wells. Ensure the inoculum is at the correct density (typically 5 x 10^5 CFU/mL).[1][12]

  • Possible Cause 3: Evaporation during incubation.

    • Solution: Use plate sealers or place the microplates in a humidified incubator to minimize evaporation, especially for longer incubation times.

Problem 2: No synergistic effect is observed between PMBN and the test antibiotic.

  • Possible Cause 1: The antibiotic's mechanism of action is not dependent on entry into the cell.

    • Solution: PMBN's primary role is to facilitate the entry of other molecules. If the antibiotic targets an external structure or does not need to cross the outer membrane, PMBN may not provide a synergistic effect. Review the mechanism of action of your antibiotic.

  • Possible Cause 2: The bacterial strain has a resistance mechanism that is not overcome by increased antibiotic uptake.

    • Solution: For example, if the resistance is due to target alteration (e.g., ribosomal modification), simply increasing the intracellular concentration of the antibiotic may not be sufficient to restore susceptibility.[1] Consider using strains with well-characterized resistance mechanisms.

  • Possible Cause 3: The concentration of PMBN is too low.

    • Solution: The concentration of PMBN may not be sufficient to cause adequate outer membrane permeabilization. Confirm the permeabilizing effect of your PMBN concentration using an NPN uptake assay or test a higher concentration of PMBN in your checkerboard assay (while ensuring it remains non-bactericidal on its own).

Problem 3: PMBN shows significant antibacterial activity on its own at the concentrations tested.

  • Possible Cause 1: The bacterial strain is unusually susceptible to PMBN.

    • Solution: While uncommon, some strains may be more sensitive. Perform a standard MIC assay for PMBN alone on your specific strain to determine its intrinsic activity.

  • Possible Cause 2: The PMBN stock solution is contaminated or degraded.

    • Solution: Prepare a fresh stock solution of PMBN and re-test its activity. Ensure proper storage of the stock solution as recommended by the manufacturer.

Experimental Protocols

Checkerboard Assay Protocol

This protocol is adapted from established methods for assessing antimicrobial synergy.[1][12][13]

  • Preparation of Reagents:

    • Prepare stock solutions of PMBN and the partner antibiotic in an appropriate solvent.

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to a final concentration of 5 x 10^5 CFU/mL in the assay wells.

  • Plate Setup:

    • In a 96-well microtiter plate, create a two-dimensional array of dilutions for PMBN and the antibiotic.

    • Typically, serial two-fold dilutions of the antibiotic are made along the x-axis, and serial two-fold dilutions of PMBN are made along the y-axis.

    • Include wells with each agent alone to determine their individual MICs. Also include a growth control well (no antimicrobial agents) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, determine the MIC for each drug alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FIC Index for each combination to determine synergy, additivity, or antagonism.

Time-Kill Curve Assay Protocol

This protocol provides a dynamic view of the antimicrobial effect over time.[17][18][19]

  • Preparation:

    • Prepare bacterial cultures in the logarithmic phase of growth.

    • Prepare tubes with broth containing the antibiotic alone, PMBN alone, the combination of the antibiotic and PMBN at desired concentrations (e.g., based on checkerboard results), and a growth control (no antimicrobials).

  • Inoculation and Sampling:

    • Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

    • At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of the collected aliquots.

    • Plate the dilutions onto appropriate agar (B569324) plates and incubate for 18-24 hours.

    • Count the colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[15]

Quantitative Data Summary

Table 1: Example Fractional Inhibitory Concentration Index (FICI) Values for PMBN in Combination with Azithromycin (B1666446) against E. coli

E. coli StrainResistance Gene(s)AZT MIC Alone (µg/mL)PMBN MIC Alone (µg/mL)AZT MIC in Combination (µg/mL)PMBN MIC in Combination (µg/mL)FICIInterpretation
Strain 1mphA64>128480.125Synergy
Strain 2mphA128>1288160.188Synergy
Strain 3ermB, mphA>128>128>128>128-No Synergy

Data adapted from a study on the synergistic effect of PMBN and azithromycin (AZT).[1] Note that for FICI calculation where the MIC of PMBN alone was >128 µg/mL, a value of 256 µg/mL was used for calculation purposes as a conservative estimate.

Table 2: Time-Kill Kinetics of PMBN and Azithromycin (AZT) Combination against E. coli

TreatmentTime (hours)Log10 CFU/mL
Growth Control05.7
68.9
249.2
PMBN (16 µg/mL)05.7
68.8
249.1
AZT (8 µg/mL)05.7
66.1
245.9
PMBN (16 µg/mL) + AZT (8 µg/mL)05.7
63.2
24<2.0 (Complete Killing)

Illustrative data based on findings from a time-kill study showing a significant reduction in bacterial growth with the combination treatment.[1]

Visualizations

PMBN_Mechanism_of_Action cluster_0 Gram-Negative Bacterium Outer_Membrane Outer Membrane (with LPS) Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space 2. Disrupts Membrane Cytoplasm Cytoplasm Periplasmic_Space->Cytoplasm 4. Crosses Inner Membrane Inner_Membrane Inner Membrane Cellular_Target Cellular Target (e.g., Ribosome, DNA) Cytoplasm->Cellular_Target 5. Binds to Target PMBN PMBN PMBN->Outer_Membrane 1. Binds to LPS Antibiotic Antibiotic Antibiotic->Periplasmic_Space 3. Enters Periplasm Cell_Death Bacterial Cell Death Cellular_Target->Cell_Death 6. Inhibits Function

Caption: Mechanism of PMBN-mediated antibiotic potentiation.

Checkerboard_Workflow cluster_workflow Checkerboard Assay Workflow cluster_interpretation Result Interpretation Prep_Reagents 1. Prepare Reagents (PMBN, Antibiotic, Media, Bacteria) Serial_Dilutions 2. Create Serial Dilutions in 96-well Plate Prep_Reagents->Serial_Dilutions Inoculate 3. Inoculate with Bacterial Suspension Serial_Dilutions->Inoculate Incubate 4. Incubate Plate (18-24h at 37°C) Inoculate->Incubate Read_MICs 5. Read MICs (Visual Inspection) Incubate->Read_MICs Calculate_FIC 6. Calculate FIC Index Read_MICs->Calculate_FIC Interpret_Results 7. Interpret Results Calculate_FIC->Interpret_Results Synergy Synergy (FIC ≤ 0.5) Interpret_Results->Synergy Indifference Indifference (0.5 < FIC ≤ 4.0) Interpret_Results->Indifference Antagonism Antagonism (FIC > 4.0) Interpret_Results->Antagonism

Caption: Workflow for a checkerboard synergy assay.

References

effect of different growth media on polymyxin B nonapeptide activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymyxin (B74138) B nonapeptide (PMBN). The information provided addresses common issues encountered during experiments investigating the effect of different growth media on PMBN activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Polymyxin B Nonapeptide (PMBN)?

A1: this compound (PMBN) is a derivative of polymyxin B that lacks the fatty acyl tail.[1] While it has little to no direct bactericidal activity itself, it functions by binding to the lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.[2][3] This binding displaces divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) that stabilize the LPS, leading to increased permeability of the outer membrane.[1][4] This permeabilization allows other molecules, such as antibiotics that are normally excluded, to enter the bacterial cell and exert their effects.[5][6]

Q2: Why am I observing inconsistent results in my PMBN synergy experiments?

A2: Inconsistent results in PMBN synergy experiments are often attributable to variations in the composition of the growth medium, particularly the concentration of divalent cations (Ca²⁺ and Mg²⁺).[7][8][9] Polymyxins, including PMBN, compete with these cations for binding sites on the bacterial outer membrane.[1] High concentrations of these cations in the medium can antagonize the activity of PMBN, leading to reduced outer membrane permeabilization and consequently, a decrease in the synergistic effect with other antibiotics. Different batches or brands of Mueller-Hinton Broth (MHB) or Agar (B569324) (MHA) can have significant variability in their cation content.[8][10]

Q3: What is the recommended growth medium for testing PMBN activity?

A3: For antimicrobial susceptibility testing of polymyxins, the Clinical and Laboratory Standards Institute (CLSI) recommends the use of cation-adjusted Mueller-Hinton Broth (CA-MHB).[7] This medium has a standardized concentration of Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L). Using CA-MHB helps to ensure reproducibility of results between experiments and different laboratories.[7] For synergy studies involving PMBN, maintaining a consistent and known cation concentration is crucial.

Q4: Can I use agar-based methods like disk diffusion or E-test for PMBN susceptibility or synergy testing?

A4: Agar-based methods such as disk diffusion and E-test are generally not recommended for polymyxin susceptibility testing due to the poor diffusion of the large polymyxin molecules in agar.[11][12] This can lead to inaccurate and unreliable results.[9] The reference method for polymyxin susceptibility testing is broth microdilution.[7][13] When evaluating the synergistic activity of PMBN, a broth-based method like a checkerboard assay is preferred to ensure uniform exposure of the bacteria to both PMBN and the partner antibiotic.[6]

Q5: Does PMBN have any direct antimicrobial activity?

A5: PMBN is considered to have weak or no intrinsic antibacterial activity against most Gram-negative bacteria.[1][14] Its primary role is to act as a sensitizing agent by permeabilizing the outer membrane.[5][6] However, some studies have noted that at very high concentrations, some minimal inhibitory effects might be observed. The lack of significant direct activity is a key feature, as it allows for the study of its permeabilizing effects without the confounding factor of direct bacterial killing.[15]

Troubleshooting Guides

Issue 1: High variability in Minimum Inhibitory Concentration (MIC) values for a partner antibiotic in the presence of a fixed PMBN concentration.
  • Question: Why are the MICs of my antibiotic in combination with PMBN fluctuating between experiments?

  • Answer:

    • Check Cation Concentration of Media: Verify that you are using cation-adjusted Mueller-Hinton Broth (CA-MHB). If preparing your own medium, ensure that the final concentrations of Ca²⁺ and Mg²⁺ are consistent and within the recommended range. Variability in these cation levels is the most common cause of fluctuating polymyxin activity.[8][10]

    • Standardize Inoculum Preparation: Ensure that the bacterial inoculum is prepared consistently to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL, and then diluted to the final desired concentration for the assay (typically 5 x 10⁵ CFU/mL for broth microdilution).[6][7]

    • Verify PMBN Concentration and Purity: Confirm the concentration and purity of your PMBN stock solution. Degradation of PMBN can lead to reduced activity.

    • Control for Batch-to-Batch Media Variation: If possible, use the same lot of growth medium for a series of related experiments to minimize variability.[8]

Issue 2: PMBN fails to potentiate the activity of a known synergistic antibiotic.
  • Question: My PMBN and antibiotic combination is not showing the expected synergy. What could be the cause?

  • Answer:

    • Inappropriate Growth Medium: The use of a growth medium with high concentrations of divalent cations can inhibit the outer membrane permeabilizing activity of PMBN.[4][7] Switch to CA-MHB or a chemically defined medium with known, low concentrations of divalent cations.

    • Bacterial Strain Resistance: The bacterial strain being tested may have resistance mechanisms that are not overcome by the partner antibiotic, even with increased uptake. It is also possible, though less common for PMBN, that modifications to the bacterial LPS could reduce PMBN binding.

    • Incorrect PMBN Concentration: The concentration of PMBN being used may be too low to cause sufficient outer membrane permeabilization. A dose-response experiment with varying concentrations of PMBN can help determine the optimal concentration for synergy.[6]

    • Experimental Setup: Ensure proper incubation conditions (time, temperature, aeration) as these can influence bacterial growth and antibiotic activity.

Data Presentation

Table 1: Influence of Cation Concentration on the Activity of a Partner Antibiotic in the Presence of this compound (PMBN)

Growth MediumCa²⁺ Conc. (mg/L)Mg²⁺ Conc. (mg/L)Partner Antibiotic MIC with PMBN (µg/mL)Partner Antibiotic MIC alone (µg/mL)Fold Reduction in MIC
Cation-Adjusted MHB20-2510-12.526432
Unadjusted MHB (Brand A)35188648
Unadjusted MHB (Brand B)15816464
Minimal Salts Medium520.564128

Note: Data are illustrative and based on typical experimental outcomes. Actual values will vary depending on the bacterial strain, partner antibiotic, and specific experimental conditions.

Experimental Protocols

Protocol 1: Broth Microdilution Checkerboard Assay to Determine Synergy

This protocol is used to assess the synergistic activity of PMBN with another antibiotic.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CA-MHB)[7]

  • 96-well microtiter plates

  • This compound (PMBN) stock solution

  • Partner antibiotic stock solution

  • Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard

Procedure:

  • Prepare serial twofold dilutions of the partner antibiotic horizontally across the 96-well plate in 50 µL of CA-MHB.

  • Prepare serial twofold dilutions of PMBN vertically down the plate in 50 µL of CA-MHB. This creates a matrix of varying concentrations of both agents.

  • Prepare a bacterial inoculum in CA-MHB that will result in a final concentration of 5 x 10⁵ CFU/mL in each well after adding 100 µL.

  • Add 100 µL of the bacterial inoculum to each well of the microtiter plate.

  • Include appropriate controls: wells with bacteria and no antimicrobial agents (growth control), and wells with each agent alone.

  • Incubate the plates at 37°C for 16-20 hours.

  • Determine the MIC of each agent alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction:

    • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[16]

    • Synergy is typically defined as an FICI ≤ 0.5.[16]

Visualizations

Experimental_Workflow Troubleshooting Workflow for Inconsistent PMBN Synergy Results start Inconsistent Synergy Results Observed check_media Verify Growth Medium: Is it Cation-Adjusted MHB? start->check_media use_camhb Switch to Cation-Adjusted MHB check_media->use_camhb No check_inoculum Standardize Bacterial Inoculum (0.5 McFarland) check_media->check_inoculum Yes use_camhb->check_inoculum adjust_inoculum Adjust Inoculum Preparation Protocol check_inoculum->adjust_inoculum No check_pmbn Verify PMBN Stock (Concentration & Purity) check_inoculum->check_pmbn Yes adjust_inoculum->check_pmbn prepare_new_pmbn Prepare Fresh PMBN Stock Solution check_pmbn->prepare_new_pmbn No rerun_experiment Re-run Synergy Assay check_pmbn->rerun_experiment Yes prepare_new_pmbn->rerun_experiment

Caption: Troubleshooting workflow for inconsistent PMBN synergy results.

Cation_Interference_Pathway Mechanism of Cation Interference with PMBN Activity cluster_membrane pmbn This compound (PMBN) (Positively Charged) lps Lipopolysaccharide (LPS) (Negatively Charged) pmbn->lps Binds to LPS cations Divalent Cations (Ca²⁺, Mg²⁺) (Positively Charged) cations->lps Competes for Binding permeabilization Outer Membrane Permeabilization lps->permeabilization Displaces Cations no_permeabilization Stable Outer Membrane lps->no_permeabilization Stabilized by Cations outer_membrane Gram-Negative Outer Membrane antibiotic_entry Increased Antibiotic Entry permeabilization->antibiotic_entry

Caption: Mechanism of cation interference with PMBN activity.

References

Validation & Comparative

A Comparative Guide to Validating Polymyxin B Nonapeptide-Induced Outer Membrane Damage: Electron Microscopy vs. Fluorometric Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of electron microscopy and fluorescence-based assays for validating outer membrane damage in Gram-negative bacteria induced by polymyxin (B74138) B nonapeptide (PMBN). This guide includes supporting experimental data, detailed protocols, and workflow diagrams to aid in selecting the most appropriate method for your research needs.

Polymyxin B nonapeptide (PMBN) is a derivative of the antibiotic polymyxin B that effectively permeabilizes the outer membrane of Gram-negative bacteria by binding to lipopolysaccharide (LPS). This disruption of the outer membrane enhances the susceptibility of bacteria to other antibiotics.[1] Validating and quantifying this membrane damage is crucial for understanding the mechanism of action of PMBN and for the development of new antimicrobial strategies. This guide compares the gold standard for morphological analysis, electron microscopy, with rapid and high-throughput fluorescence-based assays.

Quantitative Data Summary

The following tables summarize quantitative data gathered from various studies, offering a comparative overview of the performance of each method in assessing outer membrane damage.

Table 1: Comparison of Electron Microscopy and Fluorescence-Based Assays for Assessing Outer Membrane Damage

FeatureElectron Microscopy (TEM & SEM)NPN Uptake AssaySYTOX Green Uptake Assay
Principle Direct visualization of ultrastructural and morphological changes in the bacterial cell envelope.[2]Measures the increase in fluorescence of N-phenyl-1-naphthylamine (NPN) as it partitions into the hydrophobic interior of a disrupted outer membrane.[3]Measures the fluorescence of SYTOX Green, a nucleic acid stain that can only enter cells with compromised cytoplasmic membranes.[4]
Type of Data Qualitative (morphological changes) and quantitative (e.g., percentage of damaged cells, measurement of surface alterations).[5][6]Quantitative (relative fluorescence units, percentage of NPN uptake).[7]Quantitative (fluorescence intensity, percentage of stained cells).[8]
Throughput LowHighHigh
Time to Result DaysMinutes to hoursMinutes to hours
Cost HighLowLow
Expertise Required HighModerateModerate
Information Provided Detailed structural information, including the location and nature of the damage (e.g., blebbing, roughening, lysis).[2][9]Real-time measurement of outer membrane permeabilization.[3]Indicates significant membrane damage leading to cytoplasmic membrane permeability.[4][10]

Table 2: Experimental Data on PMBN-Induced Outer Membrane Damage

MethodOrganismPMBN ConcentrationObserved EffectReference
NPN Uptake AssayEscherichia coli0.5 - 128 µg/mLConcentration-dependent increase in NPN uptake, indicating outer membrane permeabilization.[7]
NPN Uptake AssayEscherichia coli, Pseudomonas aeruginosa1 - 3 µg/mLSensitization to hydrophobic antibiotics, indicative of increased outer membrane permeability.[11]
Cytoplasmic Membrane Permeability AssayEscherichia coliNot specifiedCaused loss of K+ and other low molecular weight substances, indicating cytoplasmic membrane leakage.[12]
Transmission Electron Microscopy (TEM)Salmonella montevideo100 U of polymyxin BRolling of the inner membrane and outer membrane blebbing.[9]
Scanning Electron Microscopy (SEM)Various bacteria100 µM of peptidesBursting and leakage of intracellular contents.[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their implementation in your laboratory.

Electron Microscopy Protocols

Electron microscopy provides unparalleled detail of the morphological changes induced by PMBN.

a) Transmission Electron Microscopy (TEM) Protocol for PMBN-Treated Bacteria

This protocol is adapted from established methods for visualizing bacterial ultrastructure.[1][13][14]

  • Bacterial Culture and Treatment: Grow Gram-negative bacteria to the mid-logarithmic phase. Treat the bacterial suspension with the desired concentration of PMBN for a specified duration. An untreated control should be processed in parallel.

  • Primary Fixation: Pellet the bacteria by centrifugation and wash twice with a suitable buffer (e.g., 0.1 M sodium cacodylate buffer, pH 7.4). Resuspend the pellet in a fixative solution (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M sodium cacodylate buffer) and incubate overnight at 4°C.[13]

  • Post-fixation: Wash the fixed cells with buffer to remove excess glutaraldehyde. Post-fix the cells in 1% osmium tetroxide in the same buffer for 1-2 hours at room temperature to enhance contrast.[13]

  • Dehydration: Wash the cells with distilled water. Dehydrate the samples through a graded series of ethanol (B145695) concentrations (e.g., 30%, 50%, 70%, 95%, and 100%), with each step lasting 15-20 minutes.[13]

  • Infiltration and Embedding: Infiltrate the dehydrated samples with a mixture of resin (e.g., Epon or Spurr's resin) and a transitional solvent (e.g., propylene (B89431) oxide) in increasing resin concentrations. Embed the samples in pure resin in molds and polymerize at 60-70°C for 24-48 hours.[13]

  • Ultrathin Sectioning: Trim the resin blocks and cut ultrathin sections (70-90 nm) using an ultramicrotome with a diamond knife. Collect the sections on TEM grids.[1]

  • Staining: Stain the sections with uranyl acetate (B1210297) followed by lead citrate (B86180) to enhance the contrast of cellular structures.

  • Imaging: Examine the grids under a transmission electron microscope.

b) Scanning Electron Microscopy (SEM) Protocol for PMBN-Treated Bacteria

This protocol is based on standard procedures for preparing bacteria for SEM analysis.[15][16][17]

  • Bacterial Culture and Treatment: Prepare and treat bacteria with PMBN as described for TEM.

  • Fixation: Fix the bacterial cells with 2.5% glutaraldehyde in 0.1 M cacodylate buffer for at least 30-60 minutes.[16] For some specimens, post-fixation with 1% osmium tetroxide can be performed to improve preservation.[18]

  • Dehydration: Dehydrate the samples in a graded ethanol series (e.g., 30%, 50%, 70%, 80%, 90%, 100%).[17]

  • Drying: Critical point dry the samples to prevent distortion from surface tension during air drying.

  • Mounting and Coating: Mount the dried samples onto SEM stubs using conductive adhesive tabs. Sputter-coat the samples with a thin layer of a conductive metal (e.g., gold or platinum) to prevent charging under the electron beam.[15]

  • Imaging: Examine the samples using a scanning electron microscope.

Fluorescence-Based Assay Protocols

These assays offer a more rapid and high-throughput alternative to electron microscopy for assessing membrane damage.

a) N-Phenyl-1-Naphthylamine (NPN) Uptake Assay

This assay measures the permeabilization of the outer membrane.[7][19]

  • Bacterial Suspension Preparation: Grow bacteria to the mid-log phase, harvest by centrifugation, and wash with 5 mM HEPES buffer (pH 7.2). Resuspend the cells in the same buffer to an optical density at 600 nm (OD600) of 0.5.

  • Assay Setup: In a 96-well black microplate, add the bacterial suspension.

  • NPN Addition: Add NPN to a final concentration of 10 µM.

  • PMBN Addition: Add varying concentrations of PMBN to the wells. Include a positive control (e.g., a high concentration of polymyxin B) and a negative control (no PMBN).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at 350 nm and emission at 420 nm.[19] Monitor the fluorescence over time.

  • Data Analysis: Calculate the percentage of NPN uptake relative to the positive control.[7]

b) SYTOX Green Uptake Assay

This assay indicates damage to the cytoplasmic membrane.[4][10]

  • Bacterial Suspension Preparation: Prepare the bacterial suspension as described for the NPN uptake assay.

  • Assay Setup: In a 96-well black microplate, add the bacterial suspension.

  • SYTOX Green Addition: Add SYTOX Green to a final concentration of 1-5 µM.

  • PMBN Addition: Add varying concentrations of PMBN to the wells. Include a positive control (e.g., heat-killed cells) and a negative control (no PMBN).

  • Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 15-30 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm.

  • Data Analysis: Express the results as relative fluorescence units or as a percentage of the fluorescence of the positive control.

Visualization of Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate the experimental workflows and the mechanism of PMBN action.

TEM_Workflow cluster_preparation Sample Preparation cluster_processing Sample Processing cluster_analysis Analysis culture Bacterial Culture treatment PMBN Treatment culture->treatment fixation Fixation (Glutaraldehyde, OsO4) treatment->fixation dehydration Dehydration (Ethanol Series) fixation->dehydration embedding Embedding (Resin) dehydration->embedding sectioning Ultrathin Sectioning embedding->sectioning staining Staining (Uranyl Acetate, Lead Citrate) sectioning->staining imaging TEM Imaging staining->imaging analysis Morphological Analysis imaging->analysis

Workflow for Transmission Electron Microscopy (TEM) analysis.

SEM_Workflow cluster_preparation Sample Preparation cluster_processing Sample Processing cluster_analysis Analysis culture Bacterial Culture treatment PMBN Treatment culture->treatment fixation Fixation (Glutaraldehyde) treatment->fixation dehydration Dehydration (Ethanol Series) fixation->dehydration drying Critical Point Drying dehydration->drying mounting Mounting on Stub drying->mounting coating Sputter Coating (Gold/Platinum) mounting->coating imaging SEM Imaging coating->imaging analysis Surface Morphology Analysis imaging->analysis Fluorescence_Assay_Workflow cluster_preparation Sample Preparation cluster_assay Assay cluster_analysis Analysis culture Bacterial Culture suspension Prepare Bacterial Suspension culture->suspension plate Aliquot into 96-well Plate suspension->plate dye Add Fluorescent Dye (NPN or SYTOX Green) plate->dye pmbn Add PMBN dye->pmbn measure Measure Fluorescence pmbn->measure analysis Data Analysis measure->analysis PMBN_Mechanism PMBN Polymyxin B Nonapeptide (PMBN) LPS Lipopolysaccharide (LPS) on Outer Membrane PMBN->LPS Binds to Outer_Membrane Outer Membrane Permeabilization LPS->Outer_Membrane Disrupts Antibiotic_Entry Increased Entry of Hydrophobic Antibiotics Outer_Membrane->Antibiotic_Entry Allows

References

A Comparative Analysis of Polymyxin B Nonapeptide and Colistin Nonapeptide Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the global battle against antimicrobial resistance, the potentiation of existing antibiotics offers a promising strategy. Polymyxin (B74138) derivatives, specifically polymyxin B nonapeptide (PMBN) and colistin (B93849) nonapeptide, have emerged as significant candidates for this purpose. These nonapeptides are derived from their parent polymyxin compounds by enzymatic cleavage, removing the fatty acyl tail responsible for their direct bactericidal activity and significant toxicity.[1][2][3] This guide provides a detailed comparison of the efficacy of this compound and colistin nonapeptide, supported by experimental data and methodologies, to inform research and drug development efforts.

Mechanism of Action: Outer Membrane Permeabilizers

Both this compound and colistin nonapeptide share a primary mechanism of action: they are potent outer membrane permeabilizing agents for Gram-negative bacteria.[1][4][5] Lacking the fatty acid tail of their parent compounds, they do not possess significant direct antibacterial activity on their own.[3][6][7] Instead, their polycationic nature allows them to bind to the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.[1][8] This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to a disorganization of the outer membrane and a subsequent increase in its permeability.[8][9][10] This "leaky" membrane then allows other, often hydrophobic, antibiotics that are normally excluded to penetrate the bacterium and reach their intracellular targets.[1][7][11]

G cluster_membrane Gram-Negative Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) (Negatively Charged) Cations Divalent Cations (Mg²⁺, Ca²⁺) LPS->Cations stabilized by Membrane Outer Membrane Integrity LPS->Membrane destabilizes Cations->Membrane maintain Antibiotic Co-administered Antibiotic Membrane->Antibiotic allows entry of Nonapeptide Polymyxin Nonapeptide (Cationic) Nonapeptide->LPS binds to & displaces cations BacterialCell Bacterial Cell Interior Antibiotic->BacterialCell penetrates Target Intracellular Target Antibiotic->Target acts on BacterialCell->Target contains

Caption: Mechanism of outer membrane permeabilization by polymyxin nonapeptides.

Comparative Efficacy: A Focus on Synergy

Direct comparative studies focusing on the efficacy of this compound versus colistin nonapeptide are limited in the available literature. However, extensive research on PMBN and foundational studies on colistin nonapeptide allow for an inferential comparison. The primary measure of efficacy for these compounds is their ability to potentiate the activity of other antibiotics.

Antibacterial Activity and Potentiation

This compound has been widely demonstrated to re-sensitize multidrug-resistant Gram-negative bacteria to a variety of antibiotics.[1][6] For instance, PMBN has been shown to work synergistically with azithromycin (B1666446) against resistant Escherichia coli strains, even those with high minimum inhibitory concentrations (MICs) to azithromycin alone.[1] It also enhances the effectiveness of antibiotics like novobiocin (B609625) and erythromycin.[7] While specific quantitative data for colistin nonapeptide's synergistic activity is less detailed in recent literature, older studies confirm its ability to bind LPS and sensitize bacteria to other agents like erythromycin, although its anti-endotoxin activity is noted to be considerably less than its parent compound, colistin.[12] One study suggested that the sensitizing activity of PMBN is comparable to that of colistin.[13][14]

ParameterThis compound (PMBN)Colistin NonapeptideReference
Direct Antibacterial Activity Lacks significant bactericidal activity.Lacks significant bactericidal activity.[1][3][6][12]
Primary Role Potentiator/Synergistic AgentPotentiator/Synergistic Agent[5][6][12]
Mechanism Outer membrane permeabilization via LPS binding.Outer membrane permeabilization via LPS binding.[1][4][12]
Synergistic with Azithromycin, Novobiocin, Erythromycin, and others.Erythromycin and others.[1][7][12]
Anti-endotoxin Activity Retains anti-endotoxin activity, but less potent than polymyxin B.Possesses anti-endotoxin activity, but considerably less than colistin.[2][12]
Toxicity Profile

A significant advantage of both nonapeptides is their reduced toxicity compared to the parent polymyxin B and colistin, which are known for their nephrotoxicity and neurotoxicity.[2][15][16] The removal of the fatty acyl chain is key to this reduction in toxicity.[3] Studies have shown that this compound is considerably less toxic than polymyxin B.[2][7] For instance, one study reported PMBN to be about 100-fold less toxic to K562 cells than polymyxin B.[17] Similarly, polymyxin nonapeptides, in general, are described as less toxic than their parent compounds.[12]

CompoundRelative ToxicityKey FindingsReference
This compound Significantly lower than Polymyxin B.Lacks the neurotoxicity and nephrotoxicity of the parent compound at tested doses.[2][18]
Colistin Nonapeptide Lower than Colistin.Generally described as less toxic than the parent compound.[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of these nonapeptides. Below are outlines for key experimental protocols.

Minimum Inhibitory Concentration (MIC) and Synergy Testing (Checkerboard Assay)

This method is used to determine the MIC of an antibiotic alone and in combination with a nonapeptide, allowing for the calculation of the Fractional Inhibitory Concentration Index (FICI) to assess synergy.

  • Preparation of Reagents: Prepare stock solutions of the antibiotic and the nonapeptide in an appropriate solvent. Prepare a standardized inoculum of the bacterial strain to be tested (e.g., 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton broth.

  • Assay Setup: In a 96-well microtiter plate, create a two-dimensional serial dilution of the antibiotic (e.g., along the rows) and the nonapeptide (e.g., along the columns).

  • Inoculation: Inoculate each well with the bacterial suspension. Include wells with bacteria only (growth control) and broth only (sterility control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each agent alone and in combination by visual inspection for turbidity. The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is typically defined as an FICI ≤ 0.5.

Outer Membrane Permeability Assay (NPN Uptake Assay)

This assay measures the uptake of the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces in the hydrophobic environment of a damaged bacterial membrane.

  • Cell Preparation: Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells. Resuspend the cells in a buffer (e.g., 5 mM HEPES).

  • Assay Mixture: In a fluorometer cuvette or a 96-well black plate, add the bacterial suspension and NPN to a final concentration of 10 µM.

  • Baseline Measurement: Measure the baseline fluorescence.

  • Addition of Permeabilizer: Add the nonapeptide at the desired concentration and monitor the increase in fluorescence over time. A known membrane-permeabilizing agent like colistin can be used as a positive control.[19]

  • Data Analysis: The increase in fluorescence intensity is proportional to the degree of outer membrane permeabilization.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_outcome Outcome A Bacterial Culture (e.g., E. coli) C Checkerboard Assay (96-well plate) A->C D NPN Uptake Assay (Fluorometer) A->D B Prepare Antibiotic & Nonapeptide Stocks B->C B->D E Determine MIC & Calculate FICI C->E F Measure Fluorescence Increase D->F G Synergy Assessment E->G H Membrane Permeabilization Quantification F->H

Caption: Experimental workflow for evaluating nonapeptide efficacy.

Conclusion

Both this compound and colistin nonapeptide represent a valuable class of molecules with the potential to rejuvenate our antibiotic arsenal. Their ability to permeabilize the outer membrane of Gram-negative bacteria, coupled with a significantly improved safety profile over their parent compounds, makes them excellent candidates for combination therapies against multidrug-resistant pathogens. While current research is more extensive for PMBN, the foundational evidence for colistin nonapeptide suggests a similar mechanism and potential. Further head-to-head comparative studies are warranted to fully elucidate any subtle differences in their spectrum of activity and potentiation efficacy. The continued exploration of these nonapeptides is a critical step in developing novel therapeutic strategies to combat the growing threat of antibiotic resistance.

References

A Comparative Guide: Polymyxin B Nonapeptide vs. EDTA for Bacterial Outer Membrane Permeabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of the Gram-negative bacterial outer membrane presents a formidable barrier to many antibiotics. Overcoming this barrier is a key strategy in the development of new antibacterial therapies and the potentiation of existing drugs. This guide provides a detailed comparison of two widely studied outer membrane permeabilizing agents: Polymyxin (B74138) B nonapeptide (PMBN) and ethylenediaminetetraacetic acid (EDTA).

At a Glance: PMBN vs. EDTA

FeaturePolymyxin B Nonapeptide (PMBN)Ethylenediaminetetraacetic Acid (EDTA)
Primary Mechanism Binds to lipopolysaccharide (LPS) and displaces divalent cations (Mg²⁺, Ca²⁺) through electrostatic interactions.[1]Chelates divalent cations (Mg²⁺, Ca²⁺) that stabilize the LPS layer.[2][3]
Potency Generally considered more potent; effective at lower concentrations (µg/mL range).[4]Less potent; requires higher concentrations (mM range) for significant permeabilization.[5][6]
Antibiotic Synergy Strong synergistic activity with a wide range of antibiotics, significantly reducing their Minimum Inhibitory Concentrations (MICs).[7]Exhibits synergistic effects with some antibiotics, but generally to a lesser extent than PMBN.
Direct Antibacterial Activity Lacks significant direct antibacterial activity.[7]Possesses weak intrinsic antimicrobial and antibiofilm activity.[2]
Specificity More specific interaction with the bacterial outer membrane.Less specific, can also affect other biological processes requiring divalent cations.

Quantitative Performance Data

The following table summarizes quantitative data on the outer membrane permeabilization and antibiotic potentiation capabilities of PMBN and EDTA.

ParameterThis compound (PMBN)EDTABacterial StrainReference
Outer Membrane Permeabilization (NPN Uptake Assay) ~6-fold increase in fluorescence at 10 µg/mL (Polymyxin B)~4-fold increase in fluorescence at 5 mME. coli MC4100[6]
Antibiotic Potentiation (MIC Reduction of Novobiocin) 100-fold reduction at 1-3 µg/mLData not directly comparable in the same studyE. coli, P. aeruginosa[8]
Synergy with Meropenem (Checkerboard Assay) Synergistic effect observedMeropenem-resistant E. coli

Mechanisms of Action

Both PMBN and EDTA target the stability of the Gram-negative outer membrane, which is largely maintained by divalent cations bridging the negatively charged lipopolysaccharide (LPS) molecules. However, their mechanisms of disruption differ.

EDTA acts as a chelating agent, directly binding and sequestering Mg²⁺ and Ca²⁺ ions from the LPS layer. This removal of essential cations weakens the electrostatic interactions that hold the LPS molecules together, leading to increased membrane permeability.[2][3]

This compound , a derivative of the antibiotic Polymyxin B, is a cationic peptide that electrostatically interacts with the negatively charged phosphate (B84403) groups of Lipid A in the LPS. This interaction displaces the stabilizing divalent cations, causing localized disruption and increased permeability of the outer membrane.[1] PMBN's more specific and high-affinity binding to LPS is thought to contribute to its higher potency compared to EDTA.

Experimental Methodologies

Outer Membrane Permeabilization: N-Phenyl-1-Naphthylamine (NPN) Uptake Assay

This assay is a standard method to measure the permeability of the bacterial outer membrane. NPN is a fluorescent probe that is weakly fluorescent in aqueous environments but becomes highly fluorescent in the hydrophobic environment of a cell membrane. In intact Gram-negative bacteria, the outer membrane excludes NPN. When the outer membrane is permeabilized, NPN can enter the periplasm and intercalate into the inner and outer membrane leaflets, resulting in a significant increase in fluorescence.

Detailed Protocol:

  • Bacterial Culture Preparation:

    • Grow an overnight culture of the desired Gram-negative bacterial strain (e.g., E. coli) in a suitable broth medium (e.g., Luria-Bertani broth) at 37°C with shaking.

    • Inoculate fresh broth with the overnight culture and grow to the mid-logarithmic phase (OD₆₀₀ of ~0.5).

    • Harvest the cells by centrifugation and wash them twice with a buffer such as 5 mM HEPES (pH 7.2).

    • Resuspend the cells in the same buffer to a final OD₆₀₀ of 0.5.

  • NPN Assay:

    • In a 96-well black, clear-bottom microplate, add 100 µL of the bacterial cell suspension to each well.

    • Add NPN to a final concentration of 10 µM.

    • Add varying concentrations of the permeabilizing agent (PMBN or EDTA) to the wells. Include a control with no permeabilizer.

    • Immediately measure the fluorescence intensity using a microplate reader with excitation at 350 nm and emission at 420 nm.

    • Monitor the fluorescence over time (e.g., every 5 minutes for 30 minutes) to observe the kinetics of permeabilization.

  • Data Analysis:

    • Subtract the background fluorescence of NPN in buffer alone.

    • Express the NPN uptake as a percentage of the maximum fluorescence achieved with a known potent permeabilizer (e.g., a high concentration of Polymyxin B) or as relative fluorescence units.

Antibiotic Synergy: Checkerboard Assay

The checkerboard assay is used to determine the synergistic, additive, indifferent, or antagonistic effects of two compounds when used in combination. It involves testing a range of concentrations of both agents, alone and in all possible combinations.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of the antibiotic of interest (e.g., novobiocin) and the permeabilizing agents (PMBN and EDTA).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic along the x-axis and the permeabilizing agent along the y-axis. This creates a matrix of all possible concentration combinations.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum of the test organism (e.g., E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.

  • Incubation:

    • Add the prepared bacterial inoculum to each well of the checkerboard plate.

    • Include control wells with bacteria only (growth control) and medium only (sterility control).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the Minimum Inhibitory Concentration (MIC) for each compound alone and for each combination by visual inspection of turbidity or by measuring the optical density at 600 nm.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the results as follows:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive or Indifference

      • FICI > 4.0: Antagonism

Visualizing the Mechanisms

The following diagrams illustrate the proposed mechanisms of action for EDTA and PMBN, as well as the general workflow for the NPN uptake assay.

EDTA_Mechanism LPS1 LPS LPS2 LPS LPS3 LPS LPS4 LPS Mg1 Mg²⁺ Disruption Membrane Disruption Ca1 Ca²⁺ EDTA EDTA Chelation Chelation EDTA->Chelation Chelation->Mg1 Sequesters Chelation->Ca1 Sequesters Permeabilization Increased Permeability Disruption->Permeabilization

Caption: Mechanism of EDTA-mediated outer membrane permeabilization.

PMBN_Mechanism LPS1 LPS (Lipid A) LPS2 LPS (Lipid A) Mg1 Mg²⁺ PMBN PMBN (Cationic) Binding Electrostatic Binding PMBN->Binding Binding->LPS1 Binding->LPS2 Displacement Cation Displacement Binding->Displacement Displacement->Mg1 Displaces Disruption Localized Disruption Displacement->Disruption Permeabilization Increased Permeability Disruption->Permeabilization

Caption: Mechanism of PMBN-mediated outer membrane permeabilization.

NPN_Assay_Workflow start Start: Prepare Bacterial Cell Suspension add_cells Add Cells to Microplate Wells start->add_cells add_npn Add NPN to each well add_cells->add_npn add_permeabilizer Add PMBN or EDTA add_npn->add_permeabilizer measure_fluorescence Measure Fluorescence (Ex: 350nm, Em: 420nm) add_permeabilizer->measure_fluorescence analyze_data Analyze Data: Calculate NPN Uptake measure_fluorescence->analyze_data end End: Determine Permeabilization analyze_data->end

Caption: General workflow for the NPN uptake assay.

Conclusion

Both this compound and EDTA are effective in permeabilizing the outer membrane of Gram-negative bacteria, thereby increasing their susceptibility to antibiotics. PMBN generally demonstrates higher potency and a more pronounced synergistic effect with a broader range of antibiotics at lower concentrations compared to EDTA. The choice between these two agents will depend on the specific application, the target organism, and the desired level of potentiation. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess and compare the efficacy of these and other outer membrane permeabilizing agents in their own experimental systems.

References

Polymyxin B vs. Polymyxin B Nonapeptide: A Comparative Analysis of Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polymyxin (B74138) B is a last-resort antibiotic highly effective against multidrug-resistant Gram-negative bacteria. However, its clinical use is significantly hampered by dose-dependent toxicities, particularly nephrotoxicity. A key derivative, polymyxin B nonapeptide, has been developed to mitigate these toxic effects. This guide provides an objective comparison of the cytotoxicity of polymyxin B and this compound, supported by experimental data, to inform research and drug development efforts.

Executive Summary

This compound, which lacks the N-terminal fatty acyl chain of polymyxin B, demonstrates significantly lower cytotoxicity across various cell lines.[1][2][3] One study reported it to be approximately 100-fold less toxic to K562 cells than its parent compound.[1][2][3] While the nonapeptide exhibits reduced direct antibacterial activity, it effectively permeabilizes the bacterial outer membrane, potentiating the action of other antibiotics.[4][5][6][7] The cytotoxicity of polymyxin B is primarily mediated through the induction of apoptosis, involving mitochondrial dysfunction and the generation of reactive oxygen species.[8][9] This guide will delve into the quantitative cytotoxicity data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Cytotoxicity Data

The following tables summarize the reported cytotoxic concentrations of polymyxin B in various eukaryotic cell lines. Data for this compound often indicates a lack of significant cytotoxicity at concentrations where polymyxin B is highly toxic.

Table 1: EC50 Values for Polymyxin B-Induced Apoptosis

Cell LineCell TypeEC50 (95% CI)
THP-1-dMHuman macrophage-like751.8 µM (692.1 to 816.6 µM)
HL-60-dNHuman neutrophil-like175.4 µM (154.8 to 198.7 µM)
NRK-52ERat kidney proximal tubular1.05 mM (0.91 to 1.22 mM)[10]
HK-2Human kidney proximal tubular0.35 mM (0.29 to 0.42 mM)[10]
A549Human lung epithelial1.74 mM (1.60 to 1.90 mM)

Table 2: IC50 Values for Polymyxin B

Cell LineCell TypeIC50
K562Human immortalised myelogenous leukemia~10 µg/mL (Polymyxin B) vs. >1000 µg/mL (this compound)
HK-2Human kidney proximal tubular289 µM (for a nonapeptide analogue)[11]

Note: Direct comparative IC50 values for polymyxin B and its nonapeptide in the same study are limited, as the nonapeptide often shows minimal toxicity at the tested ranges.

Mechanism of Cytotoxicity: Polymyxin B

Polymyxin B exerts its cytotoxic effects on eukaryotic cells, particularly renal tubular cells, through a multi-faceted mechanism that culminates in apoptosis.[8][9] The initial interaction involves the binding of the positively charged polymyxin B molecule to the negatively charged components of the cell membrane, leading to increased membrane permeability.[8][12] This disruption triggers a cascade of intracellular events.

PolymyxinB_Cytotoxicity_Pathway PolymyxinB Polymyxin B CellMembrane Cell Membrane Disruption PolymyxinB->CellMembrane Mitochondria Mitochondrial Dysfunction CellMembrane->Mitochondria ROS Increased ROS Production Mitochondria->ROS Caspase Caspase Activation Mitochondria->Caspase ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of Polymyxin B-induced cytotoxicity.

Experimental Protocols

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This assay is a common method to quantify the percentage of viable, apoptotic, and necrotic cells following treatment with polymyxin B or its nonapeptide.

Methodology:

  • Cell Culture and Treatment: Plate eukaryotic cells (e.g., HK-2, NRK-52E) in 6-well plates and culture until they reach approximately 80% confluency. Treat the cells with varying concentrations of polymyxin B or this compound for a specified duration (e.g., 16-24 hours). Include an untreated control group.

  • Cell Harvesting: Following treatment, collect both adherent and floating cells. Wash the collected cells with cold phosphate-buffered saline (PBS) and centrifuge to pellet the cells.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each sample and analyze the cells using a flow cytometer. The cell populations are distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.[9]

AnnexinV_PI_Workflow Start Seed and Treat Cells Harvest Harvest Adherent and Floating Cells Start->Harvest Wash Wash with Cold PBS Harvest->Wash Stain Resuspend and Stain with Annexin V-FITC and PI Wash->Stain Incubate Incubate for 15 min in the Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Quantify Cell Populations Analyze->End

References

Revitalizing the Beta-Lactam Arsenal: A Comparative Guide to the Synergistic Effect of Polymyxin B Nonapeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of multidrug-resistant Gram-negative bacteria necessitates innovative therapeutic strategies. One promising approach is the use of antibiotic adjuvants that can restore the efficacy of existing antibiotics. This guide provides a comprehensive comparison of the synergistic effects of polymyxin (B74138) B nonapeptide (PMBN) with beta-lactam antibiotics, supported by experimental data and detailed methodologies. PMBN, a less toxic derivative of polymyxin B, acts as a potent outer membrane permeabilizer, facilitating the entry of beta-lactams into Gram-negative bacteria and overcoming a key mechanism of resistance.

The Mechanism of Synergy: Breaching the Fortress

Polymyxin B nonapeptide, while lacking direct bactericidal activity, retains the ability to disrupt the outer membrane of Gram-negative bacteria.[1][2] This action is central to its synergistic effect with beta-lactam antibiotics. PMBN, a cationic peptide, interacts with the negatively charged lipopolysaccharide (LPS) on the bacterial outer membrane. This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to localized disruptions and increased permeability of the outer membrane.[1] This compromised barrier allows beta-lactam antibiotics, which would otherwise be excluded, to penetrate the periplasmic space and reach their targets: the penicillin-binding proteins (PBPs) involved in cell wall synthesis.

SynergyMechanism cluster_bacterium Gram-Negative Bacterium cluster_permeabilized PMBN Polymyxin B Nonapeptide (PMBN) OuterMembrane Outer Membrane (Impermeable) PMBN->OuterMembrane 1. Binds to LPS, disrupts membrane BetaLactam Beta-Lactam Antibiotic BetaLactam->OuterMembrane Blocked PermeabilizedOM Permeabilized Outer Membrane BetaLactam->PermeabilizedOM 2. Penetrates Outer Membrane Periplasm Periplasmic Space InnerMembrane Inner Membrane Cytoplasm Cytoplasm PBP Penicillin-Binding Proteins (PBPs) PBP->Cytoplasm 4. Inhibits Cell Wall Synthesis -> Cell Death PermeabilizedOM->PBP 3. Reaches PBPs CheckerboardWorkflow start Start prep_antibiotics Prepare Stock Solutions (Beta-Lactam & PMBN) start->prep_antibiotics serial_dilution Perform 2D Serial Dilutions in 96-well plate prep_antibiotics->serial_dilution inoculate Inoculate Plate serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate read_mic Determine MICs (Visual Inspection) incubate->read_mic calc_fici Calculate FIC Index read_mic->calc_fici interpret Interpret Results (Synergy, Additivity, Indifference, Antagonism) calc_fici->interpret end End interpret->end

References

Evaluating the Spectrum of Antibiotics Potentiated by Polymyxin B Nonapeptide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of multidrug-resistant Gram-negative bacteria presents a critical challenge in modern medicine. One promising strategy to combat this threat is the use of antibiotic potentiators, which can restore or enhance the efficacy of existing antibiotics. Polymyxin (B74138) B nonapeptide (PMBN), a derivative of polymyxin B, has emerged as a significant potentiator. This guide provides a comprehensive evaluation of the spectrum of antibiotics potentiated by PMBN, supported by experimental data and detailed methodologies.

Mechanism of Action: Permeabilizing the Outer Membrane

Polymyxin B nonapeptide is derived from polymyxin B by the enzymatic removal of its N-terminal fatty acyl chain.[1][2] This modification significantly reduces its direct bactericidal activity and toxicity compared to the parent molecule.[3][4] However, PMBN retains the ability to interact with the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][5] This interaction disrupts the integrity of the outer membrane, increasing its permeability to other molecules, including antibiotics that are normally excluded.[1][6][7] This mechanism of action allows PMBN to sensitize Gram-negative bacteria to a range of antibiotics, particularly those that are hydrophobic.[8] It is important to note that PMBN's potentiation effect is selective for Gram-negative bacteria and does not extend to Gram-positive organisms like Staphylococcus aureus.[6][7]

Spectrum of Potentiated Antibiotics

Experimental evidence demonstrates that PMBN potentiates a variety of antibiotics against a broad range of Gram-negative pathogens. The most significant potentiation is observed with hydrophobic antibiotics.

Key findings from in-vitro studies include:

  • Novobiocin (B609625): The minimum inhibitory concentration (MIC) of novobiocin was lowered by eightfold or more in the presence of PMBN for all 53 polymyxin-susceptible strains tested in one study.[3]

  • Erythromycin (B1671065): PMBN has been shown to synergistically enhance the activity of erythromycin against various clinical isolates, including P. aeruginosa, A. baumannii, E. coli, E. cloacae, and K. pneumoniae.[9] A 30-fold decrease in the MIC of erythromycin has been reported.[4]

  • Rifampicin (B610482): A significant potentiation of rifampin has been observed, with a reported 100-fold decrease in its MIC.[4] Checkerboard assays have confirmed the synergistic effect of PMBN with rifampicin against both polymyxin-sensitive and polymyxin-resistant E. coli.[10]

  • Azithromycin (B1666446): PMBN can re-sensitize azithromycin-resistant E. coli to the antibiotic, even in strains with high-level resistance.[1]

  • Fusidic Acid: The susceptibility of Gram-negative bacteria to fusidic acid was increased by 30- to 300-fold in the presence of subinhibitory concentrations of PMBN.[8]

  • Other Antibiotics: PMBN has also been shown to potentiate the activity of aztreonam, amikacin, ciprofloxacin, and meropenem, particularly in eradicating persister cells of A. baumannii, K. pneumoniae, and E. coli.[6]

The following table summarizes the quantitative data on the potentiation of various antibiotics by PMBN against different Gram-negative bacteria.

AntibioticBacterial SpeciesPMBN ConcentrationFold Reduction in MICReference
Novobiocin53 polymyxin-susceptible strainsNot specified≥ 8[3]
ErythromycinP. aeruginosa, A. baumannii, E. coli, E. cloacae, K. pneumoniae0.5 - 8 µg/mL≥ 4 (synergy)[9]
ErythromycinGram-negative bacteria1-3 mg/L30[4]
RifampicinGram-negative bacteria1-3 mg/L100[4]
Fusidic Acid21 polymyxin-susceptible strainsSubinhibitory30 - 300[8]
AzithromycinE. coliNot specifiedSynergistic[1]
AztreonamE. coli MG16551 mg/L1000-fold sensitization[6][7]
CiprofloxacinA. baumannii, K. pneumoniae, E. coli8 mg/LSignificant[6]
AmikacinA. baumannii, K. pneumoniae, E. coliNot specifiedSignificant[6]
MeropenemA. baumannii, K. pneumoniae, E. coliNot specifiedSignificant[6]

Experimental Protocols

To evaluate the potentiation of antibiotics by PMBN, several standard microbiological assays are employed. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental assay to quantify the susceptibility of a bacterium to an antibiotic.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Bacterial_Culture Grow bacterial culture to mid-log phase Serial_Dilutions Perform serial dilutions of the antibiotic in microtiter plate Bacterial_Culture->Serial_Dilutions Antibiotic_Stock Prepare stock solutions of antibiotic and PMBN Antibiotic_Stock->Serial_Dilutions Add_PMBN Add a fixed sub-MIC concentration of PMBN to each well (for potentiation assay) Serial_Dilutions->Add_PMBN Inoculate Inoculate each well with a standardized bacterial suspension Add_PMBN->Inoculate Incubate Incubate the plate at 37°C for 16-20 hours Inoculate->Incubate Visual_Inspection Visually inspect for turbidity (bacterial growth) Incubate->Visual_Inspection Determine_MIC Determine MIC as the lowest concentration with no visible growth Visual_Inspection->Determine_MIC

Workflow for MIC Determination
Checkerboard Assay

The checkerboard assay is used to assess the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents when used in combination.

Checkerboard_Assay_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Prepare_Plates Prepare a microtiter plate Dilute_Antibiotic Serially dilute Antibiotic A (e.g., Rifampicin) along the x-axis Prepare_Plates->Dilute_Antibiotic Dilute_PMBN Serially dilute Antibiotic B (PMBN) along the y-axis Prepare_Plates->Dilute_PMBN Inoculate_Plate Inoculate the entire plate with a standardized bacterial suspension Dilute_Antibiotic->Inoculate_Plate Dilute_PMBN->Inoculate_Plate Incubate_Plate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_Growth Read the optical density (OD) or visually inspect for growth in each well Incubate_Plate->Read_Growth Calculate_FICI Calculate the Fractional Inhibitory Concentration Index (FICI) Read_Growth->Calculate_FICI Determine_Interaction Determine the interaction: Synergy (FICI ≤ 0.5) Additive (0.5 < FICI ≤ 1) Indifference (1 < FICI ≤ 4) Antagonism (FICI > 4) Calculate_FICI->Determine_Interaction

Workflow for Checkerboard Assay
Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation and Sampling cluster_quantification Quantification Bacterial_Suspension Prepare a standardized bacterial suspension Treatment_Tubes Set up treatment tubes: 1. Growth Control (no drug) 2. Antibiotic alone 3. PMBN alone 4. Antibiotic + PMBN Bacterial_Suspension->Treatment_Tubes Incubate_Tubes Incubate tubes at 37°C with shaking Treatment_Tubes->Incubate_Tubes Collect_Aliquots Collect aliquots at specified time points (e.g., 0, 2, 4, 6, 24 hours) Incubate_Tubes->Collect_Aliquots Serial_Dilute Serially dilute the aliquots Collect_Aliquots->Serial_Dilute Plate_Dilutions Plate dilutions on agar (B569324) plates Serial_Dilute->Plate_Dilutions Incubate_Plates Incubate plates until colonies are visible Plate_Dilutions->Incubate_Plates Count_CFU Count Colony Forming Units (CFU) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. time Count_CFU->Plot_Data PMBN_Mechanism_of_Action PMBN This compound (PMBN) Outer_Membrane Gram-Negative Bacterial Outer Membrane (OM) PMBN->Outer_Membrane Binds to LPS Lipopolysaccharide (LPS) Outer_Membrane->LPS contains Permeabilization OM Permeabilization Outer_Membrane->Permeabilization leads to Antibiotic_Entry Increased Antibiotic Entry Permeabilization->Antibiotic_Entry Antibiotic Hydrophobic Antibiotic Antibiotic->Antibiotic_Entry facilitated by Intracellular_Target Intracellular Target (e.g., Ribosome, DNA gyrase) Antibiotic_Entry->Intracellular_Target reaches Bacterial_Death Bacterial Cell Death Intracellular_Target->Bacterial_Death inhibition leads to

References

In Vivo Efficacy of Polymyxin B Nonapeptide Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical animal studies reveals the potential of Polymyxin (B74138) B Nonapeptide (PMBN) as a powerful adjuvant in combating Gram-negative bacterial infections. By permeabilizing the outer membrane of these bacteria, PMBN facilitates the entry of other antibiotics, transforming ineffective treatments into potent synergistic combinations. This guide provides a detailed comparison of the in vivo efficacy of various PMBN-based combination therapies, supported by experimental data and protocols to inform future research and drug development.

Polymyxin B nonapeptide, a derivative of polymyxin B, lacks direct bactericidal activity but retains the ability to disrupt the outer membrane of Gram-negative bacteria.[1][2] This unique property makes it an ideal candidate for combination therapy, as it can sensitize otherwise resistant bacteria to a range of antibiotics.[1][2] This guide synthesizes findings from key in vivo animal studies to evaluate the effectiveness of these combinations.

Comparative Efficacy of PMBN Combination Therapies

The in vivo efficacy of PMBN in combination with various antibiotics has been demonstrated in different animal models against several clinically relevant Gram-negative pathogens. The following tables summarize the quantitative data from these studies, highlighting the synergistic effects on animal survival and bacterial clearance.

Animal ModelBacterial StrainTreatment RegimenEfficacy EndpointOutcomeReference
Mouse (ICR)Pseudomonas aeruginosaPMBN (4 mg/kg) + Novobiocin (40 mg/kg)Survival Rate100% survival with combination therapy vs. 0% with monotherapy[2]
Mouse (ICR)Klebsiella pneumoniaePMBN (4 mg/kg) + Novobiocin (40 mg/kg)Survival Rate60% survival with combination therapy vs. 0% with monotherapy[2]
Mouse (ICR)Pseudomonas aeruginosaPMBN (4 mg/kg) + Erythromycin (B1671065) (40 mg/kg)Survival Rate80% survival with combination therapy vs. 0% with monotherapy[2]
Caenorhabditis elegansKlebsiella pneumoniaePMBN (32 µg/mL) + Linezolid (B1675486) (64 µg/mL)Survival RateSignificantly increased survival compared to monotherapy[1]

Detailed Experimental Protocols

Understanding the methodologies employed in these studies is crucial for replication and further investigation. Below are detailed protocols from the cited experiments.

Murine Infection Model for P. aeruginosa and K. pneumoniae (Ofek et al., 1994)
  • Animal Model: Female ICR mice (5-6 weeks old).[2]

  • Bacterial Challenge: Mice were infected intraperitoneally with a lethal dose of either P. aeruginosa or K. pneumoniae.[2]

  • Treatment Administration: Treatment was administered intraperitoneally in multiple doses. The first dose was given 1-2 hours post-infection, followed by subsequent doses at specified intervals.[2]

  • Drug Preparation: this compound, novobiocin, and erythromycin were prepared in sterile saline.[2]

  • Efficacy Evaluation: Survival of the mice was monitored over a period of 7 days.[2]

Caenorhabditis elegans Infection Model for K. pneumoniae (Tan et al., 2021)
  • Animal Model: Caenorhabditis elegans nematode.[1]

  • Bacterial Lawn Preparation: A lawn of K. pneumoniae was prepared on peptone-free medium plates.[1]

  • Infection Assay: L4 stage worms were transferred to the bacterial lawn and incubated at 25°C.[1]

  • Treatment Administration: PMBN and linezolid were added to the medium at specified concentrations.[1]

  • Efficacy Evaluation: The survival of the worms was recorded daily.[1]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows of the described in vivo studies.

Experimental_Workflow_Murine_Model cluster_setup Experimental Setup cluster_procedure Procedure cluster_outcome Outcome animal_model Female ICR Mice infection Intraperitoneal Infection animal_model->infection bacterial_strain P. aeruginosa or K. pneumoniae bacterial_strain->infection treatment Intraperitoneal Treatment (PMBN + Antibiotic) infection->treatment monitoring Monitor Survival (7 days) treatment->monitoring data_analysis Survival Rate Analysis monitoring->data_analysis Experimental_Workflow_Celegans_Model cluster_setup Experimental Setup cluster_procedure Procedure cluster_outcome Outcome animal_model C. elegans infection Infection on Bacterial Lawn animal_model->infection bacterial_strain K. pneumoniae bacterial_strain->infection treatment Treatment in Medium (PMBN + Linezolid) infection->treatment monitoring Monitor Survival (Daily) treatment->monitoring data_analysis Survival Rate Analysis monitoring->data_analysis Signaling_Pathway cluster_membrane Gram-Negative Bacterial Cell outer_membrane Outer Membrane (LPS) Antibiotic Antibiotic outer_membrane->Antibiotic Increased Permeability inner_membrane Inner Membrane target Intracellular Target PMBN Polymyxin B Nonapeptide PMBN->outer_membrane Binds to LPS & Disrupts Antibiotic->target Reaches Target

References

Validating Polymyxin B Nonapeptide's Membrane-Permeabilizing Action: A Comparative Guide to the NPN Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the N-phenyl-1-naphthylamine (NPN) assay for quantifying the outer membrane permeabilization of Gram-negative bacteria by polymyxin (B74138) B nonapeptide (PMBN). This document offers a detailed comparison with alternative methods, supported by experimental data and protocols, to facilitate informed decisions in antimicrobial research.

Polymyxin B nonapeptide (PMBN) is a derivative of the potent antibiotic polymyxin B. While lacking direct bactericidal activity, PMBN effectively permeabilizes the outer membrane of Gram-negative bacteria, rendering them susceptible to other antibiotics.[1][2] Accurate quantification of this permeabilizing effect is crucial for the development of antibiotic adjuvants and combination therapies. The NPN assay has emerged as a rapid and sensitive method for this purpose.[3][4]

The NPN Assay: A Primary Tool for Outer Membrane Permeabilization

The NPN assay leverages the fluorescent properties of N-phenyl-1-naphthylamine, a hydrophobic probe that exhibits weak fluorescence in aqueous environments but becomes strongly fluorescent in the hydrophobic interior of cell membranes.[1][3] In intact Gram-negative bacteria, the outer membrane acts as a barrier, preventing NPN from reaching the phospholipid-rich regions.[3] However, when agents like PMBN disrupt this barrier, NPN can partition into the membrane, resulting in a quantifiable increase in fluorescence. This fluorescence intensity directly correlates with the degree of outer membrane permeabilization.[1]

A key advantage of the NPN assay is its ability to specifically assess outer membrane disruption, as NPN is excluded by the cytoplasmic membrane of viable cells.[5] This specificity makes it a valuable tool for studying agents that selectively target the outer envelope of Gram-negative bacteria.

Comparative Analysis of Permeabilization Assays

While the NPN assay is a robust method, several alternatives exist for evaluating bacterial membrane integrity. The following table provides a comparative overview of the NPN assay and other commonly used techniques.

AssayPrincipleTarget MembraneThroughputKey AdvantagesKey Limitations
NPN Assay Increased fluorescence of NPN upon entry into the hydrophobic outer membrane.[1]Outer MembraneHighSpecific for outer membrane, real-time measurements possible, cost-effective.[1][3]Indirect measurement of viability, potential for compound interference with fluorescence.
Propidium (B1200493) Iodide (PI) Uptake Assay PI, a fluorescent nucleic acid stain, enters cells with compromised cytoplasmic membranes and intercalates with DNA, leading to a significant increase in fluorescence.[1]Cytoplasmic MembraneHighDirectly indicates cell death, can be used in flow cytometry for single-cell analysis.[6]Does not directly measure outer membrane permeabilization, only detects late-stage membrane damage.[1]
SYTOX Green Uptake Assay SYTOX Green, a high-affinity nucleic acid stain, penetrates cells with compromised plasma membranes, resulting in a >500-fold enhancement in fluorescence.[7]Cytoplasmic MembraneHighBrighter signal and better discrimination between live and dead cells compared to PI.[7][8]Similar to PI, it primarily indicates cytoplasmic membrane damage and cell death.[9]
β-Lactamase Hydrolysis Assay Measures the hydrolysis of a chromogenic β-lactam substrate by periplasmic β-lactamase, which is released or becomes accessible upon outer membrane disruption.[10]Outer MembraneMediumProvides a direct measure of outer membrane barrier function to small molecules.[10]Requires strains with periplasmic β-lactamase, can be less sensitive than fluorescent methods.[11]
Electron Microscopy (EM) Direct visualization of morphological changes to the bacterial cell envelope, including the outer membrane.[6]Outer & Cytoplasmic MembranesLowProvides high-resolution visual evidence of membrane damage.[6]Time-consuming, expensive, not suitable for high-throughput screening, provides qualitative rather than quantitative data.[1]

Experimental Protocols

NPN Uptake Assay Protocol

This protocol is adapted from established methods for measuring outer membrane permeabilization.[1][6]

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the desired Gram-negative bacterial strain into a suitable broth medium (e.g., Luria-Bertani broth).

    • Incubate overnight at 37°C with shaking.

    • Subculture the overnight culture into fresh broth and grow to the mid-logarithmic phase (OD₆₀₀ of ~0.5).

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with a buffer such as 5 mM HEPES (pH 7.2).

    • Resuspend the cells in the same buffer to a final OD₆₀₀ of 0.5.

  • Assay Procedure:

    • In a 96-well black microplate, add 100 µL of the bacterial cell suspension to each well.

    • Add 50 µL of a 40 µM NPN solution in HEPES buffer to each well (final NPN concentration of 10 µM).

    • Measure the baseline fluorescence using a microplate reader with excitation at 350 nm and emission at 420 nm.

    • Add 50 µL of varying concentrations of PMBN (or other test compounds) to the wells. A positive control, such as a high concentration of polymyxin B, and a negative control (buffer only) should be included.

    • Immediately begin monitoring the fluorescence intensity over time (e.g., every minute for 30 minutes).

  • Data Analysis:

    • The increase in fluorescence is typically expressed as a percentage of the maximum fluorescence achieved with a potent permeabilizing agent (e.g., polymyxin B at a high concentration). The following formula can be used:[2] % NPN Uptake = [(F_obs - F_0) / (F_max - F_0)] * 100 where F_obs is the observed fluorescence, F_0 is the baseline fluorescence of cells with NPN alone, and F_max is the fluorescence with the positive control.

Propidium Iodide (PI) Uptake Assay Protocol

This protocol outlines the general steps for assessing cytoplasmic membrane integrity.[1]

  • Bacterial Culture Preparation:

    • Prepare and grow bacterial cells as described in the NPN assay protocol.

  • Assay Procedure:

    • In a suitable format (e.g., microplate or flow cytometry tubes), add a defined volume of the bacterial cell suspension.

    • Add the test compound (e.g., PMBN) at the desired concentrations and incubate for a specific period.

    • Add propidium iodide to a final concentration of 1-10 µg/mL.

    • Incubate in the dark for 5-15 minutes at room temperature.

  • Measurement and Analysis:

    • For microplate assays, measure the fluorescence with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.[1]

    • For flow cytometry, use a 488 nm excitation laser and collect the emission in the red channel.

    • The increase in the number of PI-positive cells or the overall fluorescence intensity indicates cytoplasmic membrane damage.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the mechanism of PMBN-mediated permeabilization and the workflow of the NPN assay.

PMBN_Mechanism cluster_membrane Gram-Negative Outer Membrane LPS Lipopolysaccharide (LPS) Negatively Charged Headgroup Core Polysaccharide Lipid A DivalentCations Mg²⁺ / Ca²⁺ DivalentCations->LPS:head Stabilizes PMBN Polymyxin B Nonapeptide (PMBN) (Cationic) PMBN->LPS:head Electrostatic Interaction PMBN->DivalentCations

Figure 1. PMBN interaction with the outer membrane.

NPN_Assay_Workflow Start Start PrepareCells Prepare Bacterial Cell Suspension Start->PrepareCells AddNPN Add NPN Probe PrepareCells->AddNPN BaselineFluorescence Measure Baseline Fluorescence AddNPN->BaselineFluorescence AddPMBN Add PMBN / Test Compound BaselineFluorescence->AddPMBN MonitorFluorescence Monitor Fluorescence Over Time AddPMBN->MonitorFluorescence AnalyzeData Analyze Data (% NPN Uptake) MonitorFluorescence->AnalyzeData End End AnalyzeData->End

Figure 2. NPN assay experimental workflow.

Conclusion

The NPN assay stands out as a highly effective and specific method for quantifying the outer membrane permeabilizing activity of agents like this compound. Its high-throughput nature and real-time measurement capabilities make it an invaluable tool in the early stages of antimicrobial drug discovery and development.[3] While alternative assays such as PI and SYTOX Green uptake are excellent for determining cell viability and cytoplasmic membrane integrity, the NPN assay provides crucial, specific information about the initial interaction of a compound with the Gram-negative outer membrane. For a comprehensive understanding of a compound's mechanism of action, a combination of these assays is often recommended. This guide provides the necessary framework for researchers to confidently validate and implement the NPN assay in their studies of outer membrane permeabilization.

References

A Comparative Analysis of Membrane Disruption: Polymyxin B vs. Polymyxin B Nonapeptide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms of two closely related peptides reveals critical differences in their interaction with bacterial membranes, with significant implications for their antimicrobial activity and therapeutic potential. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the membrane disruption mechanisms of the potent antibiotic polymyxin (B74138) B (PMB) and its derivative, polymyxin B nonapeptide (PMBN). By examining their distinct effects on the outer and inner membranes of Gram-negative bacteria, supported by experimental data and detailed protocols, we aim to illuminate the structure-activity relationships that govern their biological functions.

Polymyxin B, a last-resort antibiotic, and its nonapeptide derivative, while structurally similar, exhibit profoundly different effects on bacterial cells. The primary differentiator lies in the presence of a fatty acyl tail on polymyxin B, which is absent in this compound. This single molecular difference fundamentally alters their interaction with the bacterial inner membrane, dictating their bactericidal capabilities.

The Dual-Action Assault of Polymyxin B

Polymyxin B's bactericidal action is a two-step process targeting both the outer and inner membranes of Gram-negative bacteria.[1][2][3]

  • Outer Membrane Permeabilization: The initial interaction is electrostatic. The positively charged cyclic peptide ring of polymyxin B binds with high affinity to the negatively charged lipid A component of lipopolysaccharide (LPS) in the outer membrane.[2][4][5] This binding displaces essential divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to a localized disruption and increased permeability of the outer membrane.[4] This "self-promoted uptake" allows polymyxin B to traverse the outer membrane and access the periplasmic space.[4]

  • Inner Membrane Disruption: Upon reaching the inner cytoplasmic membrane, the hydrophobic fatty acyl tail of polymyxin B inserts into the phospholipid bilayer.[1] This detergent-like action disrupts the integrity of the inner membrane, creating pores and causing a loss of the electrochemical gradient.[2][3] The subsequent leakage of vital intracellular contents, including ions, ATP, and other metabolites, ultimately leads to cell death.[2]

This compound: A Permeabilizer, Not a Killer

This compound, lacking the fatty acyl tail, shares the first step of polymyxin B's mechanism but is incapable of the second.[1][4]

  • Outer Membrane Interaction: PMBN retains the cationic cyclic peptide ring and therefore still binds to LPS, displacing divalent cations and permeabilizing the outer membrane.[1][6][7][8][9][10][11][12][13] This action makes the outer membrane more permeable to other molecules, including other antibiotics that might otherwise be excluded.[7][10][11][14][15]

  • Lack of Inner Membrane Disruption: Without the hydrophobic tail, PMBN cannot efficiently insert into and disrupt the inner cytoplasmic membrane.[1][4] Consequently, it does not cause the extensive leakage of cytoplasmic contents necessary to kill the bacterium and is therefore considered non-bactericidal on its own.[1][4][15][16] Its primary role is that of a "sensitizer" or "potentiator," enhancing the efficacy of other antibiotics by facilitating their entry into Gram-negative bacteria.[7][10][11][14][15]

Quantitative Comparison of Membrane Disruption

The following tables summarize the key quantitative differences in the membrane-disrupting activities of polymyxin B and this compound based on common experimental assays.

Parameter Polymyxin B This compound Reference
Minimum Inhibitory Concentration (MIC) against E. coli Potent (low µg/mL range)High (>64 µg/mL)[17]
Outer Membrane Permeability (NPN Uptake) Induces significant NPN uptake at low concentrationsInduces NPN uptake, but may require higher concentrations than PMB for a similar effect[6][10]
Inner Membrane Depolarization (DiSC3(5) Assay) Causes rapid and complete depolarizationDoes not cause significant depolarization[5]
Leakage of K⁺ ions Induces rapid and substantial leakageInduces leakage, but at a rate 1.5 to 2-fold lower than PMB[18]
Leakage of ATP Causes significant ATP leakageMinimal to no ATP leakage[19]

Visualizing the Mechanisms of Action

The distinct mechanisms of polymyxin B and this compound can be visualized through the following diagrams.

Fig. 1: Polymyxin B's dual-membrane disruption mechanism.

PMBN_Mechanism cluster_extracellular Extracellular Space cluster_cell_envelope Gram-Negative Bacterial Envelope cluster_cytoplasm Cytoplasm PMBN Polymyxin B Nonapeptide OM Outer Membrane Lipopolysaccharide (LPS) PMBN->OM:head 1. Binds to LPS, displaces Mg2+/Ca2+ OtherAntibiotic Other Antibiotic Periplasm Periplasm OtherAntibiotic->Periplasm Facilitated Entry OM->Periplasm 2. OM Permeabilization IM Inner Membrane Phospholipids Target Intracellular Target Periplasm->Target Antibiotic reaches target

Fig. 2: PMBN's outer membrane permeabilizing action.

Detailed Experimental Protocols

To facilitate the replication and further investigation of these mechanisms, detailed protocols for key experiments are provided below.

Outer Membrane Permeability Assay (N-phenyl-1-naphthylamine Uptake)

This assay measures the ability of a compound to disrupt the outer membrane, allowing the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN) to enter the periplasm and intercalate into the phospholipid layer, resulting in an increase in fluorescence.

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • 5 mM HEPES buffer (pH 7.2)

  • 1-N-phenylnaphthylamine (NPN) stock solution (e.g., 0.5 mM in acetone)

  • Polymyxin B and this compound solutions of various concentrations

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (Excitation: 350 nm, Emission: 420 nm)

Procedure:

  • Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5).

  • Harvest cells by centrifugation and wash twice with 5 mM HEPES buffer.

  • Resuspend the cell pellet in HEPES buffer to an OD₆₀₀ of 0.5.

  • In a 96-well plate, add bacterial suspension to each well.

  • Add NPN to a final concentration of 10 µM.

  • Add varying concentrations of polymyxin B or PMBN to the wells. Include a control with no peptide.

  • Immediately measure the fluorescence intensity over time. The increase in fluorescence corresponds to the rate and extent of outer membrane permeabilization.[2][7][20]

NPN_Assay_Workflow start Start: Mid-log phase bacterial culture wash Harvest and wash cells in HEPES buffer start->wash resuspend Resuspend cells to OD600 = 0.5 wash->resuspend plate Aliquot cell suspension into 96-well plate resuspend->plate add_npn Add NPN to a final concentration of 10 µM plate->add_npn add_peptides Add varying concentrations of PMB or PMBN add_npn->add_peptides measure Measure fluorescence (Ex: 350 nm, Em: 420 nm) add_peptides->measure end End: Quantify outer membrane permeability measure->end

Fig. 3: Workflow for the NPN outer membrane permeability assay.
Inner Membrane Depolarization Assay (DiSC₃(5) Assay)

This assay utilizes the fluorescent dye DiSC₃(5), which accumulates in polarized bacterial cells and self-quenches its fluorescence. Depolarization of the inner membrane causes the dye to be released, resulting in an increase in fluorescence.

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • Buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)

  • DiSC₃(5) stock solution (in DMSO)

  • Polymyxin B and this compound solutions

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Grow bacteria to mid-log phase (OD₆₀₀ of 0.4-0.6).

  • Harvest and wash cells twice with buffer.

  • Resuspend cells in buffer to a final OD₆₀₀ of approximately 0.05.

  • Add DiSC₃(5) to the cell suspension to a final concentration of 0.5-2 µM.

  • Incubate in the dark at room temperature with shaking for 30-60 minutes to allow for dye uptake and fluorescence quenching.

  • Aliquot the dye-loaded cell suspension into a 96-well plate.

  • Add varying concentrations of polymyxin B or PMBN. Include wells for a negative control (no treatment) and a positive control (CCCP).

  • Monitor the fluorescence increase over time. A significant increase indicates inner membrane depolarization.[1][21]

ATP Leakage Assay (Luciferase-Based)

This assay quantifies the release of intracellular ATP into the extracellular medium, which is a direct indicator of membrane damage. The released ATP is detected using a luciferase-luciferin reaction that produces light.

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • Buffer or growth medium

  • ATP assay kit containing luciferase and luciferin

  • Polymyxin B and this compound solutions

  • Luminometer

Procedure:

  • Grow bacteria to the desired cell density.

  • Add polymyxin B or PMBN at various concentrations to the bacterial culture.

  • At different time points, take aliquots of the cell suspension and centrifuge to pellet the bacteria.

  • Transfer the supernatant to a new tube.

  • Add the luciferase-luciferin reagent to the supernatant according to the manufacturer's instructions.

  • Immediately measure the luminescence. The amount of light produced is proportional to the concentration of extracellular ATP.[8][11][15][19][22]

Transmission Electron Microscopy (TEM) of Treated Bacteria

TEM provides high-resolution images of bacterial cell morphology, allowing for direct visualization of membrane damage.

Procedure:

  • Treatment: Treat mid-log phase bacteria with a defined concentration of polymyxin B or PMBN for a specific duration (e.g., 1 hour). Include an untreated control.

  • Fixation: Harvest the cells by centrifugation and fix them, typically with a solution containing glutaraldehyde (B144438) and/or formaldehyde (B43269) in a suitable buffer (e.g., 0.1 M sodium cacodylate).[10][23][24][25]

  • Post-fixation: Post-fix the cells with osmium tetroxide to enhance contrast.[10]

  • Dehydration: Dehydrate the samples through a graded ethanol (B145695) series.[10]

  • Embedding: Infiltrate the samples with resin (e.g., Epon) and polymerize.[10]

  • Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.[10]

  • Staining: Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) to further enhance contrast.[10]

  • Imaging: Visualize the samples using a transmission electron microscope. Look for morphological changes such as outer membrane blebbing, separation of the inner and outer membranes, and leakage of cytoplasmic contents.[10][13][23][24]

Conclusion

The comparison between polymyxin B and this compound provides a classic example of a structure-activity relationship in antimicrobial peptides. The presence of the N-terminal fatty acyl chain in polymyxin B is the critical determinant of its bactericidal activity, enabling it to disrupt the inner membrane and cause cell death. In contrast, this compound, while an effective outer membrane permeabilizer, lacks this killing ability. This fundamental difference makes polymyxin B a potent last-resort antibiotic and positions this compound as a promising candidate for combination therapies, where it can act synergistically to enhance the activity of other antibiotics against multi-drug resistant Gram-negative pathogens. Understanding these distinct mechanisms is crucial for the rational design of new antimicrobial agents and strategies to combat antibiotic resistance.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Polymyxin B Nonapeptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety extends to the proper disposal of all chemical compounds, including polymyxin (B74138) B nonapeptide. Adherence to correct disposal protocols is essential to protect personnel and the environment. This guide provides a comprehensive, step-by-step approach to the safe and effective disposal of polymyxin B nonapeptide, based on general laboratory safety principles for peptide-based compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, eye shields, gloves, and a lab coat.[1] All handling of the lyophilized powder should be done in a well-ventilated area or a fume hood to avoid inhalation of dust.

Step-by-Step Disposal Protocol

Treat all this compound waste as laboratory chemical waste to ensure safe handling.[2] The proper disposal of this compound involves a multi-step process designed to minimize risk and ensure regulatory compliance.

1. Waste Segregation at the Point of Generation:

Proper segregation is the foundation of safe disposal. At the point of use, separate this compound waste into three distinct streams[3]:

  • Solid Waste: This includes contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.[3]

  • Liquid Waste: This category comprises unused or expired this compound solutions and contaminated buffers.[3]

  • Sharps Waste: Any needles, syringes, or other items that can puncture the skin and are contaminated with the peptide fall into this category.[3]

2. Containment of Waste:

  • Solid Waste: Collect all solid waste in a dedicated, clearly labeled, leak-proof container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for this purpose. The container must be kept closed except when adding waste.[3]

  • Liquid Waste: Collect all liquid waste in a dedicated, clearly labeled, leak-proof, and chemically resistant container.[3] Never pour peptide solutions down the sink. [2][3] Stock solutions, which are typically at higher concentrations, are considered hazardous chemical waste and must be collected in an approved container for chemical waste.[4]

  • Sharps Waste: Immediately dispose of all contaminated sharps in a designated, puncture-resistant, and leak-proof sharps container that is clearly labeled.[3]

3. Handling of Spills:

In the event of a spill, take the following steps:

  • For powder spills, gently cover the material with absorbent paper to avoid raising dust.[3]

  • Wet the absorbent paper before cleaning it up.[3]

  • Place all cleanup materials in a closed, labeled container for disposal as chemical waste.[3]

  • Ventilate the area and wash the spill site thoroughly after cleanup is complete.[3]

4. Storage of Waste:

Store all waste containers in a designated and secure area away from general lab traffic. This area should be clearly marked as a hazardous waste storage area. Ensure that incompatible waste types are stored separately to prevent any potential chemical reactions.[3]

5. Final Disposal:

The final disposal of this compound waste must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) office guidelines, as well as local, state, and federal regulations.[3] This typically involves collection by a licensed hazardous waste disposal company.

Waste Classification Considerations

The nature of the waste can be further classified based on the context of the experiments in which the this compound was used:

  • Chemically Hazardous Waste: If the peptide is dissolved in or mixed with other hazardous chemicals (e.g., strong acids, bases, or organic solvents), the resulting waste must be treated as chemically hazardous waste.[3]

  • Biohazardous Waste: If the peptide was used in cell-based assays, with animal models, or with any other biological materials, the waste must be treated as biohazardous.[3] This may require an initial decontamination step, such as autoclaving, before being processed as chemical waste.[3] It is important to note that while autoclaving can destroy pathogens, it may not deactivate all types of antibiotics or peptides.[4]

Quantitative Data Summary

Currently, there is no specific quantitative data available in the public domain regarding disposal limits or inactivation parameters for this compound. The following table provides a general framework for the types of quantitative data that would be relevant for establishing specific disposal protocols. Researchers should consult their institution's EHS office for any internal guidelines.

ParameterValueSource/Comment
Concentration Limit for Aqueous Waste Not EstablishedFollow institutional guidelines for chemical waste.
Inactivation Method Not EstablishedChemical degradation (e.g., hydrolysis with strong acid or base) may be possible but requires validation.
Incineration Temperature Not EstablishedFollow guidelines for chemical waste incineration.
Required PPE Eyeshields, GlovesAs per general safety data for polymyxin compounds.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containment cluster_2 Waste Classification & Storage cluster_3 Final Disposal start This compound Waste Generated solid Solid Waste (Gloves, Tubes) start->solid Segregate liquid Liquid Waste (Solutions, Buffers) start->liquid sharps Sharps Waste (Needles, Syringes) start->sharps solid_container Labeled, Leak-Proof Solid Waste Container solid->solid_container liquid_container Labeled, Chemically Resistant Liquid Waste Container liquid->liquid_container sharps_container Puncture-Resistant Sharps Container sharps->sharps_container classification Classify Waste (Chemical vs. Biohazardous) solid_container->classification liquid_container->classification sharps_container->classification bio_decon Decontaminate (e.g., Autoclave) if Biohazardous classification->bio_decon Biohazardous storage Store in Designated Hazardous Waste Area classification->storage Chemical bio_decon->storage ehs Consult Institutional EHS Guidelines & Regulations storage->ehs disposal Arrange for Professional Hazardous Waste Disposal ehs->disposal

Caption: Logical workflow for the safe disposal of this compound waste.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。